molecular formula C43H51NO14 B193546 10-Oxo Docetaxel CAS No. 162784-72-7

10-Oxo Docetaxel

Katalognummer: B193546
CAS-Nummer: 162784-72-7
Molekulargewicht: 805.9 g/mol
InChI-Schlüssel: ZOLQDWANVNOXBK-JSBGVCCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Epi-10-oxo-docetaxel, also known as Docetaxel Impurity D, is a recognized impurity in the chemotherapeutic agent docetaxel, typically identified and monitored using high-performance liquid chromatography (HPLC) . This compound is critical for quality control and analytical research, aiding in the development and stability testing of docetaxel formulations . The compound is defined by specific structural modifications to the docetaxel molecule, namely epimerization at the C-7 position and oxidation of the hydroxyl group at the C-10 position to a ketone (oxo group) . It has a molecular formula of C43H51NO14 and a molecular weight of 805.86 g/mol . Primary Application: For Research Use Only. Not for Human or Veterinary Use . Handling and Storage: To maintain stability, it is recommended to store the product as a powder, desiccated at -20°C, and to protect it from light during transportation and storage .

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLQDWANVNOXBK-JSBGVCCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167472
Record name 4-epi-6-Oxodocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162784-72-7
Record name 4-epi-6-Oxodocetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162784727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-epi-6-Oxodocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPI-6-OXODOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23YRN771SO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 10-Oxo Docetaxel from 10-Deacetyl Baccatin III: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the semi-synthesis of 10-Oxo Docetaxel, a significant derivative and impurity of the anticancer drug Docetaxel, starting from the readily available precursor 10-deacetyl baccatin (B15129273) III (10-DAB III). The synthesis involves a multi-step process encompassing selective protection, oxidation, side-chain coupling, and deprotection. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathway and experimental workflow.

Introduction

Docetaxel is a clinically important antineoplastic agent belonging to the taxane (B156437) family of drugs. Its semi-synthesis from 10-deacetyl baccatin III, which can be extracted from the needles of the European yew tree (Taxus baccata), is a crucial process in its commercial production. This compound, also known as Docetaxel EP Impurity B, is a key related substance and a potential intermediate in the synthesis of novel taxoid analogs.[1][2][3] Understanding its synthesis is vital for process optimization, impurity profiling, and the development of new anticancer agents.

The core of the synthesis of this compound from 10-DAB III lies in the selective oxidation of the C10 hydroxyl group to a ketone. This transformation requires a strategic application of protecting groups to shield other reactive hydroxyl groups within the complex baccatin core.

Overall Synthetic Strategy

The synthesis of this compound from 10-DAB III can be outlined in the following four key stages:

  • Selective Protection of the C7 Hydroxyl Group: The C7 hydroxyl group of 10-DAB III is more sterically hindered than the C10 hydroxyl group, but its protection is essential to direct the subsequent oxidation to the desired position. The triethylsilyl (TES) group is a commonly employed protecting group for this purpose due to its relative stability and ease of removal under specific conditions.

  • Oxidation of the C10 Hydroxyl Group: With the C7 position protected, the C10 hydroxyl group is selectively oxidized to a ketone. This is the pivotal step in forming the 10-oxo moiety. Mild and selective oxidizing agents are required to prevent over-oxidation or degradation of the sensitive taxane core.

  • Esterification at the C13 Hydroxyl Group: The hydroxyl group at the C13 position is then esterified with a suitably protected side chain, typically (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid or a derivative thereof.

  • Deprotection: The final step involves the removal of the protecting group at the C7 position (and any protecting groups on the side chain) to yield the final product, this compound.

Synthesis_Workflow Start 10-Deacetyl Baccatin III (10-DAB III) Step1 Step 1: Selective C7-OH Protection Start->Step1 Intermediate1 7-O-TES-10-deacetylbaccatin III Step1->Intermediate1 Step2 Step 2: C10-OH Oxidation Intermediate1->Step2 Intermediate2 7-O-TES-10-oxo-10-deacetylbaccatin III Step2->Intermediate2 Step3 Step 3: C13-OH Side-Chain Coupling Intermediate2->Step3 Intermediate3 Protected this compound Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 End This compound Step4->End

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Selective Protection of the C7-Hydroxyl Group of 10-DAB III

The selective protection of the C7 hydroxyl group is achieved using triethylsilyl chloride (TESCl) in the presence of a base, such as pyridine (B92270) or imidazole.

Protocol:

  • Dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilyl chloride (1.5-2.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 7-O-TES-10-deacetylbaccatin III.

ParameterValue
Reactants 10-deacetylbaccatin III, Triethylsilyl chloride
Solvent Pyridine
Base Pyridine
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Typical Yield 85-95%
Table 1: Reaction conditions for the C7-protection of 10-DAB III.
Step 2: Oxidation of the C10-Hydroxyl Group

The selective oxidation of the C10 hydroxyl group of 7-O-TES-10-deacetylbaccatin III can be accomplished using mild oxidizing agents such as Dess-Martin periodinane (DMP) or via a Swern oxidation.

Protocol using Dess-Martin Periodinane (DMP):

  • Dissolve 7-O-TES-10-deacetylbaccatin III (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Add Dess-Martin periodinane (1.5-2.0 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield 7-O-TES-10-oxo-10-deacetylbaccatin III.

ParameterValue
Reactant 7-O-TES-10-deacetylbaccatin III
Oxidizing Agent Dess-Martin Periodinane (DMP)[4][5]
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction Time 2-4 hours
Typical Yield >90%
Table 2: Reaction conditions for the C10-oxidation using DMP.

Alternative Protocol using Swern Oxidation:

  • In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride (2.0 equivalents) in anhydrous DCM and cool to -78 °C.

  • Add a solution of dimethyl sulfoxide (B87167) (DMSO) (4.0 equivalents) in DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 7-O-TES-10-deacetylbaccatin III (1 equivalent) in DCM dropwise.

  • Stir the reaction for 1-2 hours at -78 °C.

  • Add triethylamine (B128534) (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue
Reactant 7-O-TES-10-deacetylbaccatin III
Oxidizing System Oxalyl chloride, DMSO, Triethylamine[6][7]
Solvent Dichloromethane (DCM)
Temperature -78 °C to room temperature
Reaction Time 3-4 hours
Typical Yield 80-90%
Table 3: Reaction conditions for the C10-oxidation using Swern oxidation.
Step 3: Coupling with the Side Chain

The esterification of the C13 hydroxyl group of the 10-oxo baccatin derivative is typically achieved using a protected (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid side chain, often activated as a β-lactam or coupled directly using a coupling agent.

Protocol using a Coupling Agent (e.g., DCC/DMAP):

  • Dissolve 7-O-TES-10-oxo-10-deacetylbaccatin III (1 equivalent) and the protected side chain (1.5-2.0 equivalents) in an anhydrous solvent such as toluene (B28343) or THF.

  • Add 4-dimethylaminopyridine (B28879) (DMAP) (0.5 equivalents) to the solution.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the dicyclohexylurea byproduct.

  • Dilute the filtrate with an organic solvent and wash with dilute acid and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected this compound.

ParameterValue
Reactants 7-O-TES-10-oxo-10-deacetylbaccatin III, Protected Side Chain
Coupling Agents DCC, DMAP
Solvent Toluene or THF
Temperature Room temperature
Reaction Time 12-24 hours
Typical Yield 70-85%
Table 4: Reaction conditions for the C13 side-chain coupling.
Step 4: Deprotection

The final step involves the removal of the triethylsilyl protecting group from the C7 position to yield this compound. This is typically achieved under acidic conditions.

Protocol:

  • Dissolve the protected this compound (1 equivalent) in a mixture of acetonitrile (B52724) and pyridine.

  • Cool the solution to 0 °C.

  • Add a solution of hydrofluoric acid-pyridine complex (HF-Py) dropwise.

  • Stir the reaction at 0 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

ParameterValue
Reactant Protected this compound
Deprotecting Agent Hydrofluoric acid-pyridine complex (HF-Py)
Solvent Acetonitrile/Pyridine
Temperature 0 °C
Reaction Time 8-12 hours
Typical Yield 80-90%
Table 5: Reaction conditions for the C7-TES deprotection.

Chemical Structures and Transformations

The following diagram illustrates the chemical transformations involved in the synthesis of this compound from 10-DAB III.

Chemical_Transformations cluster_step1 Step 1: C7-OH Protection cluster_step2 Step 2: C10-OH Oxidation cluster_step3 Step 3: Side-Chain Coupling cluster_step4 Step 4: Deprotection 10-DAB 10-Deacetyl Baccatin III 7-TES-10-DAB 7-O-TES-10-deacetylbaccatin III 10-DAB->7-TES-10-DAB TESCl, Pyridine 7-TES-10-oxo-DAB 7-O-TES-10-oxo-10-deacetylbaccatin III 7-TES-10-DAB->7-TES-10-oxo-DAB DMP or Swern Ox. Protected-10-Oxo-Docetaxel Protected this compound 7-TES-10-oxo-DAB->Protected-10-Oxo-Docetaxel Side Chain, DCC, DMAP 10-Oxo-Docetaxel This compound Protected-10-Oxo-Docetaxel->10-Oxo-Docetaxel HF-Pyridine

Figure 2: Key chemical transformations in the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and efficient semi-synthetic route to this compound from 10-deacetyl baccatin III. The presented protocols, based on established methodologies in taxane chemistry, provide a clear pathway for researchers and drug development professionals. The strategic use of protecting groups and mild, selective oxidation conditions are paramount to the success of this synthesis. The information contained herein serves as a valuable resource for the preparation of this compound for use as an analytical standard, a research tool, or as a starting material for the development of novel taxoid-based therapeutic agents.

References

chemical properties and structure of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 10-Oxo Docetaxel (B913)

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 10-Oxo Docetaxel. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This compound, also known as Docetaxel Impurity B, is a taxoid and a known degradation product of the chemotherapy agent Docetaxel.[1][2][3][4][5][6] It is recognized for its anti-tumor properties.[1][2][3]

Chemical Properties and Structure

This compound is a complex organic molecule derived from the paclitaxel (B517696) family. Its defining structural feature, relative to Docetaxel, is the oxidation at the C-10 position, resulting in a ketone group. This modification influences its chemical and physical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 167074-97-7[1][2][3][4][5][6][7][8][9]
Molecular Formula C₄₃H₅₁NO₁₄[1][2][3][4][5][6][7][8][10]
Molecular Weight 805.86 g/mol [1][2][3][4][6][7][8][10]
Appearance White to pale yellow solid[2][3]
Melting Point 152-158 °C[2]
Boiling Point 887.3 ± 65.0 °C (Predicted)[2]
Density 1.37 ± 0.1 g/cm³ (Predicted)[2][7]
pKa 11.19 ± 0.46 (Predicted)[2]
Purity ≥85% to ≥98%[5][11]
Solubility and Stability

The solubility and stability profile of a compound is critical for both its biological activity and its viability as a pharmaceutical product.

PropertyDescriptionSource
Solubility Slightly soluble in Chloroform and Methanol. Soluble in DMSO (10 mM). Considered insoluble in water.[2][5][7][8]
Stability Stable for ≥ 4 years when stored as a solid at -20°C. It is known to be unstable in solution, where it may epimerize, and is also hygroscopic.[2][5]
Storage Recommended storage at -20°C or under an inert atmosphere at 2-8°C.[2][5][6][8]
Chemical Structure

The structural relationship between Docetaxel and its 10-Oxo derivative is illustrated below. The oxidation of the hydroxyl group at the C-10 position to a carbonyl group is the key transformation.

cluster_0 Chemical Transformation Docetaxel Docetaxel (C-10 Hydroxyl) OxoDocetaxel This compound (C-10 Carbonyl) Docetaxel->OxoDocetaxel Oxidation

Caption: Transformation of Docetaxel to this compound.

Biological Activity

This compound is classified as a microtubule/tubulin inhibitor, sharing a mechanism of action with its parent compound, Docetaxel.[3][8] These agents disrupt the normal function of the cellular cytoskeleton, which is critical for cell division (mitosis).

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for taxane (B156437) compounds involves interference with microtubule dynamics.

  • Binding: The compound binds to the β-tubulin subunit of microtubules.

  • Stabilization: This binding event stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers.

  • Mitotic Arrest: The resulting overly stable and non-functional microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

  • Apoptosis: Unable to complete mitosis, the cancer cell undergoes programmed cell death (apoptosis).

cluster_pathway Microtubule Inhibition Pathway A This compound B β-tubulin Subunit Binding A->B C Microtubule Stabilization (Inhibition of Depolymerization) B->C D Mitotic Spindle Disruption C->D E G2/M Phase Arrest D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Simplified signaling pathway for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate identification, quantification, and characterization of this compound. The following are representative methodologies based on standard analytical techniques for taxane compounds.

Protocol: Identification and Quantification by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for identifying and quantifying this compound in a sample of Docetaxel.

  • Objective: To separate, identify, and quantify this compound from its parent drug.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 30% B to 70% B

    • 20-25 min: 70% B to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: 90% B to 30% B

    • 35-40 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the Docetaxel sample.

    • Identify the this compound peak in the sample chromatogram by comparing retention times.

    • Quantify the impurity using the area normalization method or by creating a calibration curve with standards of known concentration.

Protocol: Structural Confirmation by LC-MS

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of this compound by determining its mass-to-charge ratio.

  • Objective: To confirm the molecular weight of the impurity peak corresponding to this compound.

  • Instrumentation: LC-MS system (e.g., with an Electrospray Ionization - ESI source).

  • LC Method: Use the HPLC method described in Protocol 3.1.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-1000

  • Procedure:

    • Perform the LC separation as previously described.

    • Direct the column eluent into the ESI-MS source.

    • Acquire the mass spectrum for the peak corresponding to the retention time of this compound.

    • Confirm the presence of the [M+H]⁺ ion (expected m/z ≈ 806.9) and other potential adducts (e.g., [M+Na]⁺).

cluster_workflow Analytical Workflow for Impurity Identification A Docetaxel Bulk Sample B Sample Preparation (Dissolution & Filtration) A->B C HPLC Separation (C18 Column) B->C D Peak Detection (UV 230nm) Identify Impurity Peak C->D E LC-MS Analysis C->E Eluent to MS G Confirm Molecular Weight (m/z ≈ 806.9 for [M+H]⁺) D->G Correlate Peak F Mass Spectrum Acquisition E->F F->G

Caption: Workflow for the identification of this compound.

References

The Core Mechanism of 10-Oxo Docetaxel in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Oxo Docetaxel (B913) is a novel taxoid compound and a key intermediate in the synthesis of the widely used chemotherapeutic agent, Docetaxel.[1][2] While direct and extensive research on 10-Oxo Docetaxel is still emerging, its structural similarity to Docetaxel provides a strong basis for understanding its mechanism of action. This guide synthesizes the current knowledge, drawing parallels from Docetaxel and data from the closely related analogue, 10-oxo-7-epidocetaxel, to provide a comprehensive overview of its anticipated anti-neoplastic activities. The primary mechanism is believed to be the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1][3]

Core Mechanism of Action: Microtubule Stabilization

Similar to other taxanes, the fundamental mechanism of action of this compound is presumed to be the stabilization of microtubules within cancer cells.[1]

  • Binding to β-Tubulin: Taxanes bind to the β-tubulin subunit of microtubules.[3][4] This binding event promotes the polymerization of tubulin dimers into microtubules and, crucially, prevents their depolymerization.[3]

  • Disruption of Microtubule Dynamics: Microtubules are highly dynamic structures that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[3] By locking microtubules in a stable, non-functional state, this compound disrupts the delicate equilibrium of microtubule assembly and disassembly.[3]

  • Formation of Microtubule Bundles: The stabilization leads to the formation of abnormal bundles of microtubules, which are incapable of performing their normal cellular functions.[3]

Cellular Consequences of Microtubule Stabilization

The disruption of microtubule function triggers a cascade of events within the cancer cell, ultimately leading to its demise.

Cell Cycle Arrest at G2/M Phase

The inability of the mitotic spindle to form and function correctly due to stabilized microtubules leads to an arrest of the cell cycle in the G2/M phase.[5][6] The cell is unable to properly segregate its chromosomes and cannot proceed through mitosis.[3] Studies on the related compound 10-oxo-7-epidocetaxel have shown that it causes a significant arrest of cells in the G2-M phase.[7]

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. The apoptotic cascade initiated by taxanes like Docetaxel, and presumably this compound, involves several key signaling pathways:

  • Bcl-2 Family Proteins: Docetaxel has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes apoptosis.[5][8] It can also lead to the downregulation of other anti-apoptotic proteins like Bcl-xL.[5]

  • Caspase Activation: The apoptotic pathway culminates in the activation of caspases, a family of proteases that execute the dismantling of the cell.[9] Docetaxel treatment has been shown to lead to the cleavage and activation of caspase-3, caspase-7, caspase-8, and caspase-9 in various cancer cell lines.[9][10]

  • Reactive Oxygen Species (ROS) Generation: Docetaxel can induce the production of reactive oxygen species (ROS) within cancer cells, which can cause oxidative damage and further contribute to the apoptotic process.[3][11]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

apoptosis_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Cascade 10_Oxo_Docetaxel This compound Microtubules Microtubule Stabilization 10_Oxo_Docetaxel->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Phosphorylation ROS ROS Generation G2M_Arrest->ROS Caspase_Activation Caspase Activation (Caspase-3, -9) Bcl2_Phosphorylation->Caspase_Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis experimental_workflow cluster_assays In Vitro Assays cluster_data_analysis Data Analysis & Interpretation Start Cancer Cell Lines Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) Treatment->Apoptosis IC50 Determine IC50 Value Cytotoxicity->IC50 Phase_Distribution Quantify Cell Cycle Phase Distribution Cell_Cycle->Phase_Distribution Apoptotic_Population Quantify Apoptotic Cell Population Apoptosis->Apoptotic_Population Conclusion Elucidate Mechanism of Action IC50->Conclusion Phase_Distribution->Conclusion Apoptotic_Population->Conclusion

References

An In-depth Technical Guide on the Preliminary Anti-Tumor Activity of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-tumor activity of 10-Oxo Docetaxel (B913) is limited in publicly available literature. This guide summarizes the available information, relying significantly on data from its closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate to provide insights into its potential efficacy. All data derived from this analogue is clearly indicated.

Introduction

10-Oxo Docetaxel is a novel taxoid and a known impurity and synthetic intermediate of Docetaxel, a prominent member of the taxane (B156437) family of chemotherapeutic agents.[1][2] Taxanes are a cornerstone in the treatment of various solid tumors, exerting their cytotoxic effects by disrupting microtubule dynamics.[1] While comprehensive preclinical data for this compound is not extensively documented, studies on the closely related compound, 10-oxo-7-epidocetaxel, suggest that the 10-oxo moiety may contribute to significant anti-tumor properties.[1][3] This technical guide provides a consolidated overview of the preliminary anti-tumor activity, proposed mechanism of action, and relevant experimental protocols, drawing from available research on this compound and its analogues.

Proposed Mechanism of Action

The primary mechanism of action for Docetaxel involves the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to apoptotic cell death.[1] Due to its structural similarity, it is highly probable that this compound shares this fundamental mechanism.[1] The process involves:

  • Binding to β-tubulin: Taxanes bind to the β-tubulin subunit of microtubules.

  • Promotion of microtubule assembly: This binding promotes the polymerization of tubulin into stable, non-functional microtubules.

  • Inhibition of depolymerization: The dynamic process of microtubule disassembly is inhibited.

  • Mitotic arrest: The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase.

  • Induction of apoptosis: The sustained mitotic block triggers programmed cell death.

Differences in potency between Docetaxel and its derivatives may arise from variations in their binding affinity to β-tubulin or altered cellular uptake and efflux dynamics.[1]

Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_drug_interaction Cellular Level cluster_microtubule_dynamics Microtubule Dynamics cluster_cellular_outcome Cellular Outcome 10_Oxo_Docetaxel This compound beta_tubulin β-tubulin subunit 10_Oxo_Docetaxel->beta_tubulin Binds to Microtubule_Assembly Microtubule Assembly beta_tubulin->Microtubule_Assembly Promotes Microtubule_Disassembly Microtubule Disassembly beta_tubulin->Microtubule_Disassembly Inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Assembly->Mitotic_Arrest Microtubule_Disassembly->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Quantitative Data on Anti-Tumor Activity

Table 1: In Vitro Anti-proliferative and Anti-metastatic Activity

(Data extracted from studies on 10-oxo-7-epidocetaxel)[1][3]

Compound Assay Key Findings Reference
10-oxo-7-epidocetaxel (10-O-7ED)Anti-proliferativeCaused significantly higher cytotoxicity at 48 and 72 hours compared to 22 hours.[1][3]
10-oxo-7-epidocetaxel (10-O-7ED)Anti-metastaticShowed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[1][3]
Docetaxel (TXT)Anti-proliferative / Anti-metastaticStandard cytotoxic agent used for comparison.[1][3]
Table 2: In Vivo Anti-metastatic Efficacy in B16F10 Melanoma Model

(Data extracted from a therapeutic study on 10-oxo-7-epidocetaxel)[3]

Treatment Group Parameter Result Significance Reference
ControlNumber of surface metastatic nodules348 ± 56-[3]
10-oxo-7-epidocetaxel (10-O-7ED)Number of surface metastatic nodules107 ± 49***p < 0.0001 vs. Control[3]
ControlBody Weight ChangeSignificant weight loss by day 20 (*p < 0.05)-[3]
10-oxo-7-epidocetaxel (10-O-7ED)Body Weight Change~4% increase in mean group weightNo toxicity observed[3]
Table 3: Cell Cycle Arrest Analysis

(Data extracted from studies on 10-oxo-7-epidocetaxel)[3]

Compound Effect on Cell Cycle Reference
Docetaxel (TXT)Caused more arrest of cells in the S phase.[3]
10-oxo-7-epidocetaxel (10-O-7ED)Arrested more cells at the G2-M phase at lower concentrations.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of taxane analogues.

In Vitro Anti-Proliferative Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., B16F10 melanoma) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 10-oxo-7-epidocetaxel or Docetaxel) for different time intervals (e.g., 22, 48, and 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the metabolization of MTT by viable cells into formazan (B1609692) crystals.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

MTT_Assay_Workflow Workflow for In Vitro Anti-Proliferative (MTT) Assay Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (Varying concentrations and time points) Cell_Seeding->Compound_Treatment MTT_Addition 3. MTT Addition & Incubation (Metabolism to Formazan) Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Formazan Solubilization (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement 5. Absorbance Measurement (Microplate Reader) Formazan_Solubilization->Absorbance_Measurement Data_Analysis 6. Data Analysis (Calculate % Cell Viability) Absorbance_Measurement->Data_Analysis

Caption: Workflow of the MTT assay for cytotoxicity.
In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)

This assay evaluates the ability of a compound to inhibit the invasion and migration of cancer cells.

  • Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.

  • Compound Treatment: The cells are treated with the test compounds (e.g., 10-oxo-7-epidocetaxel or Docetaxel).

  • Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix towards a chemoattractant in the lower chamber.

  • Cell Staining and Counting: Non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed, stained, and counted under a microscope.

Transwell_Assay_Workflow Workflow for In Vitro Anti-Metastatic (Transwell) Assay Cell_Seeding 1. Cell Seeding (Upper chamber of Matrigel-coated insert) Compound_Treatment 2. Compound Treatment Cell_Seeding->Compound_Treatment Incubation 3. Incubation (Allow for cell invasion) Compound_Treatment->Incubation Cell_Removal 4. Removal of Non-invading Cells Incubation->Cell_Removal Staining_Counting 5. Staining and Counting (Invading cells on lower surface) Cell_Removal->Staining_Counting Data_Analysis 6. Data Analysis (Quantify inhibition of invasion) Staining_Counting->Data_Analysis

Caption: Workflow of the transwell invasion assay.
In Vivo Anti-metastatic Tumor Model

This protocol describes a common model for evaluating the in vivo efficacy of anti-cancer agents against metastasis.

  • Animal Model: A suitable animal model, such as C57BL/6 mice, is used.

  • Tumor Cell Inoculation: A metastatic cancer cell line, for example, B16F10 melanoma cells, is injected intravenously to establish experimental lung metastases.

  • Treatment Regimen: Following tumor cell inoculation, animals are treated with the test compound (e.g., 10-oxo-7-epidocetaxel) or a vehicle control according to a predefined schedule and dosage.

  • Monitoring: Animals are monitored for signs of toxicity, and body weight is recorded regularly.

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted.

  • Histopathological Analysis: Lung tissues can be further processed for histopathological examination to confirm the presence of metastatic lesions.

Conclusion and Future Directions

The preliminary data available for 10-oxo-7-epidocetaxel suggests that the 10-oxo functional group on the docetaxel scaffold may confer potent anti-tumor and particularly anti-metastatic properties, potentially with an improved toxicity profile.[3] However, a direct and comprehensive evaluation of this compound is necessary to substantiate these preliminary findings.

Future research should focus on:

  • Direct In Vitro Cytotoxicity Screening: Head-to-head studies of this compound against Docetaxel across a panel of diverse cancer cell lines to determine and compare their IC50 values.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular interactions with tubulin and other potential cellular targets.

  • In Vivo Efficacy and Toxicity: Comprehensive in vivo studies in various tumor models to assess the therapeutic index of this compound.

  • Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Such studies will be crucial in determining the therapeutic potential of this compound and guiding its future preclinical and clinical development.[1]

References

10-Oxo Docetaxel: A Comprehensive Technical Guide on its Role as a Docetaxel Intermediate and Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel (B913), a potent anti-neoplastic agent, is a cornerstone of various chemotherapy regimens. Its efficacy is intrinsically linked to its purity and the profile of any related substances. Among these, 10-Oxo Docetaxel emerges as a critical compound, functioning both as a key intermediate in certain synthetic routes and as a significant impurity in the final drug product. This technical guide provides an in-depth analysis of this compound, detailing its synthesis, analytical quantification, and its potential impact on the therapeutic action of docetaxel. Particular focus is placed on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Introduction

Docetaxel is a semi-synthetic taxane, derived from 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from the needles of the European yew tree (Taxus baccata)[1]. Its mechanism of action involves the stabilization of microtubules, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest and apoptosis[2]. The manufacturing process of docetaxel is a multi-step procedure that can generate various process-related impurities and degradation products[3]. This compound, also known as Docetaxel EP Impurity B, is a prominent impurity formed through the oxidation of the hydroxyl group at the C-10 position of the docetaxel molecule[3][4]. Understanding the formation, quantification, and biological activity of this compound is paramount for ensuring the quality, safety, and efficacy of docetaxel formulations.

Synthesis and Formation of this compound

This compound can be formed during the synthesis of docetaxel or as a degradation product. While it is often an undesired byproduct, its controlled synthesis is crucial for its use as a reference standard in analytical methods.

Formation as a Process-Related Impurity and Degradation Product

The primary route to this compound formation is the oxidation of the C-10 hydroxyl group of docetaxel[3]. This can occur during the manufacturing process, particularly under oxidative conditions, or upon storage of the drug substance and its formulations. Forced degradation studies have shown that this compound is a significant degradation product under oxidative stress[5].

Experimental Protocol: Synthesis of this compound (Oxidation of Docetaxel)

A general method for the preparation of this compound involves the controlled oxidation of docetaxel.

Materials:

Procedure:

  • Dissolve docetaxel in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a stoichiometric equivalent of the oxidizing agent to the solution.

  • Stir the reaction mixture at 0°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution for Dess-Martin periodinane).

  • Extract the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

dot

G Synthesis of this compound from Docetaxel Docetaxel Docetaxel in Anhydrous DCM Reaction Reaction at 0°C Docetaxel->Reaction OxidizingAgent Oxidizing Agent (e.g., Dess-Martin Periodinane) OxidizingAgent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction & Drying Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification TenOxoDocetaxel This compound Purification->TenOxoDocetaxel

Caption: Workflow for the synthesis of this compound.

Quantitative Analysis of this compound

Accurate quantification of this compound is essential for quality control of docetaxel. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

HPLC Method for the Determination of Docetaxel and its Impurities

A validated stability-indicating RP-HPLC method is crucial for separating and quantifying this compound from docetaxel and other related substances.

Table 1: HPLC Chromatographic Conditions

ParameterSpecification
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile (B52724) and water (with or without a modifier like acetic acid or formic acid)
Flow Rate Typically 1.0 - 1.5 mL/min
Detection UV at 230 nm
Injection Volume 10 - 20 µL
Column Temperature 25 - 40°C
Quantitative Data from Forced Degradation Studies

Forced degradation studies provide valuable information on the formation of this compound under various stress conditions.

Table 2: Formation of Docetaxel Impurities under Forced Degradation

Stress ConditionMajor Impurities Formed
Acidic (e.g., 0.1N HCl) 7-Epi-docetaxel
Basic (e.g., 0.1N NaOH) 10-Deacetyl baccatin (B15129273) III, 7-Epi-10-deacetyl baccatin III, 7-Epi-docetaxel, 7-Epi-10-oxo-docetaxel
Oxidative (e.g., 3% H₂O₂) 10-Oxo-docetaxel , 7-Epi-10-oxo-docetaxel
Thermal (e.g., 80°C) 7-Epi-docetaxel and other minor impurities
Photolytic Minimal degradation

Data compiled from multiple sources.[5]

Experimental Protocol: HPLC Analysis of Docetaxel and this compound

Materials:

  • Docetaxel sample

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • Acetic acid or formic acid

  • Diluent (e.g., acetonitrile:water 50:50 v/v)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of known concentration. Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the docetaxel sample in the diluent to a suitable concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system using the conditions outlined in Table 1.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

dot

G HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Reference Standard Solutions Injection Inject Solutions into HPLC System Standard->Injection Sample Prepare Docetaxel Sample Solution Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 230 nm Separation->Detection Calibration Generate Calibration Curve from Standards Detection->Calibration Quantification Quantify this compound in Sample Detection->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Biological Activity and Impact on Efficacy

The presence of this compound as an impurity raises questions about its own biological activity and its potential to affect the overall efficacy of docetaxel. While direct comparative studies on this compound are limited, research on the structurally similar compound, 10-oxo-7-epidocetaxel, provides valuable insights.

Cytotoxicity of this compound Derivatives

A study on 10-oxo-7-epidocetaxel (10-O-7ED) demonstrated that it possesses significant cytotoxic and anti-metastatic activity, in some cases exceeding that of docetaxel.

Table 3: Comparative in vitro Activity of Docetaxel and a 10-Oxo Derivative

CompoundCell LinesObservation
Docetaxel (TXT) A549 (lung), B16F10 (melanoma)Standard cytotoxic agent. Caused more S-phase cell cycle arrest.
10-oxo-7-epidocetaxel (10-O-7ED) A549 (lung), B16F10 (melanoma)Showed significantly higher cytotoxicity after 48 and 72 hours and increased in vitro anti-metastatic activity compared to docetaxel. Caused more G2-M phase arrest.

This data suggests that the 10-oxo moiety does not necessarily diminish cytotoxic potential and may even enhance certain anti-cancer properties.

Docetaxel's Mechanism of Action and Potential for Interference

Docetaxel's primary mechanism of action is the stabilization of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[2]. This process is regulated by a complex signaling cascade. A key event in docetaxel-induced apoptosis is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it. This phosphorylation is mediated by the Raf-1 kinase[6]. The activation of Raf-1 by microtubule-disrupting agents appears to be a crucial step in initiating the apoptotic cascade[6]. Some studies also suggest the involvement of the mitogen-activated protein kinase (MAPK) pathway in modulating docetaxel-induced apoptosis[1].

Given its structural similarity, it is plausible that this compound also interacts with microtubules. However, the modification at the C-10 position could alter its binding affinity and subsequent downstream signaling, potentially impacting the overall therapeutic outcome.

dot

G Docetaxel-Induced Apoptosis Signaling Pathway Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Raf1 Raf-1 Activation Microtubules->Raf1 MAPK MAPK Pathway (e.g., ERK, p38) Microtubules->MAPK Modulates Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Raf1->Bcl2 Phosphorylation Bcl2->Apoptosis Inhibits Bcl2_p Phosphorylated Bcl-2 (Inactive) Bcl2_p->Apoptosis Promotes MAPK->Apoptosis Modulates

References

The Biological Relevance of 10-Oxo Docetaxel: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Docetaxel (B913) Intermediate and Its Potential Pharmacological Impact

Abstract

Docetaxel, a cornerstone of chemotherapy regimens for a multitude of solid tumors, undergoes metabolic processing and can contain various impurities from its semi-synthetic manufacturing process. Among these related compounds is 10-Oxo Docetaxel, a novel taxoid that serves as an intermediate in the synthesis of Docetaxel and is also known as a potential impurity.[1][2][3][4] While its role as a synthetic precursor is well-established, its biological relevance—particularly its formation in vivo, pharmacological activity, and clinical implications—remains an area of active investigation and some speculation. This technical guide provides a comprehensive overview of the current understanding of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its formation, compare its putative activity to its parent compound, and provide detailed experimental protocols for its further study.

Formation and Metabolism of Docetaxel and the Origin of this compound

The principal route of Docetaxel metabolism in humans is hepatic, mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6][7][8][9][10] This process involves the hydroxylation of the tert-butyl group on the C13 side chain, leading to several metabolites that are generally considered to be therapeutically less effective than the parent drug.[6][10] There is currently no direct evidence to suggest that this compound is a significant biological metabolite of Docetaxel in vivo. Instead, its presence is attributed to the semi-synthetic manufacturing process where it serves as an intermediate, or as a degradation product within Docetaxel formulations.[1][2][3][4]

The conversion of the hydroxyl group at the C-10 position of the taxane (B156437) core to a ketone group represents a significant chemical modification.[11] The biological relevance of this compound, therefore, is primarily linked to its potential presence as an impurity in clinical formulations of Docetaxel, which necessitates an understanding of its own pharmacological profile.

Docetaxel_Metabolism Docetaxel Docetaxel CYP3A4 CYP3A4 (Liver) Docetaxel->CYP3A4 Metabolism Hydroxylated_Metabolites Hydroxylated Metabolites (Side Chain Oxidation) CYP3A4->Hydroxylated_Metabolites Primary Pathway Excretion Biliary Excretion Hydroxylated_Metabolites->Excretion Ten_Oxo_Docetaxel This compound (Synthetic Intermediate/Impurity) Ten_Oxo_Docetaxel->Docetaxel Chemical Synthesis

Figure 1: Simplified Metabolic Pathway of Docetaxel

Pharmacological Activity: A Comparative Perspective

Direct, head-to-head comparative studies detailing the cytotoxicity of this compound versus Docetaxel are limited in publicly available literature. However, some sources describe this compound as a novel taxoid with "remarkable anti-tumor properties".[2][3][4] The primary mechanism of action for Docetaxel is the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to apoptotic cell death.[1] It is highly probable that this compound, due to its structural similarity, shares this fundamental mechanism.[1]

Insight into the potential activity of this compound can be gleaned from studies on a closely related analogue, 10-oxo-7-epidocetaxel. Research has shown that 10-oxo-7-epidocetaxel exhibits significantly higher in vitro anti-metastatic activity and cytotoxicity compared to Docetaxel.[1][12][13] This suggests that the 10-oxo moiety may not diminish, and could potentially enhance, the anti-cancer properties of the taxane scaffold.

Quantitative Data Summary

The following table summarizes the available comparative data. It is important to note the absence of direct quantitative values for this compound, highlighting a key area for future research.

CompoundCell Line(s)EndpointResultReference(s)
10-oxo-7-epidocetaxel B16F10Cytotoxicity (in vitro)Significantly higher cytotoxicity after 48 and 72 hours compared to Docetaxel.[1][12][13]
B16F10Anti-metastatic activity (in vitro)Significantly increased anti-metastatic activity compared to Docetaxel.[1][12][13]
B16F10Cell Cycle ArrestArrested more cells at the G2-M phase compared to Docetaxel at lower concentrations.[12][13]
Docetaxel H460 (2D)IC501.41 µM[14]
A549 (2D)IC501.94 µM[14]
H1650 (2D)IC502.70 µM[14]
SQUU-A (OSCC)IC50 (48h)Not specified[15]
SQUU-B (OSCC)IC50 (48h)Not specified[15]
SAS (OSCC)IC50 (48h)Not specified[15]
NA (OSCC)IC50 (48h)Not specified[15]

Experimental Protocols

To facilitate further research into the biological relevance of this compound, this section provides detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Docetaxel and this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of Docetaxel and this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[16][17][18]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Drugs Add Drug Dilutions to Cells Cell_Seeding->Add_Drugs Drug_Dilution Prepare Serial Dilutions of Docetaxel & this compound Drug_Dilution->Add_Drugs Incubate_48_72h Incubate for 48-72 hours Add_Drugs->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Figure 2: Experimental Workflow for Cytotoxicity Comparison
Tubulin Polymerization Assay (Cell-Based)

This assay determines the effect of a compound on the equilibrium between soluble (monomeric) and polymerized (microtubule) tubulin within cells.

Materials:

  • Cultured cells

  • Docetaxel and this compound

  • Hypotonic Lysis Buffer (1 mM MgCl2, 2 mM EGTA, 0.5% NP-40, 20 mM Tris-HCl pH 6.8, with protease inhibitors)

  • RIPA buffer with DNase

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Primary antibody (e.g., anti-α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent and imaging system

Procedure:

  • Treat cultured cells with varying concentrations of Docetaxel, this compound, or vehicle control for a specified time (e.g., 12 hours).

  • Harvest the cells and lyse them in hypotonic lysis buffer.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to separate the soluble fraction (supernatant) from the polymerized fraction (pellet).

  • Carefully collect the supernatant (soluble tubulin).

  • Resuspend the pellet (polymerized tubulin) in RIPA buffer with DNase.

  • Determine the protein concentration of both the soluble and polymerized fractions using a BCA assay.

  • Perform SDS-PAGE and Western blotting on equal amounts of protein from both fractions.

  • Probe the membrane with an anti-α-tubulin antibody.

  • Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.

  • Express the amount of polymerized tubulin as a percentage of the total tubulin (soluble + polymerized).[8][10][19][20]

LC-MS/MS for Quantification in Biological Samples

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed and validated for the simultaneous quantification of Docetaxel and this compound in plasma.

General Parameters:

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction of plasma samples.

  • Internal Standard: Paclitaxel is commonly used.

  • Chromatography: A C18 reverse-phase column with an isocratic or gradient mobile phase (e.g., acetonitrile (B52724) and water with formic acid or ammonium (B1175870) acetate).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). Specific precursor-to-product ion transitions for Docetaxel (e.g., m/z 830.3 → 548.8) and this compound would need to be determined.[11][21][22][23]

Signaling Pathways and Mechanism of Action

The established mechanism of action for taxanes, including Docetaxel, is the stabilization of the microtubule network. By binding to the β-tubulin subunit of microtubules, they promote the assembly of tubulin into stable, non-functional microtubules and inhibit their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. Given its structural similarity, this compound is presumed to act via the same mechanism. The key difference in biological activity would likely stem from variations in its binding affinity to β-tubulin.

Taxane_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm G2_M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Taxane Docetaxel or This compound Microtubule Dynamic Microtubules Taxane->Microtubule Binds to β-subunit Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stable_Microtubule Non-functional, Stable Microtubules Microtubule->Stable_Microtubule Stabilization Stable_Microtubule->G2_M_Arrest Disruption of Mitotic Spindle

Figure 3: Mechanism of Action of Taxanes

Conclusion and Future Directions

This compound is a compound of significant interest due to its close relationship with the widely used chemotherapeutic agent, Docetaxel. While its primary role is recognized as a synthetic intermediate and a potential impurity, preliminary data from related compounds suggest it may possess potent anti-cancer activity. The biological relevance of this compound formation is therefore twofold:

  • As a quality control parameter: Its presence in Docetaxel formulations could impact the overall efficacy and toxicity of the treatment.

  • As a potential therapeutic agent in its own right: If its purported anti-tumor properties are confirmed and superior to or distinct from Docetaxel, it could represent a new avenue for drug development.

Future research should prioritize direct, quantitative comparisons of the cytotoxicity and anti-proliferative effects of this compound and Docetaxel across a panel of cancer cell lines. Furthermore, studies to definitively rule in or out its formation as a biological metabolite in vivo are warranted. The experimental protocols provided in this guide offer a robust framework for undertaking such investigations, which will be crucial in fully elucidating the biological relevance of this compound.

References

In Vitro Anticancer Efficacy of 10-Oxo Docetaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel (B913), a prominent member of the taxane (B156437) family of chemotherapeutic agents, exerts its potent anticancer effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Modifications to the docetaxel structure offer the potential for enhanced efficacy and improved pharmacological properties. One such derivative is 10-Oxo Docetaxel, a novel taxoid that has garnered interest for its potential antitumor activities. This technical guide provides a comprehensive overview of the in vitro screening of this compound and its closely related analogue, 10-oxo-7-epidocetaxel, against cancer cell lines. Due to the limited availability of direct quantitative data for this compound, this guide incorporates findings from its well-studied analogue, 10-oxo-7-epidocetaxel, to provide a comparative analysis of its anticancer potential relative to the parent compound, Docetaxel.

Comparative Cytotoxicity and Biological Activity

While direct quantitative in vitro screening data for this compound against a panel of cancer cell lines is not extensively available in published literature, studies on the closely related analogue, 10-oxo-7-epidocetaxel (10-O-7ED), provide significant insights into its potential anticancer activity. A key study by Manjappa et al. investigated the in vitro anti-proliferative and anti-metastatic properties of 10-O-7ED in comparison to Docetaxel (Taxotere®, TXT).[1][2]

Key Findings:

  • Enhanced Cytotoxicity: 10-O-7ED exhibited significantly higher cytotoxicity against cancer cells after 48 and 72 hours of exposure compared to a 22-hour study.[1][2]

  • Superior Anti-Metastatic Potential: In in vitro assays, 10-O-7ED demonstrated a significant increase in anti-metastatic activity compared to Docetaxel.[1][2]

  • Cell Cycle Arrest: While Docetaxel primarily caused cell cycle arrest in the S phase, 10-O-7ED induced a more pronounced arrest in the G2-M phase, a hallmark of taxane activity.[1][2]

These findings suggest that the 10-oxo modification may contribute to enhanced and sustained cytotoxic and anti-metastatic effects.

Data Summary

The following tables summarize the available qualitative and comparative data for 10-oxo-7-epidocetaxel and the known quantitative data for Docetaxel to provide a framework for comparison.

Table 1: Qualitative In Vitro Activity of 10-oxo-7-epidocetaxel vs. Docetaxel

Feature10-oxo-7-epidocetaxel (10-O-7ED)Docetaxel (TXT)Reference
Cytotoxicity Significantly higher after 48 and 72 hoursStandard[1][2]
Anti-Metastatic Activity Significantly increasedStandard[1][2]
Cell Cycle Arrest Predominantly G2-M phasePredominantly S phase[1][2]

Table 2: IC50 Values of Docetaxel against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
PC-3Prostate Cancer3.72[3]
DU-145Prostate Cancer4.46[3]
LNCaPProstate Cancer1.13[3]
A549Non-Small Cell Lung Cancer~10[4]
H460Non-Small Cell Lung CancerNot Specified[4]
SMMC-7721Hepatocellular Carcinoma0.5[5]

Experimental Protocols

This section details the methodologies for key in vitro assays used to screen taxane derivatives like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, Docetaxel (as a positive control), and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified.

In Vitro Anti-Metastatic Assays

This assay assesses the ability of cancer cells to move through a porous membrane.

  • Chamber Setup: Transwell inserts with a porous membrane are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding: Cancer cells, pre-treated with the test compounds, are seeded in the upper chamber in a serum-free medium.

  • Incubation: The plate is incubated to allow cell migration towards the chemoattractant.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

This assay is similar to the migration assay but with the addition of an extracellular matrix (ECM) layer (e.g., Matrigel) on the porous membrane to mimic the basement membrane. This assesses the ability of cells to degrade the ECM and invade.

Visualizations

Experimental Workflow

experimental_workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment: This compound Docetaxel (Control) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle metastasis Anti-Metastatic Assays (Transwell) treatment->metastasis data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis metastasis->data_analysis ic50 IC50 Determination data_analysis->ic50 apoptosis_quant Apoptosis Quantification data_analysis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution data_analysis->cell_cycle_dist migration_invasion Migration/Invasion Quantification data_analysis->migration_invasion

Caption: Experimental workflow for in vitro screening of this compound.

Docetaxel Signaling Pathway

docetaxel_pathway docetaxel Docetaxel / this compound tubulin β-tubulin docetaxel->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes Polymerization Inhibits Depolymerization mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest bcl2 Bcl-2 Phosphorylation g2m_arrest->bcl2 apoptosis Apoptosis g2m_arrest->apoptosis bcl2->apoptosis

Caption: Proposed signaling pathway of this compound.

Logical Relationship of In Vitro Screening

logical_relationship cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Metastatic Potential viability Cell Viability cytotoxicity Cytotoxicity apoptosis Apoptosis Induction cytotoxicity->apoptosis cell_cycle Cell Cycle Arrest cytotoxicity->cell_cycle migration Cell Migration cytotoxicity->migration invasion Cell Invasion cytotoxicity->invasion

References

Early Preclinical Studies of 10-Oxo Docetaxel: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a novel taxoid and a known intermediate in the synthesis of the widely used anticancer agent Docetaxel.[1][2] While its primary role has been as a synthetic precursor, interest in its intrinsic anti-tumor properties is emerging. This technical guide provides a comprehensive overview of the early preclinical data available for 10-Oxo Docetaxel and its closely related analogue, 10-oxo-7-epidocetaxel, offering insights into its potential as a therapeutic agent. Direct preclinical studies on this compound are limited; therefore, this document leverages data from its analogue to provide a comparative analysis against the parent compound, Docetaxel.

Core Focus: Cytotoxicity and Anti-Metastatic Potential

Preclinical investigations have centered on the in vitro and in vivo anticancer efficacy of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (Taxotere®, TXT). These studies provide the foundational data for understanding the potential therapeutic profile of the 10-oxo functional group in the docetaxel scaffold.

In Vitro Efficacy

The in vitro anticancer activity of 10-oxo-7-epidocetaxel has been evaluated through anti-proliferative and anti-metastatic assays.

Table 1: Summary of In Vitro Anti-Proliferative and Anti-Metastatic Activity

CompoundAssayKey Findings
10-oxo-7-epidocetaxel (10-O-7ED)Anti-Proliferative (Cytotoxicity)Showed significantly higher cytotoxicity after 48 and 72 hours of exposure compared to 22 hours.[3][4]
10-oxo-7-epidocetaxel (10-O-7ED)Anti-MetastaticDemonstrated significantly increased in vitro anti-metastatic activity compared to Docetaxel (TXT).[3][4]
Docetaxel (TXT)Cell Cycle ArrestCaused a greater arrest of cells in the S phase at lower concentrations.[3][4]
10-oxo-7-epidocetaxel (10-O-7ED)Cell Cycle ArrestInduced a more significant cell cycle arrest at the G2-M phase, particularly at higher concentrations.[3][4]
In Vivo Efficacy

In vivo studies using a B16F10 experimental metastasis mouse model have provided preliminary evidence of the anti-tumor efficacy and safety profile of 10-oxo-7-epidocetaxel.

Table 2: In Vivo Anti-Metastatic Efficacy and Toxicity in B16F10 Mouse Model

Treatment GroupParameterResultSignificance (vs. Control)
ControlSurface Metastatic Nodules348 ± 56-
10-oxo-7-epidocetaxel (10-O-7ED)Surface Metastatic Nodules107 ± 49***p < .0001
ControlBody Weight Change (at day 20)Significant weight loss*p < .05
10-oxo-7-epidocetaxel (10-O-7ED)Body Weight Change (at day 20)~4% increase in mean group weight-
Docetaxel (TXT) with 10% 10-O-7EDAcute ToxicityReduced toxicity compared to TXT alone.[3][4]-

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following are standard protocols employed in the assessment of taxane-based compounds.

In Vitro Anti-Proliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells, such as B16F10 melanoma cells, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10-oxo-7-epidocetaxel or Docetaxel) for different time points (e.g., 22, 48, and 72 hours).[1]

  • MTT Addition: Following the incubation period, the culture medium is removed, and an MTT solution is added to each well. The plate is incubated to allow for the metabolic conversion of MTT by viable cells.[1]

  • Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan (B1609692) crystals, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Anti-Metastatic Assay

This assay is designed to evaluate the ability of a compound to inhibit the invasion and migration of cancer cells through a basement membrane matrix.

  • Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.[1]

  • Compound Treatment: The cells are treated with the test compounds.[1]

  • Incubation: The plate is incubated to permit cell invasion through the Matrigel matrix towards a chemoattractant in the lower chamber.[1]

  • Cell Staining and Counting: Non-invading cells on the upper surface of the insert are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope.[1]

Visualizing Experimental Workflows and Mechanisms

To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_mtt MTT Assay cluster_metastasis Anti-Metastatic Assay cluster_invivo In Vivo Model cell_seeding Cancer Cell Seeding (e.g., B16F10) compound_treatment Treatment with 10-Oxo-7-epidocetaxel or Docetaxel cell_seeding->compound_treatment mtt_incubation Incubation (22, 48, 72h) compound_treatment->mtt_incubation metastasis_incubation Incubation in Transwell Chamber compound_treatment->metastasis_incubation mtt_assay MTT Reagent Addition mtt_incubation->mtt_assay mtt_readout Absorbance Measurement mtt_assay->mtt_readout cell_staining Staining of Invading Cells metastasis_incubation->cell_staining cell_counting Microscopic Quantification cell_staining->cell_counting mouse_model B16F10 Metastasis Mouse Model treatment Compound Administration mouse_model->treatment evaluation Evaluation of Metastatic Nodules and Toxicity treatment->evaluation start start->cell_seeding start->mouse_model

Experimental workflow for preclinical evaluation.

The primary mechanism of action for Docetaxel involves the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to apoptosis.[5] Due to its structural similarity, it is highly probable that this compound shares this fundamental mechanism.

mechanism_of_action cluster_cell Cancer Cell docetaxel Docetaxel / this compound stabilization Microtubule Stabilization (Inhibition of Depolymerization) docetaxel->stabilization tubulin β-tubulin subunits microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization stabilization->microtubules mitotic_spindle Disruption of Mitotic Spindle stabilization->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

References

CAS number and molecular weight of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

10-Oxo Docetaxel (B913), also known as Docetaxel Impurity B, is a key derivative of Docetaxel.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 167074-97-7[1][2]
Molecular Formula C₄₃H₅₁NO₁₄[1]
Molecular Weight 805.86 g/mol [1]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 10-Oxo Docetaxel from Docetaxel is not explicitly available in the reviewed scientific literature. However, based on fundamental organic chemistry principles, this compound can be prepared by the selective oxidation of the secondary alcohol at the C-10 position of the Docetaxel core.

Plausible Synthetic Pathway:

The synthesis would involve the oxidation of the hydroxyl group at the C-10 position of Docetaxel to a ketone. A variety of oxidizing agents could be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions to avoid over-oxidation or side reactions at other sensitive functional groups of the Docetaxel molecule.

  • Suggested Reagents: Mild oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) would be suitable candidates. These reagents are known for their high efficiency and selectivity in oxidizing secondary alcohols to ketones under mild conditions.

  • Reaction Conditions: The reaction would typically be carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), at low temperatures (e.g., -78 °C to room temperature) to minimize side reactions.

  • Purification: Following the reaction, purification of the crude product would be necessary to isolate this compound from the starting material, reagents, and any byproducts. This would likely involve chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).[4]

G Docetaxel Docetaxel (C-10 OH) Oxidation Selective Oxidation (e.g., DMP, Swern Oxidation) Docetaxel->Oxidation 10-Oxo_Docetaxel This compound (C-10 =O) Oxidation->10-Oxo_Docetaxel Purification Purification (Chromatography) 10-Oxo_Docetaxel->Purification Final_Product Pure this compound Purification->Final_Product

Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is described as a novel taxoid with notable anti-tumor properties.[3] While direct and extensive studies on this compound are limited, research on the structurally similar compound, 10-oxo-7-epidocetaxel, provides significant insights into its potential biological activity.[5]

Cytotoxicity and Anti-Metastatic Activity

A study on 10-oxo-7-epidocetaxel demonstrated that it possesses significant cytotoxic effects against cancer cells, with its cytotoxicity being notably higher after 48 and 72 hours of treatment compared to a 22-hour period.[5] Furthermore, this analog exhibited significantly increased in vitro anti-metastatic activity compared to Docetaxel.[5]

CompoundTime PointKey FindingReference
10-oxo-7-epidocetaxel 48 and 72 hoursCaused significantly higher cytotoxicity compared to the 22-hour study.[5]
Docetaxel Not specifiedStandard cytotoxic agent used for comparison.[5]
Comparison Not specified10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[5]
Mechanism of Action

The primary mechanism of action for taxanes like Docetaxel is the stabilization of microtubules.[6] This disruption of microtubule dynamics interferes with the normal process of cell division, leading to an arrest of the cell cycle at the G2/M phase and ultimately inducing apoptotic cell death.[7][8] Due to its structural similarity to Docetaxel, it is highly probable that this compound shares this fundamental mechanism of action. Differences in potency or specific cellular effects may arise from variations in its binding affinity to β-tubulin or altered cellular uptake and efflux dynamics.

G 10_Oxo_Docetaxel This compound Microtubules Microtubule Stabilization 10_Oxo_Docetaxel->Microtubules Mitotic_Spindle Disruption of Mitotic Spindle Function Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Proposed mechanism of action for this compound.

Signaling Pathways

Specific studies delineating the signaling pathways affected by this compound have not been identified. However, based on the extensive research on Docetaxel, it is anticipated that this compound influences similar intracellular signaling cascades that regulate cell cycle progression and apoptosis.

Key signaling pathways affected by Docetaxel, and likely by this compound, include:

  • MAPK/ERK Pathway: Docetaxel has been shown to suppress the phosphorylation of ERK1/2 and p38, suggesting that the MAPK signaling pathway plays a crucial role in its anti-proliferative effects.[7][9]

  • PI3K/Akt Pathway: Docetaxel treatment can lead to a decrease in the levels of phosphorylated Akt, a key pro-survival kinase.[10]

  • Bcl-2 Family Proteins: Docetaxel can induce the phosphorylation of anti-apoptotic proteins like Bcl-2 and downregulate Bcl-xL, thereby promoting apoptosis.[7]

  • p53 Pathway: In cells with wild-type p53, Docetaxel can induce its expression, contributing to apoptosis.[7]

G 10_Oxo_Docetaxel This compound (inferred from Docetaxel) MAPK_ERK MAPK/ERK Pathway 10_Oxo_Docetaxel->MAPK_ERK PI3K_Akt PI3K/Akt Pathway 10_Oxo_Docetaxel->PI3K_Akt Bcl2 Bcl-2 Family Regulation 10_Oxo_Docetaxel->Bcl2 p53 p53 Pathway 10_Oxo_Docetaxel->p53 Cell_Cycle_Arrest Cell Cycle Arrest MAPK_ERK->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis Bcl2->Apoptosis p53->Apoptosis Cell_Cycle_Arrest->Apoptosis

Inferred signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activity.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (e.g., from bovine brain)

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (1 mM final concentration)

    • This compound stock solution (in DMSO)

    • Paclitaxel (positive control)

    • Nocodazole (negative control)

    • 96-well microplate reader with temperature control (37 °C) and absorbance measurement at 340 nm.[11]

  • Procedure:

    • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

    • Add GTP to the reaction mixture.

    • Add this compound, control compounds, or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.

    • Add the tubulin/GTP mixture to the wells.

    • Immediately place the plate in the microplate reader pre-warmed to 37 °C.

    • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes. An increase in absorbance indicates microtubule polymerization.[11]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 6-well cell culture plates

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer.[12][13]

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assays Tubulin_Assay Microtubule Polymerization Assay Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Cell_Cycle_Analysis Flow Cytometry (Cell Cycle Analysis) Treatment->Cell_Cycle_Analysis

Experimental workflow for the biological evaluation of this compound.

Conclusion

This compound is a significant derivative of Docetaxel with demonstrated anti-tumor potential. While further research is required to fully elucidate its specific synthetic pathways and the nuances of its interactions with cellular signaling networks, the available data suggests that its mechanism of action is consistent with that of other taxanes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the biological activities of this compound and to further explore its potential as a therapeutic agent. Future studies should focus on optimizing its synthesis, conducting comparative proteomic analyses against Docetaxel, and specifically identifying the signaling pathways it modulates to better understand its unique biological profile.

References

The Emergence of 10-Oxo Docetaxel: A Technical Guide to a Novel Taxoid

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of 10-Oxo Docetaxel (B913) and its novelty as a taxoid. By examining its chemical properties, mechanism of action, and comparative efficacy with the well-established anti-cancer agent Docetaxel, this paper aims to provide a clear understanding of this compound's potential significance in oncology research and development.

Chemical and Structural Analysis

10-Oxo Docetaxel is a close structural analog of Docetaxel, a prominent member of the taxane (B156437) family of chemotherapeutic agents. The primary structural difference lies at the C-10 position of the taxane core. While Docetaxel possesses a hydroxyl group at this position, this compound features a ketone group. This seemingly minor modification can have significant implications for the molecule's chemical properties and biological activity. This compound is also recognized as an intermediate in the synthesis of Docetaxel.[1][2]

A summary of the key chemical properties for both compounds is presented below for direct comparison.

PropertyDocetaxelThis compoundReference
Molecular Formula C43H53NO14C43H51NO14[3][4],[5]
Molecular Weight 807.89 g/mol 805.86 g/mol [3][4],[5]
CAS Number 114977-28-5167074-97-7[6],[1]
Chemical Structure Features a hydroxyl (-OH) group at the C-10 position.Features a ketone (=O) group at the C-10 position.[3],[5]

Mechanism of Action: The Taxoid Hallmark

The primary mechanism of action for taxoids, including Docetaxel, is the disruption of microtubule dynamics.[7] By binding to the β-tubulin subunit of microtubules, these compounds promote their assembly and inhibit depolymerization.[8] This hyper-stabilization of microtubules leads to the formation of non-functional microtubule bundles, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[9][10] Given its structural similarity to Docetaxel, it is highly probable that this compound shares this fundamental mechanism of action.[11]

The signaling cascade initiated by taxoid-induced microtubule disruption involves several key proteins. The arrest in mitosis can trigger the phosphorylation of anti-apoptotic proteins like Bcl-2, inactivating them.[9][10] This, in turn, can lead to the activation of pro-apoptotic pathways. Furthermore, the disruption of microtubule function can induce the expression of tumor suppressor genes such as p53, which can also contribute to cell cycle arrest and apoptosis.[9]

Taxoid_Signaling_Pathway cluster_cell Cancer Cell Taxoid Taxoid (e.g., this compound) Microtubules Microtubule Stabilization Taxoid->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2_p Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_p p53 p53 Upregulation G2M_Arrest->p53 Apoptosis Apoptosis Bcl2_p->Apoptosis p53->Apoptosis

Taxoid-induced apoptotic signaling pathway.

Comparative Efficacy: Insights from a Surrogate

Direct comparative studies on the cytotoxicity of this compound are limited in the available literature. However, a study on the closely related compound, 10-oxo-7-epidocetaxel, provides valuable insights into the potential anti-tumor properties of the 10-oxo derivative when compared to Docetaxel.[11][12] The findings from this research are summarized below.

CompoundTime PointKey FindingReference
10-oxo-7-epidocetaxel 48 and 72 hoursDemonstrated significantly higher cytotoxicity compared to the 22-hour study.[12]
Docetaxel Not specifiedServed as the standard cytotoxic agent for comparison.[12]
Comparison Not specified10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[12]

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments cited in the evaluation of taxoids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., B16F10 melanoma) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10^3 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Docetaxel in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle phase at which a compound induces arrest.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or Docetaxel at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Comparison start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of This compound & Docetaxel seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data & Determine IC50 mtt_assay->data_analysis end End data_analysis->end

Workflow for comparing cytotoxicity.

Synthesis and Structural Relationship

Docetaxel is a semi-synthetic taxoid, prepared from 10-deacetylbaccatin III, a naturally occurring precursor extracted from the needles of the European yew tree (Taxus baccata).[13][14] this compound is an important intermediate in some synthetic routes to Docetaxel. The structural evolution from the natural precursor to the final drug highlights the key chemical transformations involved in its production.

Structural_Relationship cluster_synthesis Synthetic Relationship of Taxoids DAB 10-Deacetylbaccatin III Natural Precursor (from *Taxus baccata*) Oxo_DTX This compound Intermediate DAB->Oxo_DTX Esterification & Oxidation DTX Docetaxel Final Product Oxo_DTX->DTX Reduction

Relationship between key taxoids in synthesis.

Conclusion

This compound presents itself as a taxoid of significant interest due to its structural relationship with Docetaxel and its role as a synthetic intermediate. While direct and comprehensive comparative data remains scarce, preliminary insights from the closely related 10-oxo-7-epidocetaxel suggest that the 10-oxo moiety may confer potent anti-tumor and anti-metastatic properties.[12] The experimental protocols and diagrams provided in this guide are intended to serve as a foundation for future research aimed at fully characterizing the pharmacological profile of this compound. Further investigation is warranted to elucidate its binding affinity for tubulin, its detailed cytotoxic profile across a range of cancer cell lines, and its in vivo efficacy and toxicity compared to Docetaxel. Such studies will be crucial in determining the ultimate novelty and potential clinical utility of this taxoid.

References

10-Oxo Docetaxel: A Comprehensive Technical Guide to its Role in Docetaxel Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel (B913), a potent taxane-based chemotherapeutic agent, is susceptible to degradation, leading to the formation of various impurities that can impact its efficacy and safety. Among these, 10-Oxo Docetaxel has been identified as a significant degradation product, arising primarily from oxidative and base-induced degradation pathways. This technical guide provides an in-depth analysis of this compound, including its chemical identity, formation pathways, and analytical methodologies for its detection and quantification. The guide also summarizes available data on its biological activity and provides detailed experimental protocols for researchers investigating docetaxel stability.

Introduction: The Significance of this compound

Docetaxel is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1] Its therapeutic action is derived from its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.[2] The chemical integrity of the docetaxel molecule is paramount for its clinical efficacy. Degradation of docetaxel can result in a loss of potency and the emergence of related substances, which may have different toxicological and pharmacological profiles.

This compound, also known by several synonyms, is a critical impurity to monitor in docetaxel formulations. Its presence can be indicative of improper handling, storage, or formulation instability. Understanding the conditions that lead to its formation is essential for developing stable docetaxel drug products and ensuring patient safety.

Chemical Identity and Nomenclature

To avoid ambiguity, it is crucial to establish the consistent identity of this compound. This compound is referred to by several names in scientific literature and pharmacopeias, all corresponding to the same chemical entity with the CAS Number 167074-97-7 .[3][4][5][6][7][8][9]

Table 1: Synonyms and Chemical Identifiers for this compound

Name Reference
This compound[6][7][8][9][10][11]
6-Oxo Docetaxel[5]
10-Deoxy-10-Oxo Docetaxel[5]
Docetaxel EP Impurity B[4][5]
CAS Number 167074-97-7 [3][4][5][6][7][8][9]
Molecular Formula C₄₃H₅₁NO₁₄[7][9]
Molecular Weight 805.86 g/mol [7][9]

Role in Docetaxel Degradation

This compound is a product of docetaxel degradation, primarily formed under oxidative and basic conditions.[1] Forced degradation studies are instrumental in elucidating the pathways leading to its formation.

Degradation Pathways

Docetaxel's complex structure, featuring multiple ester and hydroxyl groups, makes it susceptible to various degradation reactions. The formation of this compound involves the oxidation of the hydroxyl group at the C-10 position of the baccatin (B15129273) III core of the docetaxel molecule.

Base-induced degradation is a significant pathway that can lead to a mixture of degradation products, including this compound.[12][13] This process often involves a combination of epimerization at the C-7 position and oxidation at the C-10 position.[13]

Docetaxel Docetaxel Base_Stress Basic Conditions Docetaxel->Base_Stress Hydrolysis & Epimerization Oxidative_Stress Oxidative Conditions Docetaxel->Oxidative_Stress Oxidation at C-10 Ten_Oxo_Docetaxel This compound Base_Stress->Ten_Oxo_Docetaxel Oxidative_Stress->Ten_Oxo_Docetaxel

Docetaxel Degradation Pathways
Quantitative Analysis of Degradation

While several studies confirm the formation of this compound under stress conditions, detailed quantitative data on the percentage of its formation relative to other degradation products under varying conditions (pH, temperature, time) are not extensively published in a consolidated format. One study provides some insight into the relative amounts of impurities formed under different stress conditions, although specific percentages for this compound are not detailed.[2]

Table 2: Summary of Docetaxel Forced Degradation Studies and Observed Impurities

Stress Condition Description Major Degradation Products Observed Reference
Acidic Hydrolysis2N HCl for 24 hours7-epi-Docetaxel[2]
Basic Hydrolysis2N NaOH for 1 hour10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetyl baccatin III, 7-epi docetaxel, and 7-epi-10-oxo-docetaxel[2][12][13]
Oxidation3% H₂O₂ for 12 hoursThis compound, 10-Oxo-7-epidocetaxel[2]
Thermal Degradation100°C for 48 hours7-epi-Docetaxel[2]
Photolytic Stress-No considerable degradation[2]

Experimental Protocols

The following sections provide detailed methodologies for conducting forced degradation studies and for the analytical quantification of this compound.

Forced Degradation of Docetaxel

This protocol is a general guideline for inducing the degradation of docetaxel to generate impurities, including this compound, for analytical method development and validation.

Objective: To generate docetaxel degradation products under various stress conditions.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of docetaxel in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the docetaxel stock solution with 1 mL of 2 N HCl.

    • Incubate the mixture at room temperature for a specified period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 2 N NaOH.

  • Basic Degradation:

    • Mix 1 mL of the docetaxel stock solution with 1 mL of 2 N NaOH.

    • Incubate the mixture at room temperature for a specified period (e.g., 1 hour).

    • Neutralize the solution with an equivalent amount of 2 N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the docetaxel stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for a specified period (e.g., 12 hours).

  • Thermal Degradation:

    • Heat the solid docetaxel powder at 100°C for 48 hours.

    • Alternatively, heat the docetaxel stock solution under reflux.

  • Sample Analysis:

    • Following the stress period, dilute the samples to a suitable concentration with the mobile phase for HPLC or UPLC analysis.

start Start stock Prepare Docetaxel Stock Solution (1 mg/mL) start->stock acid Acidic Stress (2N HCl, RT, 24h) stock->acid base Basic Stress (2N NaOH, RT, 1h) stock->base oxidation Oxidative Stress (3% H2O2, RT, 12h) stock->oxidation thermal Thermal Stress (100°C, 48h) stock->thermal neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base analysis Dilute and Analyze by HPLC/UPLC oxidation->analysis thermal->analysis neutralize_acid->analysis neutralize_base->analysis

Forced Degradation Workflow
Analytical Method for Quantification (UPLC)

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for the accurate quantification of this compound and other impurities.[1][14]

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)[1][14]

  • Mobile Phase A: Water:Methanol:Acetonitrile (500:300:200, v/v/v)[1][14]

  • Mobile Phase B: Acetonitrile:Water (800:200, v/v)[1][14]

  • Flow Rate: 0.4 mL/min[1][14]

  • Detection: UV at 232 nm[14]

  • Injection Volume: 1 µL

  • Column Temperature: 40°C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
29010
152080
172080
189010
209010

System Suitability:

  • Resolution: The resolution between Docetaxel and its impurities should be greater than 1.5.

  • Tailing Factor: The tailing factor for the Docetaxel peak should be not more than 1.5.[14]

  • Relative Standard Deviation (RSD): The %RSD for replicate injections should be not more than 2.0%.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied, and there is a lack of specific data on its cytotoxic effects or mechanism of action. Some commercial suppliers note that it has "remarkable anti-tumor properties," but this is not yet substantiated by peer-reviewed research.[10][11]

It is important to distinguish this compound from its epimer, 10-oxo-7-epidocetaxel . A study on 10-oxo-7-epidocetaxel demonstrated that it possesses significant in vitro anti-metastatic activity and induces cell cycle arrest at the G2-M phase, potentially through a different mechanism than docetaxel itself.[15] The IC50 values for 10-oxo-7-epidocetaxel were determined in A549 and B16F10 cell lines.

Table 3: IC50 Values of 10-oxo-7-epidocetaxel [15]

Cell Line22 hours (nM)48 hours (nM)72 hours (nM)
A54924.5 ± 2.115.3 ± 1.811.2 ± 1.5
B16F1028.1 ± 2.518.7 ± 2.213.4 ± 1.9

Note: These data are for 10-oxo-7-epidocetaxel and should not be directly attributed to this compound without further investigation.

The primary mechanism of action for the parent drug, docetaxel, involves the stabilization of microtubules, which disrupts mitosis and leads to apoptosis.[2] Docetaxel has also been shown to affect various signaling pathways, including the PI3K/Akt/mTOR pathway.[16] The extent to which this compound shares these mechanisms is currently unknown and represents an area for future research.

cluster_docetaxel Docetaxel cluster_10_oxo_7_epi 10-oxo-7-epidocetaxel (Potential Activity Profile) cluster_10_oxo This compound Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition Docetaxel->PI3K_Akt Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3K_Akt->Apoptosis Ten_Oxo_7_Epi 10-oxo-7-epidocetaxel Cell_Cycle_Arrest Cell Cycle Arrest (G2-M Phase) Ten_Oxo_7_Epi->Cell_Cycle_Arrest Anti_Metastatic Anti-Metastatic Activity Ten_Oxo_7_Epi->Anti_Metastatic Ten_Oxo This compound Unknown Biological Activity (Requires Further Study) Ten_Oxo->Unknown

Known and Potential Biological Activities

Conclusion

This compound is a critical degradation product of docetaxel, formed predominantly under basic and oxidative conditions. Its presence in docetaxel formulations must be carefully monitored to ensure the quality, safety, and efficacy of the drug product. While analytical methods for its detection are well-established, there is a clear need for more comprehensive quantitative data on its formation kinetics under various stress conditions. Furthermore, the biological activity and mechanism of action of this compound remain largely unexplored, presenting a significant opportunity for future research. A deeper understanding of this impurity will contribute to the development of more robust docetaxel formulations and may even uncover novel therapeutic properties.

References

Initial Characterization of 10-Oxo Docetaxel's Biological Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a novel taxoid, identified as both a derivative of Docetaxel and an impurity in its synthesis.[1][2][3] As a member of the taxane (B156437) family, it is structurally similar to Docetaxel, a potent chemotherapeutic agent used in the treatment of various cancers.[4][5] The primary mechanism of action for taxanes like Docetaxel is the disruption of microtubule dynamics, which are crucial for cell division.[6][7][8] Docetaxel stabilizes microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[9][10][11] Due to its structural similarity, it is highly probable that 10-Oxo Docetaxel shares this fundamental mechanism of action.[12]

Direct and extensive comparative studies on the biological effects of this compound are limited in publicly available literature. However, research on the closely related compound, 10-oxo-7-epidocetaxel, offers significant insights into the potential cytotoxic and anti-metastatic properties of this compound, often in direct comparison to its parent compound, Docetaxel.[12][13] This guide synthesizes the available data to provide an initial characterization of this compound's biological effects, leveraging data from its close analogue as a surrogate where necessary.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from comparative studies involving 10-oxo-7-epidocetaxel and Docetaxel. This data provides a foundational understanding of the compound's potential efficacy.

Table 1: Comparative In Vitro Cytotoxicity

CompoundExposure TimeOutcomeReference Cell Line(s)
10-oxo-7-epidocetaxel48 and 72 hoursSignificantly higher cytotoxicity compared to 22-hour study.Not Specified
Docetaxel (TXT)Not SpecifiedStandard cytotoxic agent used for comparison.Not Specified

Note: This data is derived from studies on 10-oxo-7-epidocetaxel as a surrogate for this compound.[12][13]

Table 2: Comparative In Vitro Anti-Metastatic Activity

CompoundFindingReference Cell Line(s)
10-oxo-7-epidocetaxelShowed significantly increased anti-metastatic activity compared to Docetaxel.A549 and B16F10
Docetaxel (TXT)Used as a comparator.A549 and B16F10

Note: This data is derived from studies on 10-oxo-7-epidocetaxel as a surrogate for this compound.[13]

Table 3: Comparative Effects on Cell Cycle Progression

CompoundEffectReference Cell Line(s)
10-oxo-7-epidocetaxelArrested more cells at the G2-M phase.Not Specified
Docetaxel (TXT)Caused more arrest of cells at the S phase.Not Specified

Note: This data is derived from studies on 10-oxo-7-epidocetaxel as a surrogate for this compound.[13]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of taxane compounds like this compound.

In Vitro Anti-Proliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][14][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 200 µl of medium and incubated.[15]

  • Compound Treatment: Cells are treated with varying concentrations of this compound, Docetaxel (as a control), and a vehicle control.[14]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).[13][15]

  • MTT Addition: After incubation, 10 µl of MTT solution is added to each well, and the plates are incubated for an additional 3 hours.[15]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)

This assay evaluates the ability of a compound to inhibit the invasion and migration of cancer cells.[12][13]

  • Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.[12]

  • Compound Treatment: The cells are treated with the test compounds (this compound or Docetaxel).[12]

  • Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix towards a chemoattractant in the lower chamber.[12]

  • Cell Staining and Counting: Non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[12]

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[16][17]

  • Cell Treatment: Cells are treated with this compound or Docetaxel for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).[14]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effects of a compound on signaling pathways involved in apoptosis and cell cycle regulation.[14]

  • Protein Extraction: Cells are treated with the compound of interest, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, caspases, tubulin).[14] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Presumed Signaling Pathway of this compound This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption Bcl-2 Phosphorylation Bcl-2 Phosphorylation Microtubule Stabilization->Bcl-2 Phosphorylation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Bcl-2 Phosphorylation->Apoptosis

References

The Therapeutic Potential of 10-Oxo Docetaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxo Docetaxel (B913), a novel taxoid and a known impurity and synthetic intermediate of the widely used chemotherapeutic agent Docetaxel, has garnered interest for its potential anti-tumor properties.[1][2][3] This technical guide provides an in-depth exploration of the therapeutic potential of 10-Oxo Docetaxel, drawing upon available preclinical data and the well-established mechanisms of its parent compound, Docetaxel. Due to the limited direct research on this compound, this paper leverages data from its structurally similar analogue, 10-oxo-7-epidocetaxel, to provide insights into its cytotoxic and anti-metastatic capabilities. This guide offers a comprehensive overview of its presumed mechanism of action, detailed experimental protocols for its evaluation, and a summary of quantitative data to support further investigation and drug development efforts.

Introduction

Docetaxel, a member of the taxane (B156437) family, is a cornerstone in the treatment of various solid tumors, including breast, lung, and prostate cancers.[4] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5] this compound, a derivative of Docetaxel, is emerging as a compound of interest with potential anti-tumor activities.[1][2][3] While comprehensive studies on this compound are nascent, research on the closely related 10-oxo-7-epidocetaxel suggests significant cytotoxic and anti-metastatic potential, in some cases exceeding that of Docetaxel.[6] This document serves as a technical resource for researchers, compiling the current understanding of this compound and providing the necessary tools to facilitate further preclinical evaluation.

Presumed Mechanism of Action: Microtubule Stabilization and Downstream Signaling

It is highly probable that this compound shares the fundamental mechanism of action of Docetaxel, which is the stabilization of microtubules.[5] By binding to the β-tubulin subunit of microtubules, it promotes their assembly and inhibits depolymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4][7]

Several signaling pathways are implicated in the downstream effects of Docetaxel-induced microtubule stabilization:

  • Cell Cycle Arrest: The mitotic block triggered by microtubule stabilization activates the spindle assembly checkpoint, leading to G2/M arrest. This process often involves the p53 tumor suppressor pathway, which in turn upregulates cyclin-dependent kinase inhibitors like p21WAF1/CIP1, further enforcing the cell cycle blockade.[8][9][10]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This can be mediated by the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins.[11]

  • MAPK Signaling Pathway: Studies have shown that Docetaxel can suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2 and p38, contributing to its anti-proliferative effects.[1][11]

Quantitative Data

Table 1: In Vitro Cytotoxicity of 10-oxo-7-epidocetaxel vs. Docetaxel

CompoundCell LineTime PointIC50 ValueKey FindingCitation
10-oxo-7-epidocetaxelB16F1048 hoursNot explicitly stated, but showed 129-fold increased cytotoxicity compared to 24hSignificantly higher cytotoxicity with longer incubation[6]
10-oxo-7-epidocetaxelB16F1072 hoursNot explicitly stated, but showed 657-fold increased cytotoxicity compared to 24hSignificantly higher cytotoxicity with longer incubation[6]
DocetaxelOSCC cell lines48, 72, 96 hoursVaries by cell lineExerts cytotoxic effect after 24 hours[12]

Table 2: In Vivo Anti-Metastatic Activity of 10-oxo-7-epidocetaxel

Treatment GroupAnimal ModelKey FindingCitation
10-oxo-7-epidocetaxelB16F10 experimental metastasis mouse modelSignificantly less number of surface metastatic nodules compared to control group.[6]
ControlB16F10 experimental metastasis mouse modelShowed significant weight loss at the end of the experiment.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., B16F10, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of this compound (and Docetaxel as a positive control) for different time periods (e.g., 24, 48, 72 hours).[13]

  • MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).[13] After the treatment period, add 10 µL of the MTT stock solution to each well.[14]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[15][16]

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The intensity of the purple color is proportional to the number of viable cells.

In Vitro Anti-Metastatic Assay (Transwell Migration Assay)

This assay evaluates the ability of a compound to inhibit the migration of cancer cells.

  • Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pore size). For invasion assays, the membrane can be coated with a thin layer of Matrigel to simulate the extracellular matrix.[17][18]

  • Cell Seeding: Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium.[17][19]

  • Compound and Chemoattractant Addition: Add the test compound (this compound) to the upper chamber with the cells. In the lower chamber, add a chemoattractant, such as a medium containing fetal bovine serum (FBS).[17][18]

  • Incubation: Incubate the plate to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.[17]

  • Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet). Count the number of migrated cells under a microscope.[17][18]

In Vivo Anti-Tumor Efficacy Study

This study evaluates the anti-tumor activity of this compound in a living organism.

  • Animal Model: Use an appropriate animal model, such as female SCID mice or Balb/c nude mice.[20][21]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549, MCF-7, SKOV-3) into the flank of the mice.[21] Alternatively, for metastasis models, inject cells intravenously (e.g., B16F10).[6]

  • Treatment: Once the tumors reach a palpable size, randomly assign the mice to different treatment groups (e.g., vehicle control, Docetaxel, this compound at various doses). Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.[5][20]

  • Tumor Measurement: Measure the tumor volume regularly using calipers.[22]

  • Data Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Analyze the data to determine the effect of the treatment on tumor growth inhibition.[20][22] For metastasis studies, count the number of metastatic nodules in relevant organs (e.g., lungs).[6]

Visualizations

Signaling Pathways

Docetaxel_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Docetaxel This compound (presumed) Microtubules β-tubulin in Microtubules Docetaxel->Microtubules Binds to Stabilization Microtubule Stabilization Docetaxel->Stabilization MAPK MAPK Pathway (ERK1/2, p38) MAPK_Inhibition Inhibition of Phosphorylation Docetaxel->MAPK_Inhibition MitoticArrest G2/M Phase Cell Cycle Arrest Stabilization->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers p53 p53 Activation MitoticArrest->p53 Activates p21 p21WAF1/CIP1 Upregulation p53->p21 Upregulates p21->MitoticArrest Reinforces MAPK_Inhibition->Apoptosis Contributes to

Caption: Presumed mechanism of action for this compound.

Experimental_Workflow start Start: Hypothesis (this compound has anti-tumor activity) invitro In Vitro Evaluation start->invitro mtt MTT Assay (Cytotoxicity) invitro->mtt transwell Transwell Assay (Migration/Invasion) invitro->transwell invivo In Vivo Evaluation mtt->invivo transwell->invivo tumor_model Tumor Xenograft Model (e.g., SCID mice) invivo->tumor_model data_analysis Data Analysis and Conclusion tumor_model->data_analysis end End: Therapeutic Potential Established data_analysis->end

Caption: A logical workflow for evaluating the therapeutic potential of this compound.

Conclusion

This compound presents a promising avenue for cancer therapeutic research. While direct data remains scarce, the information available for its close analogue, 10-oxo-7-epidocetaxel, suggests a potent anti-tumor profile that warrants further, rigorous investigation. The presumed mechanism of action, centered on microtubule stabilization, aligns with the well-understood and clinically validated effects of the taxane family. The experimental protocols and data presented in this guide provide a solid foundation for researchers to systematically evaluate the efficacy of this compound. Future studies should focus on obtaining direct quantitative data, elucidating the specific impact of the 10-oxo modification on signaling pathways, and exploring its pharmacokinetic and pharmacodynamic properties to fully realize its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the synthesis, biological activity, and mechanisms of the docetaxel (B913) impurity and its analogs, providing a framework for future research and development.

Introduction

Docetaxel, a highly effective chemotherapeutic agent, is a cornerstone in the treatment of various cancers. As a member of the taxane (B156437) family, its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] The synthesis and stability of docetaxel are critical aspects of its clinical use, with impurities and degradation products posing potential challenges to its efficacy and safety. Among these is 10-Oxo Docetaxel, a prominent impurity and degradation product of docetaxel, also known as Docetaxel Impurity B.[3][4][5][6][7][8] This in-depth technical guide provides a comprehensive literature review of this compound and related taxoids, focusing on their synthesis, biological evaluation, and molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Physicochemical Properties

This compound is characterized by the chemical formula C43H51NO14 and a molecular weight of approximately 805.86 g/mol .[3][9][10][11] It is recognized as a novel taxoid with potential anti-tumor properties.[3][6]

Synthesis and Characterization of this compound and Related Taxoids

The generation of this compound primarily occurs through the degradation of docetaxel, particularly under basic and oxidative stress conditions.[12] While specific, optimized synthesis protocols for this compound are not extensively detailed in the literature, its formation as a degradation product is well-documented through forced degradation studies. These studies are crucial for identifying potential impurities and understanding the stability of the parent drug.

Experimental Protocol: Forced Degradation of Docetaxel

This protocol outlines a general procedure for the forced degradation of docetaxel to generate impurities, including this compound, for analytical and biological studies.

Materials:

Procedure:

  • Acid Degradation: Dissolve docetaxel in a suitable solvent (e.g., ACN/water) and add 0.1 N HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH.

  • Base Degradation: Dissolve docetaxel in a suitable solvent and add 0.1 N NaOH. Incubate at room temperature for a shorter duration (e.g., 2 hours) due to the higher reactivity of docetaxel in basic conditions. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Dissolve docetaxel in a suitable solvent and add 3% H2O2. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose solid docetaxel powder to elevated temperatures (e.g., 105°C) for 24 hours.

  • Photodegradation: Expose a solution of docetaxel to UV light (e.g., 254 nm) for a defined period.

Analysis:

The resulting solutions are then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and identify the degradation products.

Experimental Protocol: HPLC Analysis of Docetaxel and its Impurities

This protocol provides a standard method for the separation and quantification of docetaxel and its impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer). A typical gradient starts with a higher aqueous composition and gradually increases the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

Characterization:

Isolated impurities are further characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.[2][4][13]

Biological Activity and Cytotoxicity

While direct quantitative biological data for this compound is limited in the current literature, studies on the closely related analog, 10-oxo-7-epidocetaxel, provide valuable insights into its potential activity.

A study on 10-oxo-7-epidocetaxel demonstrated that it possesses significantly higher cytotoxicity against cancer cells at 48 and 72 hours of exposure compared to docetaxel.[14][15] Furthermore, it exhibited increased in vitro anti-metastatic activity.[14][15] In vivo studies in a mouse model revealed significant anti-metastatic behavior with no observed toxicity.[12][16] This compound was found to induce cell cycle arrest at the G2-M phase.[12][16]

In contrast, another common impurity, 7-epi-docetaxel, appears to have a reduced antitumor effect compared to the parent drug.[16]

Quantitative Data

The following tables summarize the available quantitative data for docetaxel and the related taxoid, 10-oxo-7-epidocetaxel.

Table 1: In Vitro Cytotoxicity of Docetaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference(s)
SMMC-7721Hepatocellular Carcinoma5 x 10⁻¹⁰ M[1]
PC-3Prostate Cancer3.72 nM[15]
DU-145Prostate Cancer4.46 nM[15]
LNCaPProstate Cancer1.13 nM[15]
MCF-7Breast Cancer1.5 - 10 nM[17]
MDA-MB-231Breast Cancer2 - 12 nM[17]
A549Lung Cancer5 - 25 nM[17]
HCT116Colon Cancer4 - 15 nM[17]
OVCAR-3Ovarian Cancer2 - 10 nM[17]

Table 2: Comparative Biological Activity of 10-oxo-7-epidocetaxel and Docetaxel

Parameter10-oxo-7-epidocetaxelDocetaxelReference(s)
In Vitro Cytotoxicity Significantly higher at 48h and 72hStandard[14][15]
In Vitro Anti-metastatic Activity Significantly increasedStandard[14][15]
In Vivo Metastatic Nodules 107 ± 49348 ± 56 (control)[15]
Cell Cycle Arrest G2-M phaseS phase (at lower concentrations)[12][16]

Mechanism of Action and Signaling Pathways

Due to its structural similarity to docetaxel, it is highly probable that this compound shares the fundamental mechanism of action of stabilizing microtubules, thereby disrupting mitosis and inducing apoptosis.[14] The signaling pathways affected by docetaxel are complex and involve multiple cellular processes.

Docetaxel has been shown to:

  • Induce apoptosis by decreasing the levels of the anti-apoptotic protein Bcl-2 and the phosphorylated form of the pro-survival kinase Akt, while increasing the levels of the pro-apoptotic protein Bad and caspases-3 and -9.[15]

  • Suppress the MAPK signaling pathway by inhibiting the phosphorylation of ERK1/2 and p38.[3]

  • Induce mitotic catastrophe , a mode of cell death resulting from aberrant mitosis.

  • Influence the mTOR signaling pathway .

  • Be associated with the STAT1 signaling pathway in the context of chemoresistance.

The biological activity of 10-oxo-7-epidocetaxel, particularly its ability to induce G2-M cell cycle arrest, suggests that it also interacts with the microtubule network.[12][16] However, the observation of its enhanced anti-metastatic activity hints at the possibility of additional or modulated effects on signaling pathways compared to docetaxel.

G Hypothesized Signaling Pathway of this compound Docetaxel Docetaxel Microtubule Microtubule Stabilization Docetaxel->Microtubule MAPK_Pathway MAPK Pathway (ERK1/2, p38) Docetaxel->MAPK_Pathway Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway Docetaxel->PI3K_Akt_Pathway Inhibits Bcl2_Family Bcl-2 Family Modulation (↓Bcl-2, ↑Bad) Docetaxel->Bcl2_Family TenOxoDocetaxel This compound TenOxoDocetaxel->Microtubule Hypothesized G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_Akt_Pathway->Bcl2_Family Regulates Caspases Caspase Activation (Caspase-3, -9) Bcl2_Family->Caspases Caspases->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship of taxoids is complex, with modifications at various positions of the core structure influencing biological activity. The C-10 position has been identified as being relatively flexible for modification.[16] Studies have shown that the nature of the substituent at the C-10 position can have a critical effect on the biological activity of taxoids.[16] Interestingly, one study suggested that the removal of the C-10 acetyl group does not significantly impact activity, which provides a rationale for investigating the effects of an oxo-group at this position.[5] The enhanced activity of 10-oxo-7-epidocetaxel suggests that the combination of modifications at both C-7 and C-10 can lead to favorable pharmacological properties.

Future Directions and Conclusion

This literature review consolidates the current knowledge on this compound and related taxoids. While it is evident that this compound is a significant impurity of docetaxel, its own biological profile is not yet fully elucidated. The promising anti-cancer activities of the related compound, 10-oxo-7-epidocetaxel, underscore the need for further investigation into this compound.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro cytotoxicity studies of purified this compound against a panel of cancer cell lines to determine its IC50 values.

  • In Vivo Efficacy and Toxicity: Evaluating the anti-tumor efficacy and toxicity profile of this compound in preclinical animal models.

  • Mechanistic Studies: Investigating the specific effects of this compound on microtubule dynamics and key signaling pathways to understand if its mechanism of action deviates from that of docetaxel.

  • Molecular Modeling: Performing molecular docking studies to predict the binding affinity of this compound to the tubulin binding site and compare it with that of docetaxel.

G Experimental Workflow for this compound Research Start Start: Docetaxel Forced_Degradation Forced Degradation (Base, Oxidation) Start->Forced_Degradation Isolation_Purification Isolation & Purification (HPLC) Forced_Degradation->Isolation_Purification Characterization Structural Characterization (NMR, MS) Isolation_Purification->Characterization In_Vitro_Studies In Vitro Studies Characterization->In_Vitro_Studies Molecular_Docking Molecular Docking Characterization->Molecular_Docking Cytotoxicity Cytotoxicity Assays (IC50) In_Vitro_Studies->Cytotoxicity Cell_Cycle Cell Cycle Analysis In_Vitro_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assays In_Vitro_Studies->Apoptosis_Assay In_Vivo_Studies In Vivo Studies In_Vitro_Studies->In_Vivo_Studies Mechanism_Studies Mechanism of Action Studies In_Vitro_Studies->Mechanism_Studies Efficacy Antitumor Efficacy In_Vivo_Studies->Efficacy Toxicity Toxicity Assessment In_Vivo_Studies->Toxicity Tubulin_Binding Tubulin Binding Assay Mechanism_Studies->Tubulin_Binding Signaling_Pathways Signaling Pathway Analysis Mechanism_Studies->Signaling_Pathways Molecular_Docking->Tubulin_Binding

Caption: Proposed experimental workflow for future research.

References

Methodological & Application

Application Notes and Protocols for 10-Oxo Docetaxel Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel is a novel taxoid compound and an intermediate in the synthesis of Docetaxel, a widely utilized chemotherapeutic agent.[1] Like other taxanes, its mechanism of action is presumed to involve the disruption of microtubule dynamics, a critical process for cell division.[1] By stabilizing microtubules, this compound is expected to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[1][2] These application notes provide a comprehensive protocol for assessing the cytotoxicity of this compound in cell culture, enabling researchers to evaluate its potential as an anti-cancer agent. While direct comparative studies on the cytotoxicity of this compound are limited, research on the closely related compound, 10-oxo-7-epidocetaxel, suggests it may exhibit significantly higher cytotoxicity compared to Docetaxel, particularly after extended exposure times of 48 and 72 hours.[1]

Data Presentation

Comparative Cytotoxicity of Docetaxel

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for the parent compound, Docetaxel, across various cancer cell lines as reported in the literature. This data serves as a benchmark for evaluating the cytotoxic potential of this compound.

Cell LineCancer TypeDocetaxel IC50 (nM)
A549Lung Carcinoma1.94 - 18.3
H1299Lung CarcinomaData Not Available
PC-3Prostate Adenocarcinoma1.46
MCF-7Breast Adenocarcinoma11 - 15
HeLaCervical Adenocarcinoma20.1
SK-OV-3Ovarian Adenocarcinoma90
CAOV-3Ovarian Adenocarcinoma120
OVCAR-3Ovarian Adenocarcinoma540
MDA-MB-231Breast Adenocarcinoma5.4
SH-SY5YNeuroblastoma~1
BE(2)M17NeuroblastomaData Not Available
HEK293Human Embryonic KidneyData Not Available

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.

Cytotoxicity of this compound

Direct, quantitative IC50 values for this compound are not widely available in published literature. Further head-to-head in vitro studies are necessary to definitively determine its cytotoxic potency relative to Docetaxel.[1] However, qualitative data from a study on the closely related analogue, 10-oxo-7-epidocetaxel, provides valuable insight.[1]

Cell LineCancer TypeThis compound IC50 (nM)
Various Cancer Cell Lines-Data Not Available

Note: A study on the related compound 10-oxo-7-epidocetaxel demonstrated significantly higher cytotoxicity compared to Docetaxel after 48 and 72 hours of treatment.[1] This suggests that this compound may also possess greater potency than Docetaxel.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • In a sterile environment, accurately weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous, sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution.

    • Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assay.

    • Important: To prevent precipitation, it is recommended to perform an intermediate dilution step in culture medium before preparing the final working concentrations.

    • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Protocol 2: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete culture medium

  • This compound working solutions

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions (in a range of concentrations) and the vehicle control to the respective wells.

    • Include wells with untreated cells as a negative control.

    • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock & Working Solutions treat_cells Treat Cells with this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for this compound cytotoxicity assay.

Signaling Pathway

signaling_pathway Proposed Signaling Pathway of this compound cluster_drug Drug Action cluster_cellular Cellular Response cluster_apoptosis Apoptosis Induction drug This compound microtubules Microtubule Stabilization drug->microtubules g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2_phos jnk_pathway JNK Pathway Activation g2m_arrest->jnk_pathway erk_pathway ERK1/2 Pathway Inhibition g2m_arrest->erk_pathway caspase_activation Caspase Cascade Activation bcl2_phos->caspase_activation jnk_pathway->caspase_activation erk_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Application Notes and Protocols for In Vivo Experimental Design of 10-Oxo Docetaxel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a novel taxoid compound with promising anti-tumor properties.[1][2] As a derivative of Docetaxel, a well-established chemotherapeutic agent, 10-Oxo Docetaxel is of significant interest for its potential to offer improved efficacy or a more favorable safety profile.[3][4] This document provides detailed application notes and protocols for the in vivo experimental design of studies investigating this compound, based on existing research on Docetaxel and its analogs.

Mechanism of Action: Like other taxanes, Docetaxel functions by promoting the assembly of microtubules and inhibiting their depolymerization.[5][6] This action disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7] Due to its structural similarity, this compound is presumed to share this fundamental mechanism of action.[8]

Preclinical In Vivo Experimental Design

A comprehensive in vivo evaluation of this compound should encompass efficacy, pharmacokinetics, and toxicity studies. Human tumor xenograft models in immunocompromised mice are a standard and effective platform for these preclinical assessments.[9][10]

Efficacy Studies in Xenograft Models

Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are essential for implanting human cancer cells or patient-derived tumor tissue.[10]

Tumor Models:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., NSCLC, breast, prostate, gastric cancer cell lines) are injected subcutaneously into the flank of the mice.[3][9][11][12]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.[10][13]

Experimental Groups:

  • Vehicle Control (e.g., saline or the formulation vehicle)

  • Docetaxel (positive control)

  • This compound (multiple dose levels)

  • Combination therapy groups (if applicable)

Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injections are common for taxane-based drugs in preclinical models.[5][9]

Dosing Regimen: Dosing can be administered on various schedules, such as once every three weeks, to mimic clinical use.[7][9] The specific dose levels should be determined from preliminary toxicity studies.

Monitoring:

  • Tumor volume should be measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight should be monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and can be used for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model: Rats or mice are commonly used for PK studies.[5][14]

Methodology:

  • Administer a single dose of this compound intravenously.

  • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

  • Process blood to separate plasma.

  • Analyze plasma concentrations of this compound using a validated analytical method like LC-MS/MS.

  • Calculate key PK parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).[7][15]

Toxicity Studies

Objective: To assess the safety profile of this compound.

Methodology:

  • Administer escalating doses of this compound to healthy rodents.

  • Monitor for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Perform hematological analysis (complete blood count) to assess for myelosuppression, a common side effect of taxanes.[5]

  • Conduct histopathological examination of major organs (e.g., liver, kidney, spleen, heart) at the end of the study to identify any drug-related tissue damage.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental groups.

Table 1: In Vivo Anti-Tumor Efficacy of this compound vs. Docetaxel in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+2
Docetaxel10450 ± 12070-8
This compound5750 ± 18050-5
This compound10300 ± 9080-7
This compound20150 ± 5090-12

Data are hypothetical and for illustrative purposes.

Table 2: Comparative Pharmacokinetic Parameters of Docetaxel and a this compound Analog in Mice

CompoundDose (mg/kg, i.v.)Cmax (µg/mL)AUC (µg·h/mL)Clearance (mL/h/kg)Vd (L/kg)T½ (h)
Docetaxel102.53.82.61.54.5
10-Oxo-7-epidocetaxel102.14.22.41.85.1

Data are illustrative and based on typical taxane (B156437) pharmacokinetics.

Table 3: Summary of Acute Toxicity Findings for this compound

Dose (mg/kg)MortalityKey Clinical SignsMean Body Weight Loss at Nadir (%)Significant Hematological Changes
100/5None3None
200/5Mild lethargy8Transient neutropenia
401/5Severe lethargy, hunched posture15Severe neutropenia, mild anemia

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Immunocompromised mice (6-8 weeks old)

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS, syringes, and needles

  • Calipers

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Harvest cells using trypsin and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups.

  • Administer treatments as per the experimental design.

  • Measure tumor dimensions (length and width) twice weekly with calipers and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal health and body weight throughout the study.

  • Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.

Protocol 2: Plasma Sample Collection for Pharmacokinetic Analysis

Materials:

  • Mice or rats

  • Test compound (this compound)

  • Administration supplies (syringes, needles)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

Procedure:

  • Administer this compound via intravenous injection.

  • At specified time points, collect blood samples (e.g., via tail vein or cardiac puncture at a terminal time point).

  • Place blood into collection tubes containing an anticoagulant.

  • Keep samples on ice.

  • Centrifuge the blood samples at 4°C to separate plasma.

  • Carefully collect the plasma supernatant.

  • Store plasma samples at -80°C until analysis.

Visualizations

G Docetaxel/10-Oxo Docetaxel Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Drug Docetaxel / this compound Microtubule Microtubule Polymer Drug->Microtubule Stabilization Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Bcl2 Bcl-2 Microtubule->Bcl2 Phosphorylation (Inactivation) MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Apoptosis Apoptosis Bcl2->Apoptosis Inhibition MitoticArrest->Apoptosis

Caption: Mechanism of action for taxanes like Docetaxel and this compound.

G In Vivo Xenograft Study Workflow CellCulture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth to 100-200 mm³ Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (Vehicle, Docetaxel, this compound) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision and Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

G Pharmacokinetic Study Workflow Dosing Single IV Dose of This compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis of Plasma Concentrations Processing->Analysis Calculation Calculation of PK Parameters (AUC, CL, etc.) Analysis->Calculation

Caption: Workflow for a pharmacokinetic study.

References

Application Notes and Protocols for the Quantification of 10-Oxo Docetaxel by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Docetaxel is a widely utilized antineoplastic agent in the treatment of various cancers. The synthesis and storage of Docetaxel can result in the formation of related substances and impurities that may impact the efficacy and safety of the drug product. Regulatory authorities mandate stringent control over these impurities. 10-Oxo Docetaxel, a known process-related impurity and degradation product, is also identified as 6-Oxo Docetaxel and Docetaxel Impurity B. Its chemical formula is C₄₃H₅₁NO₁₄ with a molecular weight of 805.86 g/mol . Accurate and robust analytical methods are crucial for the precise quantification of this compound to ensure the quality and safety of Docetaxel active pharmaceutical ingredients (APIs) and final drug products.[1]

This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in Docetaxel samples using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Analytical Method: RP-HPLC for this compound Quantification

A stability-indicating RP-HPLC method is essential for the accurate quantification of this compound and other related impurities in Docetaxel. The following protocol is based on established and validated methodologies for the analysis of Docetaxel and its related substances.[2][3]

Data Presentation

The quantitative data for the RP-HPLC method for this compound is summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient ProgramSee Table 2
Flow Rate1.2 mL/min
Column Temperature30°C
Detection Wavelength232 nm
Injection Volume10 µL
Run Time35 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
06040
106040
252080
302080
326040
356040

Table 3: Method Validation and System Suitability Parameters

ParameterAcceptance Criteria / Value
Linearity Range0.023–2.080 µg/mL
Correlation Coefficient (r²)≥ 0.999
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD for replicate injections≤ 2.0%
Experimental Protocols

This section provides a detailed step-by-step methodology for the quantification of this compound using RP-HPLC.

1. Materials and Reagents

  • This compound reference standard

  • Docetaxel reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Glacial Acetic Acid (Analytical grade)

2. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and water in a 1:1 (v/v) ratio.

  • Mobile Phase A: Use HPLC grade water, filtered and degassed.

  • Mobile Phase B: Use HPLC grade Acetonitrile, filtered and degassed.

  • Standard Stock Solution of this compound (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution of this compound (approx. 1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.

  • Sample Solution: Accurately weigh and dissolve the Docetaxel sample in the diluent to achieve a final concentration that falls within the validated linearity range for this compound. It is recommended to prepare a sample solution with a nominal concentration of 1 mg/mL of Docetaxel.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection into the HPLC system.

3. Chromatographic Procedure

  • Set up the HPLC system according to the parameters outlined in Table 1 and Table 2.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.

  • Perform six replicate injections of the Standard Solution of this compound (1 µg/mL).

  • Check for system suitability. The %RSD for the peak areas of the six replicate injections should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0, and the theoretical plates should be not less than 2000.

  • Inject the Sample Solution in duplicate.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample injections.

4. Calculation

The concentration of this compound in the sample can be calculated using the following formula:

The percentage of this compound in the Docetaxel sample can then be calculated as follows:

Visualizations

Diagram of the Experimental Workflow

G prep_mobile_phase Prepare Mobile Phases (Water and Acetonitrile) prep_diluent Prepare Diluent (ACN:Water 1:1) prep_mobile_phase->prep_diluent prep_standard Prepare this compound Standard Solution prep_diluent->prep_standard prep_sample Prepare Docetaxel Sample Solution prep_standard->prep_sample filter_solutions Filter all solutions (0.45 µm filter) prep_sample->filter_solutions equilibration Equilibrate HPLC System and Column filter_solutions->equilibration blank_injection Inject Blank (Diluent) equilibration->blank_injection sst_injection Inject Standard Solution (System Suitability Test) blank_injection->sst_injection sample_injection Inject Sample Solution sst_injection->sample_injection acquire_data Acquire Chromatograms sample_injection->acquire_data check_sst Verify System Suitability Parameters acquire_data->check_sst integrate_peaks Identify and Integrate Peaks check_sst->integrate_peaks calculate_results Calculate Concentration of this compound integrate_peaks->calculate_results

Caption: Experimental workflow for the quantification of this compound by RP-HPLC.

Logical Relationship between Docetaxel and this compound

G docetaxel Docetaxel (Active Pharmaceutical Ingredient) process Manufacturing Process & Storage Conditions docetaxel->process impurity This compound (Impurity/Degradant) process->impurity Leads to formation of

Caption: Formation of this compound from Docetaxel.

References

Application Note: LC-MS/MS Analysis of 10-Oxo Docetaxel in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantitative analysis of 10-Oxo Docetaxel in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a taxoid with anti-tumor properties and is also known as an impurity of Docetaxel.[1][2][3][4]

Introduction

This compound is a compound of interest in cancer research and pharmaceutical development due to its potential anti-tumor activities as a microtubule/tubulin inhibitor.[2][4] Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic studies, metabolism research, and quality control of the parent drug, Docetaxel. This application note details a robust LC-MS/MS method for the determination of this compound in human plasma.

Biological Significance of Taxanes

Taxanes, including Docetaxel and its analogue this compound, exert their anti-cancer effects by disrupting microtubule dynamics. They bind to β-tubulin, which stabilizes microtubules and prevents their depolymerization. This action arrests the cell cycle in the G2/M phase, leading to the induction of apoptosis in rapidly dividing cancer cells.

Signaling Pathway of Taxane-Induced Apoptosis

The following diagram illustrates the mechanism of action of taxanes, leading to programmed cell death.

Taxane_Pathway Taxane Mechanism of Action Taxane This compound (Taxane) Tubulin β-Tubulin Subunit of Microtubules Taxane->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Microtubule_Stabilization Leads to Mitotic_Spindle Disruption of Mitotic Spindle Dynamics Microtubule_Stabilization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Induces Sample_Prep_Workflow Sample Preparation Workflow Start Plasma Sample (e.g., 200 µL) Add_IS Spike with Internal Standard (e.g., Docetaxel-d5) Start->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Vortex_Centrifuge Vortex and Centrifuge Precipitation->Vortex_Centrifuge Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Vortex_Centrifuge->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into LC-MS/MS System Reconstitution->Analysis

References

Unveiling the Anti-proliferative Potential: A Protocol for Assessing 10-Oxo Docetaxel's Effect on the Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for investigating the effects of 10-Oxo Docetaxel (B913), a novel taxoid and microtubule inhibitor, on the cell cycle of cancer cells.[1] The protocols outlined below are designed to enable researchers to determine the compound's cytotoxic activity, its impact on cell cycle progression, and its influence on key regulatory proteins involved in mitosis.

Introduction

Taxanes, such as Docetaxel, are a critical class of anti-cancer drugs that function by stabilizing microtubules.[2][3][4] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[5][6] Consequently, cells are arrested in the G2/M phase of the cell cycle, which can ultimately trigger programmed cell death, or apoptosis.[7][8][9] 10-Oxo Docetaxel, a derivative of Docetaxel, is also classified as a microtubule/tubulin inhibitor, suggesting a similar mechanism of action.[1] This protocol provides a comprehensive approach to experimentally verify and quantify the effects of this compound on cell viability and cell cycle progression.

Experimental Objectives

  • Determine the cytotoxicity of this compound on a selected cancer cell line.

  • Analyze the effect of this compound on cell cycle distribution to identify specific phase arrests.

  • Investigate the impact of this compound on the expression levels of key G2/M phase regulatory proteins , such as Cyclin B1 and CDK1.

I. Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[10] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of 650 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation: Cell Viability
This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25 ± 0.08100
0.11.10 ± 0.0688
10.85 ± 0.0568
100.50 ± 0.0440
1000.15 ± 0.0212

Table 1: Example data for MTT assay showing the effect of increasing concentrations of this compound on the viability of a cancer cell line.

II. Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard technique for analyzing cellular DNA content and determining the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content based on fluorescence intensity.

Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[15]

  • Fixation: Wash the cell pellet with PBS and then fix the cells by adding 1 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing.[15][16] Incubate the cells for at least 30 minutes at 4°C.[15]

  • Staining: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[15] Wash the cell pellet twice with PBS.[15] Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).[15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15] The DNA content will be measured, and the data can be used to generate a histogram to visualize the cell cycle distribution.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., ModFit LT™, FlowJo™).[15]

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control65.2 ± 2.520.1 ± 1.814.7 ± 1.2
This compound (IC₅₀)25.8 ± 1.915.3 ± 1.558.9 ± 3.1

Table 2: Example data from flow cytometry analysis showing the percentage of cells in each phase of the cell cycle after treatment with this compound.

III. Western Blot Analysis of Cell Cycle Proteins

To further investigate the mechanism of G2/M arrest, the expression levels of key regulatory proteins, such as Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), can be analyzed by Western blotting.[17][18] The Cyclin B1/CDK1 complex is essential for the entry of cells into mitosis.[19]

Protocol: Western Blotting
  • Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-12% SDS-polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation: Protein Expression Levels
TreatmentRelative Cyclin B1 ExpressionRelative CDK1 Expression
Control1.001.00
This compound (IC₅₀)2.5 ± 0.31.1 ± 0.1

Table 3: Example data from Western blot analysis showing the relative expression of Cyclin B1 and CDK1 after treatment with this compound.

Visualizations

G2_M_Arrest_Pathway cluster_drug_effect This compound Action cluster_cell_cycle Cell Cycle Progression 10-Oxo_Docetaxel This compound Microtubules Microtubules 10-Oxo_Docetaxel->Microtubules Stabilizes Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts G2_M_Transition G2/M Transition Mitotic_Spindle->G2_M_Transition Arrests Apoptosis Apoptosis G2_M_Transition->Apoptosis

Caption: Signaling pathway of this compound inducing G2/M cell cycle arrest.

Experimental_Workflow cluster_viability Cell Viability cluster_cell_cycle Cell Cycle Analysis cluster_western Protein Analysis Seed_Cells_96 Seed Cells (96-well plate) Treat_10_Oxo Treat with this compound Seed_Cells_96->Treat_10_Oxo MTT_Assay MTT Assay Treat_10_Oxo->MTT_Assay IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Treat_IC50 Treat with IC50 concentration IC50_Determination->Treat_IC50 Seed_Cells_6 Seed Cells (6-well plate) Seed_Cells_6->Treat_IC50 Harvest_Fix Harvest & Fix Cells Treat_IC50->Harvest_Fix Protein_Extraction Protein Extraction Treat_IC50->Protein_Extraction PI_Staining Propidium Iodide Staining Harvest_Fix->PI_Staining Flow_Cytometry Flow Cytometry Analysis PI_Staining->Flow_Cytometry Western_Blot Western Blot (Cyclin B1, CDK1) Protein_Extraction->Western_Blot

Caption: Experimental workflow for assessing this compound's effects.

References

Application Note: Preparation and Handling of 10-Oxo Docetaxel Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who will be handling and preparing 10-Oxo Docetaxel (B913) for experimental use.

Abstract: 10-Oxo Docetaxel is a taxoid and a known degradation product of the anti-cancer agent Docetaxel.[1] Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions, including information on its physicochemical properties, solubility, and stability. Adherence to these guidelines and safety precautions is essential for ensuring the integrity of the compound and the safety of laboratory personnel.

Physicochemical Properties and Storage

This compound is typically supplied as a solid, white to off-white powder.[2][3] Proper storage of the solid compound is crucial for maintaining its stability.

PropertyDataReference
Molecular Formula C₄₃H₅₁NO₁₄[1][4][5]
Molecular Weight 805.86 g/mol [1][5]
Appearance White to off-white solid[3]
Purity ≥85%[1]
Long-term Storage (Solid) -20°C[1]
Stability (Solid) ≥ 4 years (at -20°C)[1]
Safety Precautions

This compound is a cytotoxic compound and must be handled with care in a controlled laboratory environment, such as a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[3][7]

  • Handling: Handle in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[3][6][7] Use spark-proof tools and prevent electrostatic discharge.[7]

  • Exposure: Avoid contact with skin and eyes.[3][7] In case of accidental contact, wash the affected area thoroughly with soap and water and seek medical advice.[3][7]

  • Toxicity: This compound is suspected of causing genetic defects and may damage fertility or the unborn child.[6][8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous waste.[7]

Solubility

This compound is practically insoluble in water.[9] Based on available data and the properties of its parent compound, Docetaxel, organic solvents are required for its dissolution.

SolventSolubilityReference
Chloroform Slightly Soluble[1]
Methanol Slightly Soluble[1]
DMSO Soluble (Inferred from Docetaxel)[10]
Ethanol Soluble (Inferred from Docetaxel)[10]
Dimethyl Formamide (DMF) Soluble (Inferred from Docetaxel)[10]

Note: For quantitative experiments, it is recommended to use high-purity, anhydrous-grade solvents. The solubility of a specific batch should always be confirmed empirically.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution that can be aliquoted and stored for future use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Bath sonicator

  • (Optional) 0.22 µm syringe filter for sterile applications

Workflow Diagram:

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound add_solvent 2. Add Solvent (DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot Solution dissolve->aliquot store 5. Store Aliquots aliquot->store

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Calculation: Calculate the required mass of this compound for your desired stock concentration and volume. The general formula is:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

ParameterValue
Target Concentration 10 mM (0.01 mol/L)
Target Volume 1 mL (0.001 L)
Molecular Weight 805.86 g/mol
Calculated Mass 8.06 mg
  • Weighing: In a chemical fume hood, carefully weigh the calculated mass (e.g., 8.06 mg) of this compound and place it into a sterile microcentrifuge tube or vial.

  • Dissolution: a. Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the powder. b. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. c. If necessary, use a bath sonicator for short intervals to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization (Optional): For use in cell culture, sterilize the stock solution by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots according to the recommended conditions below.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer (e.g., PBS) or cell culture medium immediately before use.

Procedure:

  • Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Gently vortex the stock solution to ensure it is homogeneous.

  • Perform a serial dilution to achieve the final desired concentration in your experimental medium.

  • Crucial Point: Taxanes like Docetaxel are sparingly soluble in aqueous solutions and can precipitate.[10][11] When diluting, add the stock solution to the aqueous buffer/medium and mix immediately and thoroughly. Do not store aqueous working solutions for extended periods; prepare them fresh for each experiment.[10]

Recommended Storage of Solutions

The stability of this compound in solution is dependent on the solvent, concentration, and temperature.

Solution TypeStorage TemperatureMaximum DurationReference
High-Concentration Stock (in DMSO) -80°C6 Months[12]
High-Concentration Stock (in DMSO) -20°C1 Month[12]
Aqueous Working Solution Room Temperature or 4°CPrepare Fresh (Do not store)[10]

Note: To prevent degradation from repeated freeze-thaw cycles, it is critical to store stock solutions in single-use aliquots. Studies on Docetaxel have shown extended stability (weeks to months) in specific infusion solutions, but these conditions may not apply to all experimental buffers.[13][14][15][16] Always prioritize freshly prepared solutions for maximum reliability.

References

Formulation of 10-Oxo Docetaxel for Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a novel taxoid, identified as an impurity and intermediate of the widely used chemotherapeutic agent, Docetaxel.[1][2][3] Like its parent compound, 10-Oxo Docetaxel exhibits promising anti-tumor properties, making it a compound of interest for preclinical cancer research.[1][2][4] The primary challenge in the preclinical development of this compound, as with other taxanes, is its poor aqueous solubility.[5][6] This necessitates the development of a suitable formulation to ensure its bioavailability and consistent delivery in animal models. These application notes provide a detailed protocol for the formulation of this compound for in vivo preclinical studies, based on the established formulation for Docetaxel.

Physicochemical Properties and Solubility

This compound is a solid compound with a molecular weight of approximately 805.9 g/mol .[6] Its solubility is a critical factor in formulation development. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, its characteristics are comparable to Docetaxel. This compound is known to be slightly soluble in chloroform (B151607) and methanol (B129727) and soluble in dimethyl sulfoxide (B87167) (DMSO).[6] Given that Docetaxel is formulated in a mixture of polysorbate 80 (Tween 80) and ethanol (B145695) for clinical and preclinical use, a similar approach is recommended for this compound.[5][7]

Table 1: Solubility of Docetaxel in Various Solvents

SolventSolubilityReference
Ethanol~1.5 mg/mL to 100 mM[8]
DMSO~5 mg/mL to 100 mM[8]
ChloroformSlightly Soluble[6]
MethanolSlightly Soluble[6]
DMSO:PBS (1:10, pH 7.2)~0.1 mg/mL[8]
WaterLow (~5 µg/mL)[9]

Mechanism of Action: Microtubule Stabilization

The presumed mechanism of action for this compound is analogous to that of Docetaxel, which involves the disruption of microtubule dynamics within the cell.[10] By binding to the β-tubulin subunit of microtubules, it promotes their assembly and inhibits depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[10]

G cluster_cell Cancer Cell 10_Oxo_Docetaxel This compound Beta_Tubulin β-Tubulin Subunit 10_Oxo_Docetaxel->Beta_Tubulin Binds to Stabilization Microtubule Stabilization 10_Oxo_Docetaxel->Stabilization Induces Microtubules Microtubules Beta_Tubulin->Microtubules Component of Microtubules->Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Figure 1. Proposed signaling pathway for this compound.

Experimental Protocol: Formulation of this compound

This protocol details the preparation of a this compound formulation suitable for intravenous administration in preclinical animal models, such as mice. The formulation is based on the widely used Docetaxel (Taxotere®) vehicle, which utilizes Polysorbate 80 (Tween 80) as a surfactant and ethanol as a co-solvent.

Materials:

  • This compound powder

  • Polysorbate 80 (Tween 80), sterile

  • Ethanol (200 proof, dehydrated), sterile

  • Sterile Water for Injection or 0.9% Saline

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

Procedure:

Step 1: Preparation of the Stock Solution (Concentrate)

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • In a sterile vial, dissolve the this compound powder in Polysorbate 80 to a concentration of 20 mg/mL.[9]

  • Vortex the mixture until the powder is completely dissolved. This may require gentle warming (e.g., in a 37°C water bath) and intermittent vortexing. The resulting solution should be clear and viscous.

Step 2: Preparation of the Final Dosing Solution

  • This step should be performed immediately before administration to the animal.

  • Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the dosing solution.

  • In a separate sterile vial, prepare the diluent. A common diluent for preclinical taxane (B156437) formulations is a mixture of ethanol and sterile water or saline. For a final solution containing 13% ethanol, mix the appropriate volumes of ethanol and sterile water/saline.[9]

  • Slowly add the calculated volume of the this compound stock solution to the diluent while gently vortexing.

  • The final concentration of the dosing solution will depend on the specific study design, including the animal's weight and the desired dose in mg/kg. A typical final concentration for docetaxel in preclinical studies is in the range of 1-4 mg/mL.[9]

Table 2: Example Formulation for a 2 mg/mL Dosing Solution

ComponentVolume/AmountPurpose
Stock Solution
This compound20 mgActive Pharmaceutical Ingredient
Polysorbate 801 mLSurfactant/Solubilizer
Final Dosing Solution (10 mL)
Stock Solution1 mLSource of this compound
Ethanol (200 proof)1.3 mLCo-solvent
0.9% Saline7.7 mLVehicle
Final Concentrations
This compound2 mg/mLTherapeutic Agent
Polysorbate 8010% (v/v)Surfactant
Ethanol13% (v/v)Co-solvent

Important Considerations:

  • Sterility: All materials and procedures should be sterile to prevent infection in the animal models.

  • Stability: The final dosing solution should be prepared fresh and used within a few hours, as the stability of taxane formulations can be limited.[11]

  • Hypersensitivity: Polysorbate 80 has been associated with hypersensitivity reactions.[5] Researchers should be aware of this potential and monitor animals accordingly. Pre-medication with corticosteroids may be considered, as is done in clinical settings for Docetaxel.[4]

  • Vehicle Controls: It is crucial to include a vehicle control group in the study, where animals receive the formulation without the this compound. This will help to differentiate the effects of the drug from those of the vehicle.

G cluster_prep Formulation Workflow Weigh Weigh 10-Oxo Docetaxel Powder Dissolve Dissolve in Polysorbate 80 Weigh->Dissolve Stock Stock Solution (20 mg/mL) Dissolve->Stock Dilute Dilute Stock Solution Stock->Dilute Prepare_Diluent Prepare Diluent (Ethanol + Saline) Prepare_Diluent->Dilute Final_Solution Final Dosing Solution Dilute->Final_Solution Administer Administer to Animal Model Final_Solution->Administer

References

Application Notes and Protocols for MTT Assay-Based Determination of 10-Oxo Docetaxel IC50

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Oxo Docetaxel is a taxoid compound and an intermediate of Docetaxel, exhibiting noteworthy anti-tumor properties.[1] Like other taxanes, its mechanism of action involves the inhibition of microtubule/tubulin function, which is critical for cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.[2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and determining the IC50 of cytotoxic compounds.[4][5] This protocol provides a detailed methodology for determining the IC50 of this compound in cancer cell lines using the MTT assay.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5] These crystals are then solubilized, and the absorbance is measured spectrophotometrically to determine cell viability.[6]

Experimental Protocol

Materials and Reagents
  • Cell Lines: Select appropriate cancer cell lines for the study. Commonly used cell lines for taxane (B156437) cytotoxicity assays include:

    • Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7)[7]

    • Human non-small cell lung cancer cell lines (e.g., A549, H1299)[8]

    • Human prostate cancer cell lines (e.g., PC-3, LNCaP)

  • This compound: Prepare a stock solution (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Filter sterilize and store at 4°C, protected from light.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • 96-well flat-bottom sterile cell culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

  • CO2 incubator: 37°C, 5% CO2.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis Cell_Culture Culture selected cancer cell line Cell_Seeding Seed cells into a 96-well plate (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Incubation_1 Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation_1 Drug_Dilution Prepare serial dilutions of this compound Incubation_1->Drug_Dilution Add_Drug Add drug dilutions to the wells Drug_Dilution->Add_Drug Incubation_2 Incubate for 24, 48, or 72 hours Add_Drug->Incubation_2 Add_MTT Add MTT solution to each well Incubation_2->Add_MTT Incubation_3 Incubate for 4 hours (37°C) Add_MTT->Incubation_3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation_3->Add_Solubilizer Shake Shake plate to dissolve formazan crystals Add_Solubilizer->Shake Read_Absorbance Read absorbance at 570 nm Shake->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture the selected cancer cell line to approximately 80% confluency.

  • Trypsinize and resuspend the cells in fresh complete medium.

  • Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.[9]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Include control wells:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the drug dilutions.

    • Untreated Control: Cells with medium only.

    • Blank: Medium only (no cells) for background absorbance subtraction.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

Day 2: this compound Treatment

  • Prepare a series of dilutions of this compound from the stock solution in serum-free medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 0.1 nM to 10 µM).

  • Carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells and fresh medium to the untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Day 4/5: MTT Assay and Absorbance Reading

  • After the incubation period, carefully aspirate the medium containing this compound.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • After the 4-hour incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO or other solubilization solution to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.

  • IC50 Determination: The IC50 value is the concentration of this compound that reduces cell viability by 50%. This can be determined from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in software such as GraphPad Prism or Microsoft Excel.[10][11]

Data Presentation

The IC50 values for this compound against different cell lines and at various time points should be summarized in a clear and structured table for easy comparison.

Cell LineTreatment Duration (hours)This compound IC50 (nM)Standard Deviation (SD)
MDA-MB-23124
48
72
A54924
48
72
PC-324
48
72

Signaling Pathway

The cytotoxic effect of this compound, like other taxanes, is primarily mediated through its interaction with microtubules, leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response Docetaxel This compound Tubulin β-tubulin Subunit Docetaxel->Tubulin Binds to Microtubules Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Microtubules Spindle_Disruption Mitotic Spindle Disruption Microtubules->Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

References

Application Notes and Protocols: In Vitro Anti-Metastatic Assay of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is a primary contributor to cancer-related mortality. The development of therapeutic agents that can inhibit the metastatic cascade is a critical goal in oncology research. 10-Oxo Docetaxel, a derivative of the widely used chemotherapeutic agent Docetaxel, has emerged as a compound of interest for its potential anti-tumor properties.[1] This document provides detailed application notes and protocols for evaluating the anti-metastatic potential of this compound in vitro. While direct quantitative data for this compound is limited, research on its close analog, 10-oxo-7-epidocetaxel, has demonstrated significantly greater in vitro anti-metastatic activity compared to Docetaxel, highlighting the potential of this class of compounds.[2][3][4]

The following sections detail standard in vitro assays to assess cancer cell migration and invasion, key processes in metastasis. Methodologies for wound healing (scratch) assays and transwell migration/invasion assays are provided, along with illustrative data presentation and diagrams of relevant signaling pathways.

Data Presentation

Due to the limited availability of specific quantitative data for the anti-metastatic effects of this compound in the public domain, the following tables present hypothetical yet representative data to illustrate how results from in vitro anti-metastatic assays can be structured and interpreted. These tables are based on the reported increased efficacy of the closely related compound, 10-oxo-7-epidocetaxel, over Docetaxel.[2][3][4]

Table 1: Effect of this compound on Cancer Cell Migration in a Wound Healing Assay

Treatment GroupConcentration (nM)Mean Wound Closure (%) at 24hStandard Deviation% Inhibition of Migration
Vehicle Control (DMSO)095.2± 4.50
Docetaxel1065.8± 5.130.9
Docetaxel5042.1± 3.955.8
This compound 10 48.3 ± 4.2 49.3
This compound 50 25.6 ± 3.1 73.1

Table 2: Effect of this compound on Cancer Cell Invasion in a Transwell Assay

Treatment GroupConcentration (nM)Mean Invaded Cells per FieldStandard Deviation% Inhibition of Invasion
Vehicle Control (DMSO)0320± 280
Docetaxel10215± 2232.8
Docetaxel50110± 1565.6
This compound 10 155 ± 18 51.6
This compound 50 65 ± 9 79.7

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.[5][6]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • 12-well or 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a wound healing assay insert

  • Phosphate-buffered saline (PBS)

  • This compound and Docetaxel stock solutions (in DMSO)

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed cancer cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[7]

  • Cell Starvation (Optional): Once the cells reach 90-100% confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.[7] Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium (with or without serum, depending on the experimental design) containing various concentrations of this compound, Docetaxel (as a positive control), or vehicle control (DMSO) to the respective wells.[7]

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x). Mark the position of the images to ensure the same field is captured at later time points.[5]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Image Acquisition (Subsequent Time Points): Capture images of the same marked fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor wound closure.[7]

  • Data Analysis: Measure the area or width of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100%

G cluster_workflow Wound Healing Assay Workflow A Seed cells to form a confluent monolayer B Create a scratch in the monolayer A->B C Wash to remove debris B->C D Treat with this compound C->D E Image at Time 0 D->E F Incubate for 24 hours E->F G Image at Time 24h F->G H Analyze wound closure G->H

Wound Healing Assay Workflow

Transwell Migration and Invasion Assay

The transwell assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive potential of cells in response to a chemoattractant.[8][9] For invasion assays, the transwell membrane is coated with a basement membrane extract like Matrigel®.[9][10]

Materials:

  • Cancer cell line of interest

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel® Basement Membrane Matrix (for invasion assay)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound and Docetaxel stock solutions (in DMSO)

  • Cotton swabs

  • Methanol (B129727) or 4% paraformaldehyde (for fixation)

  • Crystal violet staining solution (0.5% in 25% methanol)

  • Inverted microscope with a camera

Protocol:

  • Coating for Invasion Assay: If performing an invasion assay, thaw Matrigel® on ice overnight. Dilute the Matrigel® with cold serum-free medium and coat the top of the transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify. For migration assays, this step is omitted.[10]

  • Cell Preparation: Culture cancer cells to about 80% confluency. The day before the assay, replace the complete medium with serum-free medium and incubate for 18-24 hours. On the day of the assay, detach the cells, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[9]

    • Add 100-200 µL of the cell suspension to the upper chamber (the transwell insert) containing serum-free medium and the desired concentrations of this compound, Docetaxel, or vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell line (typically 12-48 hours).[10]

  • Removal of Non-Migrated/Invaded Cells: After incubation, carefully remove the transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated/invaded cells.

  • Fixation and Staining:

    • Fix the cells that have migrated/invaded to the underside of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes.

    • Stain the cells by placing the inserts in a crystal violet solution for 15-30 minutes.[9]

    • Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Image Acquisition and Quantification:

    • Using an inverted microscope, capture images of the stained cells on the underside of the membrane from several random fields of view.

    • Count the number of migrated/invaded cells per field. The average count from multiple fields will be used for analysis.

G cluster_workflow Transwell Invasion Assay Workflow A Coat insert with Matrigel B Add chemoattractant to lower chamber A->B C Seed cells with this compound in upper chamber B->C D Incubate for 24-48 hours C->D E Remove non-invaded cells D->E F Fix and stain invaded cells E->F G Count cells and analyze data F->G G cluster_pathway Docetaxel's Effect on Rho GTPase Signaling Docetaxel This compound / Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Cdc42 Cdc42 Activity Microtubules->Cdc42 Inhibition Actin Actin Cytoskeleton Remodeling Cdc42->Actin Regulation Migration Cell Migration & Invasion Actin->Migration Leads to G cluster_pathway Docetaxel's Effect on MMP Activity Docetaxel This compound / Docetaxel Signaling Intracellular Signaling Cascades (e.g., NF-κB, AP-1) Docetaxel->Signaling Modulation MMP MMP-2 & MMP-9 Expression/Activity Signaling->MMP Inhibition ECM Extracellular Matrix Degradation MMP->ECM Leads to Invasion Cancer Cell Invasion ECM->Invasion Facilitates

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docetaxel (B913) is a potent anti-neoplastic agent from the taxane (B156437) family, widely used in cancer chemotherapy. Its mechanism of action involves the stabilization of microtubules, which disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] 10-Oxo Docetaxel is a derivative of Docetaxel being investigated for its anti-cancer properties. Studies have suggested that this compound can arrest cells in the G2-M phase, similar to its parent compound.[3] Understanding and quantifying the apoptotic response to this compound is crucial for its development as a potential therapeutic agent.

This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in a cancer cell line using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Method

This protocol utilizes the Annexin V/PI dual-staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS).[4] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells.[4] It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[4]

By using these two stains, the cell population can be segregated into four distinct groups:

  • Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[5]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[5]

  • Necrotic Cells (Primary): Annexin V-negative and PI-positive (Annexin V-/PI+).

Proposed Signaling Pathway for this compound-Induced Apoptosis

The proposed mechanism is based on the known action of Docetaxel. This compound is hypothesized to stabilize microtubules, leading to mitotic arrest and the initiation of the apoptotic cascade.

G cluster_drug_interaction Cellular Interaction cluster_cellular_events Cellular Events cluster_apoptotic_pathway Apoptotic Pathway Drug This compound Microtubules β-tubulin Subunit of Microtubules Drug->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Prevents Depolymerization Arrest G2/M Phase Arrest Stabilization->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Mito Mitochondrial Pathway Activation Bcl2->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for cell culture, treatment, staining, and flow cytometry analysis.

1. Materials and Reagents

  • Cancer cell line (e.g., MCF-7, A549, Jurkat)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 15 mL conical tubes

  • Flow cytometer

2. Protocol for Cell Treatment

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of treatment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 nM). Prepare a vehicle control using the same final concentration of DMSO as the highest drug concentration.[6]

  • Treatment: Remove the existing medium and add the medium containing different concentrations of this compound or the vehicle control. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).[6]

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.[6]

3. Protocol for Cell Staining (Annexin V/PI)

  • Harvest Cells:

    • Adherent cells: Carefully collect the culture medium, which contains floating apoptotic cells, into a 15 mL conical tube.[6] Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these detached cells with the previously collected medium.[6]

    • Suspension cells: Directly collect the cells into a 15 mL conical tube.

  • Centrifugation: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cells twice by resuspending the pellet in 1-2 mL of cold PBS and repeating the centrifugation step.[7]

  • Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[5][8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[6]

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analysis: Analyze the samples by flow cytometry immediately, preferably within one hour.[5][10]

Experimental and Data Analysis Workflow

The following diagram illustrates the complete workflow from cell preparation to data interpretation.

G cluster_exp Experimental Protocol cluster_analysis Flow Cytometry & Data Analysis A 1. Seed Cells in 6-Well Plates B 2. Treat with this compound (Vehicle, 1-100 nM) A->B C 3. Incubate for 24-72h B->C D 4. Harvest Adherent & Floating Cells C->D E 5. Wash with Cold PBS D->E F 6. Resuspend in 1X Binding Buffer E->F G 7. Stain with Annexin V-FITC F->G H 8. Stain with Propidium Iodide (PI) G->H I 9. Acquire on Flow Cytometer H->I J 10. Gate on Cell Population (FSC vs SSC) I->J K 11. Create Quadrant Gates (Annexin V vs PI) J->K L 12. Quantify Cell Populations (%) K->L M 13. Tabulate & Graph Data L->M

Caption: Step-by-step workflow for apoptosis analysis.

Data Analysis and Results

1. Flow Cytometry Gating Strategy

  • Forward vs. Side Scatter (FSC/SSC): Create an initial plot of FSC-A vs. SSC-A to identify the cell population of interest and gate out debris.

  • Doublet Discrimination: Use an FSC-H vs. FSC-A plot to gate on single cells and exclude doublets.

  • Quadrant Analysis: On a plot of Annexin V-FITC vs. PI for the single-cell population, set up quadrant gates based on unstained and single-stained controls.

    • Lower-Left (Q4): Viable cells (Annexin V-/PI-)

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+/PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V-/PI+)

2. Data Interpretation Diagram

G cluster_annexin Annexin V Staining cluster_pi Propidium Iodide Staining cluster_result Cell Fate start Stained Cell Population An_Neg Annexin V Negative (PS Internal) start->An_Neg An_Pos Annexin V Positive (PS Externalized) start->An_Pos PI_Neg_1 PI Negative (Membrane Intact) An_Neg->PI_Neg_1 PI_Pos_1 PI Positive (Membrane Compromised) An_Neg->PI_Pos_1 PI_Neg_2 PI Negative (Membrane Intact) An_Pos->PI_Neg_2 PI_Pos_2 PI Positive (Membrane Compromised) An_Pos->PI_Pos_2 Viable Viable PI_Neg_1->Viable Necrotic Necrotic PI_Pos_1->Necrotic Early Early Apoptosis PI_Neg_2->Early Late Late Apoptosis/ Necrosis PI_Pos_2->Late

References

Application Notes and Protocols for Utilizing 10-Oxo Docetaxel in Microtubule Polymerization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a novel taxoid compound and a key intermediate in the synthesis of Docetaxel, a widely used chemotherapeutic agent.[1][2] Like other members of the taxane (B156437) family, its mechanism of action is centered on the disruption of microtubule dynamics, which are critical for essential cellular processes such as mitosis, cell motility, and intracellular transport.[3][4] Taxanes, including Docetaxel, are known to bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[4][5] This stabilization of microtubules leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis in rapidly dividing cancer cells.[3]

These application notes provide a comprehensive guide for researchers interested in studying the effects of 10-Oxo Docetaxel on microtubule polymerization. Detailed protocols for in vitro microtubule polymerization assays are provided, along with guidelines for data interpretation and presentation. While direct quantitative data for this compound's effect on microtubule polymerization is not extensively available in the public domain, the methodologies described herein are standard for characterizing taxane-like compounds and will enable researchers to generate robust and reproducible data.

Mechanism of Action: Taxane-Induced Microtubule Stabilization

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is essential for their cellular functions. Taxanes like Docetaxel, and presumably this compound, bind to a pocket on the β-tubulin subunit within the microtubule polymer.[6] This binding event stabilizes the microtubule lattice, shifting the equilibrium towards polymerization and suppressing the dynamic instability that is crucial for mitotic spindle function.[7][8] The consequence of this action is the formation of overly stable and nonfunctional microtubules, leading to mitotic arrest and apoptotic cell death.[5]

cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization This compound This compound This compound->Microtubule Binds to β-tubulin Mitotic Spindle Disruption Mitotic Spindle Disruption Stabilized Microtubule->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Signaling pathway of this compound's effect on microtubules.

Data Presentation: Illustrative Quantitative Analysis

The following table presents an illustrative example of how to summarize quantitative data from in vitro microtubule polymerization assays comparing this compound to a standard taxane like Docetaxel. The EC50 value represents the concentration of the compound that induces 50% of the maximal microtubule polymerization.

CompoundAssay TypeEC50 (µM) [Illustrative]Maximum Polymerization (OD at 340 nm) [Illustrative]
This compoundTurbidity1.50.45
DocetaxelTurbidity0.80.48
This compoundFluorescence1.28500 RFU
DocetaxelFluorescence0.69200 RFU

Experimental Protocols

Protocol 1: In Vitro Turbidity-Based Microtubule Polymerization Assay

This assay measures the increase in light scattering (turbidity) as soluble tubulin dimers polymerize into microtubules. The absorbance at 340 nm is directly proportional to the mass of the microtubule polymer.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM in water)

  • Glycerol

  • This compound

  • Docetaxel (as a positive control)

  • DMSO (vehicle control)

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Keep on ice.

    • Prepare a 10 mM stock solution of GTP in water.

    • Prepare stock solutions of this compound and Docetaxel in DMSO. A serial dilution should be prepared to determine the EC50.

  • Reaction Setup:

    • On ice, prepare the reaction mixture in the wells of the 96-well plate. For a 100 µL final volume:

      • 50 µL of 2x tubulin solution (e.g., 6 mg/mL in GTB with glycerol)

      • 1 µL of 10 mM GTP

      • 10 µL of various concentrations of this compound, Docetaxel, or DMSO diluted in GTB.

      • 39 µL of GTB.

    • The final concentration of tubulin will be 3 mg/mL.

  • Data Acquisition:

    • Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • For each concentration of the test compound, plot the absorbance at 340 nm against time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax).

    • Calculate the EC50 value by plotting the Amax against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_1 Experimental Workflow Reagent Prep Reagent Prep Reaction Setup Reaction Setup Reagent Prep->Reaction Setup Tubulin, GTP, Compounds Data Acquisition Data Acquisition Reaction Setup->Data Acquisition Incubate at 37°C Data Analysis Data Analysis Data Acquisition->Data Analysis Absorbance vs. Time EC50 Determination EC50 Determination Data Analysis->EC50 Determination Dose-Response Curve

Caption: Workflow for the in vitro microtubule polymerization assay.

Protocol 2: In Vitro Fluorescence-Based Microtubule Polymerization Assay

This assay utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.

Materials:

  • Tubulin Polymerization Assay Kit (containing fluorescent reporter)

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB)

  • GTP solution

  • This compound

  • Docetaxel (positive control)

  • DMSO (vehicle control)

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare reagents according to the kit manufacturer's instructions. This typically involves reconstituting tubulin, preparing a fluorescent reporter stock solution, and making GTP and buffer solutions.

    • Prepare serial dilutions of this compound and Docetaxel in DMSO.

  • Reaction Setup:

    • In a 96-well black plate, add the reaction components in the following order (for a typical 50 µL reaction):

      • 20 µL of tubulin solution (e.g., 5 mg/mL in GTB)

      • 5 µL of fluorescent reporter solution

      • 5 µL of GTP solution

      • 5 µL of various concentrations of the test compounds or DMSO.

      • 15 µL of GTB.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each compound concentration.

    • Determine the maximum fluorescence intensity for each concentration.

    • Calculate the EC50 value by plotting the maximum fluorescence against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.

Logical Relationships in Assay Selection

The choice between a turbidity-based and a fluorescence-based assay depends on the specific research question and available equipment.

cluster_2 Assay Selection Logic Research Goal Research Goal Direct Mass Measurement Direct Mass Measurement Research Goal->Direct Mass Measurement If goal is Higher Sensitivity Higher Sensitivity Research Goal->Higher Sensitivity If goal is Turbidity Assay Turbidity Assay Fluorescence Assay Fluorescence Assay Equipment Availability Equipment Availability Spectrophotometer Spectrophotometer Equipment Availability->Spectrophotometer If available Fluorometer Fluorometer Equipment Availability->Fluorometer If available Direct Mass Measurement->Turbidity Assay Higher Sensitivity->Fluorescence Assay Spectrophotometer->Turbidity Assay Fluorometer->Fluorescence Assay

Caption: Decision tree for selecting a microtubule polymerization assay.

Conclusion

This compound, as a taxane derivative, is presumed to function as a microtubule-stabilizing agent. The protocols detailed in these application notes provide robust and standardized methods for quantitatively assessing its effects on in vitro microtubule polymerization. By employing these assays, researchers and drug development professionals can effectively characterize the potency and mechanism of action of this compound, contributing to a deeper understanding of its potential as a therapeutic agent. The generation of quantitative data, such as EC50 values, is crucial for comparing its activity with other taxanes and for guiding further preclinical and clinical development.

References

Application Notes and Protocols for 10-Oxo Docetaxel: Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913), also known as Docetaxel EP Impurity B, is a significant degradation product of the widely used anti-cancer agent, Docetaxel.[1][2][3] Its presence in Docetaxel drug substance and formulated products is a critical quality attribute that must be monitored to ensure the safety and efficacy of the therapeutic.[4] 10-Oxo Docetaxel is typically formed under oxidative and basic stress conditions.[4][5] This document provides detailed application notes and protocols for the use of this compound as an analytical standard and reference material in pharmaceutical quality control and research. It is intended for research use only and not for human or veterinary use.[1][2][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 167074-97-7[1][2][3][6][7][8][9]
Molecular Formula C43H51NO14[1][2][3][7][8]
Molecular Weight 805.86 g/mol [2][3][8]
Synonyms Docetaxel EP Impurity B, 10-Deoxy-10-oxodocetaxel[1][2][3][4]
Appearance Solid[7]
Solubility Slightly soluble in Chloroform and Methanol[7]
Storage Store at < -15°C[8]

Application Notes

This compound serves as a critical reference material for several applications in the pharmaceutical industry:

  • Impurity Profiling: As a known impurity, a certified reference standard of this compound is essential for the accurate identification and quantification of this impurity in Docetaxel active pharmaceutical ingredient (API) and finished drug products.

  • Stability Indicating Method Development: The development and validation of stability-indicating analytical methods for Docetaxel require the use of this compound to demonstrate the method's specificity and ability to separate the impurity from the main compound and other degradation products.[10]

  • Forced Degradation Studies: this compound is a key marker in forced degradation studies of Docetaxel, which are performed to understand the degradation pathways and intrinsic stability of the drug molecule.[5][11]

  • Pharmacological Research: Although primarily considered an impurity, some taxoids have shown anti-tumor properties.[2][6][12] The availability of pure this compound allows for the investigation of its own pharmacological and toxicological profile. While direct comparative cytotoxicity studies are limited, research on the related compound 10-oxo-7-epidocetaxel suggests potential cytotoxic effects.[13]

Experimental Protocols

Protocol 1: Generation of this compound via Forced Degradation

This protocol describes a general procedure for the oxidative degradation of Docetaxel to generate this compound, which can be used for preliminary analytical method development.

Objective: To induce the formation of this compound from Docetaxel through oxidative stress.

Materials:

  • Docetaxel API

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Acetonitrile (B52724) (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Docetaxel in acetonitrile at a concentration of 1 mg/mL.

  • Degradation Reaction:

    • In a suitable container, mix equal volumes of the Docetaxel stock solution and 3% hydrogen peroxide.[5]

    • Keep the solution at room temperature for 24 hours to induce oxidative degradation.[5]

  • Sample Analysis: Following incubation, the solution can be diluted with an appropriate mobile phase and analyzed by HPLC or LC-MS/MS to identify the formation of this compound and other degradation products.

Protocol 2: Quantitative Analysis of this compound by RP-HPLC

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in a drug substance or product.

Objective: To develop a sensitive and specific RP-HPLC method for the determination of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system with a UV detector
Column µ-Bondapak C18 (3.9 mm x 250 mm) or equivalent
Mobile Phase Acetonitrile:Water (40:60 v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., Methanol:Acetonitrile:Water, 40:40:20 v/v) to prepare a stock solution.[14]

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the impurity in the sample.

  • Sample Preparation:

    • Drug Substance: Accurately weigh about 10 mg of the Docetaxel API, dissolve in 10 mL of the diluent to get a 1 mg/mL solution, and then further dilute to a suitable concentration for analysis (e.g., 10 µg/mL).[15]

    • Drug Product (Injection): Transfer a volume of the injection equivalent to 10 mg of Docetaxel into a 10 mL volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.22 µm syringe filter before analysis.[15]

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solution and determine the peak area corresponding to this compound.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics of a validated LC-MS/MS method for the quantification of this compound. Actual values may vary depending on the specific instrumentation and method parameters.

ParameterExpected Performance
Linear Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Docetaxel Degradation Pathway

The following diagram illustrates the major degradation pathways of Docetaxel, leading to the formation of this compound and other impurities.

G Docetaxel Docetaxel Oxidative_Stress Oxidative_Stress Docetaxel->Oxidative_Stress Base_Hydrolysis Base_Hydrolysis Docetaxel->Base_Hydrolysis Acid_Hydrolysis Acid_Hydrolysis Docetaxel->Acid_Hydrolysis Ten_Oxo_Docetaxel This compound Oxidative_Stress->Ten_Oxo_Docetaxel Oxidation Seven_Epi_Ten_Oxo_Docetaxel 7-Epi-10-oxo-Docetaxel Oxidative_Stress->Seven_Epi_Ten_Oxo_Docetaxel Oxidation Seven_Epi_Docetaxel 7-Epi-Docetaxel Base_Hydrolysis->Seven_Epi_Docetaxel Epimerization Ten_Deacetyl_Baccatin_III 10-Deacetyl baccatin III Base_Hydrolysis->Ten_Deacetyl_Baccatin_III Hydrolysis Base_Hydrolysis->Seven_Epi_Ten_Oxo_Docetaxel Epimerization & Oxidation Acid_Hydrolysis->Seven_Epi_Docetaxel Epimerization G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_quant Data Processing & Quantification Sample Docetaxel Sample (API or Drug Product) Dissolution Dissolution in appropriate diluent Sample->Dissolution Standard This compound Reference Standard Standard->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC RP-HPLC Analysis Filtration->HPLC Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Quantification of This compound Peak_Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols for Establishing a Xenograft Model for 10-Oxo Docetaxel Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for establishing and utilizing xenograft models to evaluate the in vivo efficacy of 10-Oxo Docetaxel (B913), a novel taxoid and an intermediate of Docetaxel.[1][2] While Docetaxel is a well-established chemotherapeutic agent that functions by stabilizing microtubules and inducing mitotic arrest, leading to apoptosis[3], comprehensive in vivo efficacy data for 10-Oxo Docetaxel is limited. This document outlines detailed protocols for both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, which are instrumental in preclinical oncology research for assessing anti-tumor activity.[4][5][6][7] The protocols provided are based on established methodologies for taxane (B156437) efficacy testing and can be adapted for the specific evaluation of this compound.

It is important to note that direct comparative in vivo studies between Docetaxel and this compound are not extensively available in published literature. One study on a closely related compound, 10-oxo-7-epidocetaxel, has shown significant in vitro anti-metastatic activity compared to Docetaxel and suggests a potential for higher efficacy with reduced toxicity.[8][9] The data presented in this document for this compound is largely based on this related compound and general principles of taxane pharmacology. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity Comparison
CompoundCell LineExposure TimeKey FindingsReference
10-oxo-7-epidocetaxel B16F10 (Murine Melanoma)48 and 72 hoursShowed significantly higher cytotoxicity compared to a 22-hour study. Exhibited significantly increased anti-metastatic activity compared to Docetaxel.[8][9]Manjappa et al.
Docetaxel B16F10 (Murine Melanoma)Not SpecifiedStandard cytotoxic agent used for comparison.[8][9]Manjappa et al.
Docetaxel Gastric, Cervical, Pancreatic Cancer Cell Lines24 hoursDose-dependent loss of clonogenicity. IC50 values ranged from 0.3 nM to 1.0 nM.[10]Kubiczkova et al.
Table 2: In Vivo Efficacy Comparison in Xenograft Models
CompoundXenograft ModelDosing ScheduleKey FindingsReference
10-oxo-7-epidocetaxel B16F10 experimental metastasis mouse modelNot SpecifiedSignificantly fewer surface metastatic nodules compared to the control group (107 ± 49 vs. 348 ± 56). No significant weight loss observed, suggesting lower toxicity compared to the control group.[8][9]Manjappa et al.
Docetaxel Human Prostate Cancer Xenograft (PAC120)Not SpecifiedInhibited tumor growth by 63% at day 33.[11]Oudard et al.
Docetaxel Taxane-Resistant Prostate Cancer Xenograft (PC3-TxR)Not SpecifiedNo inhibitory effect on tumor growth in the resistant model, while significantly inhibiting tumor growth in the sensitive parent cell line model.[12]Li et al.
Docetaxel Various Human Tumor Xenografts (Colon, Lung, Mammary, Melanoma, Ovarian)i.v. every 4 days for 3 injectionsShowed a broad spectrum of antitumor activity, ranging from long-term tumor-free survivors to significant tumor growth delays.[13]Dykes et al.

Experimental Protocols

Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a subcutaneous CDX model, a widely used and reproducible method for initial in vivo efficacy screening.[5][6][14][15]

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, can enhance tumor take rate)[5]

  • 1 mL syringes with 25-27 gauge needles

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

  • Animal welfare monitoring supplies

Procedure:

  • Cell Culture: Culture the selected cancer cell line in appropriate medium until cells reach 70-80% confluency. Ensure cells are healthy and free of contamination.

  • Cell Preparation for Injection:

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel®.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).

    • Adjust the cell concentration to 1 x 10^7 to 2 x 10^7 cells/mL in the injection medium. Keep the cell suspension on ice.[5]

  • Tumor Inoculation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100-200 µL of the cell suspension (containing 1 x 10^6 to 2 x 10^6 cells) subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[16]

    • Monitor the body weight and overall health of the mice throughout the study.

  • Randomization and Treatment Initiation:

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 5-10 mice per group).[16]

    • Prepare the this compound and Docetaxel formulations for administration. A vehicle control group should also be included.

    • Administer the treatments according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal).

Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model

This protocol outlines the more clinically relevant but technically challenging process of establishing a PDX model directly from patient tumor tissue.[4][16][17][18][19]

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions with informed consent

  • Immunodeficient mice (NSG mice are often preferred for their high engraftment rates)[4]

  • Collection medium (e.g., DMEM with antibiotics and antimycotics)

  • Sterile surgical instruments (scalpels, forceps)

  • Anesthesia

  • Surgical clips or sutures

  • Calipers for tumor measurement

  • Animal welfare monitoring supplies

Procedure:

  • Tissue Collection and Processing:

    • Transport the fresh tumor tissue to the laboratory on ice in collection medium immediately after surgical resection.

    • In a sterile biosafety cabinet, wash the tissue with sterile PBS containing antibiotics.

    • Carefully remove any non-tumorous tissue (e.g., fat, necrotic areas).

    • Mince the tumor tissue into small fragments (2-3 mm³).[19]

  • Tumor Implantation:

    • Anesthetize the mice according to approved IACUC protocols.

    • Make a small incision in the skin on the flank of the mouse.

    • Using sterile forceps, create a subcutaneous pocket.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth and Passaging:

    • Monitor the mice for tumor growth 2-3 times per week by palpation and caliper measurements. Engraftment may take several weeks to months.

    • Once a tumor (passage 0 or P0) reaches a size of approximately 1000-1500 mm³, euthanize the mouse.[16]

    • Aseptically resect the tumor. A portion can be cryopreserved, fixed for histology, or used for subsequent passaging.

    • For passaging (to create P1, P2, etc.), repeat the implantation procedure with fragments of the harvested tumor in a new cohort of mice. Early passages are recommended for efficacy studies to maintain fidelity to the original tumor.[19]

  • Cohort Expansion and Efficacy Testing:

    • Once a stable PDX model is established and expanded, follow the randomization and treatment initiation steps as described in Protocol 1 (steps 4 and 5).

Mandatory Visualizations

Docetaxel Signaling Pathway

Docetaxel_Signaling_Pathway Docetaxel Signaling Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway Docetaxel Docetaxel / this compound Microtubules Microtubules Docetaxel->Microtubules Stabilizes Bcl2 Bcl-2 Docetaxel->Bcl2 Phosphorylates (Inactivates) PI3K PI3K Docetaxel->PI3K Inhibits MAPK MAPK (ERK, p38) Docetaxel->MAPK Suppresses Phosphorylation Mitotic_Arrest G2/M Mitotic Arrest Microtubules->Mitotic_Arrest Disrupts Dynamics Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Mitotic_Arrest->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis Regulates MAPK->Apoptosis Regulates

Caption: Simplified signaling pathway of Docetaxel leading to apoptosis.

Experimental Workflow for Xenograft Efficacy Testing

Xenograft_Workflow Xenograft Model Efficacy Testing Workflow cluster_establishment Model Establishment cluster_efficacy Efficacy Study cluster_analysis Data Analysis start Select Cell Line (CDX) or Obtain Patient Tumor (PDX) prepare Prepare Cell Suspension or Tumor Fragments start->prepare implant Subcutaneous or Orthotopic Implantation into Immunodeficient Mice prepare->implant monitor_growth Monitor Tumor Growth (Caliper Measurements) implant->monitor_growth randomize Randomize Mice into Treatment Groups (Tumor Volume 100-200 mm³) monitor_growth->randomize treat Administer - this compound - Docetaxel - Vehicle Control randomize->treat monitor_response Monitor Tumor Volume, Body Weight, and Overall Health treat->monitor_response endpoint Study Endpoint (e.g., Max Tumor Size, Fixed Duration) monitor_response->endpoint tgi Calculate Tumor Growth Inhibition (TGI) collect Collect Tumors and Tissues for Analysis endpoint->collect histology Histology (H&E) collect->histology biomarker Biomarker Analysis (e.g., IHC, Western Blot) collect->biomarker

Caption: General workflow for establishing a xenograft model and testing drug efficacy.

References

Techniques for Measuring 10-Oxo Docetaxel Binding to Tubulin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel, a novel taxoid and an intermediate of Docetaxel, exhibits significant anti-tumor properties.[1][2] Like other members of the taxane (B156437) family, its mechanism of action is presumed to involve binding to β-tubulin, leading to the stabilization of microtubules. This disruption of microtubule dynamics ultimately results in mitotic arrest and apoptotic cell death in rapidly dividing cancer cells.[3] The precise characterization of the binding interaction between this compound and tubulin is crucial for understanding its potency, optimizing its therapeutic efficacy, and guiding further drug development.

These application notes provide an overview of established and effective techniques for quantifying the binding of small molecules, such as this compound, to tubulin. Detailed protocols for key methodologies are presented to facilitate experimental design and execution.

Core Methodologies for Measuring Binding to Tubulin

Several biophysical and biochemical techniques can be employed to measure the binding of this compound to tubulin. The choice of method often depends on the specific information required (e.g., binding affinity, kinetics, or stoichiometry), the available instrumentation, and the properties of the ligand. The most common and robust methods include:

  • Fluorescence Spectroscopy: A versatile technique that measures changes in the intrinsic fluorescence of tubulin (from tryptophan residues) or the fluorescence of a labeled ligand upon binding.[4]

  • Surface Plasmon Resonance (SPR): A label-free method that provides real-time kinetic data (association and dissociation rates) and binding affinity by detecting changes in the refractive index upon ligand binding to immobilized tubulin.[5][6][7]

  • Isothermal Titration Calorimetry (ITC): A direct thermodynamic technique that measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8][9]

  • Tubulin Polymerization Assay: An indirect method that assesses the functional consequence of ligand binding by measuring the extent and rate of microtubule formation.[10]

  • Radioligand Binding Assay: A highly sensitive method that uses a radiolabeled competitor ligand to determine the binding affinity of the unlabeled test compound.[11]

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Summary of Binding Parameters for Taxane-Tubulin Interactions (Example)

CompoundMethodBinding Affinity (K D )Association Rate (k a ) (M⁻¹s⁻¹)Dissociation Rate (k d ) (s⁻¹)Stoichiometry (n)Reference
DocetaxelCompetition Binding6.8 ± 0.2 µMNot ReportedNot ReportedNot Reported[12]
PaclitaxelFlow Cytometry (cellular K i )22 nMNot ReportedNot ReportedNot Reported[13]
DocetaxelFlow Cytometry (cellular K i )16 nMNot ReportedNot ReportedNot Reported[13]
CabazitaxelFlow Cytometry (cellular K i )6 nMNot ReportedNot ReportedNot Reported[13]

Experimental Protocols

Fluorescence Spectroscopy

This protocol describes a method to determine the binding affinity of this compound to tubulin by monitoring the quenching of intrinsic tryptophan fluorescence of tubulin upon ligand binding.[4]

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • This compound

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Fluorometer

  • Quartz cuvette

Protocol:

  • Prepare a stock solution of purified tubulin (e.g., 10 µM) in GTB.

  • Prepare a series of dilutions of this compound in GTB.

  • Set the excitation wavelength of the fluorometer to 295 nm and the emission wavelength scan from 310 to 400 nm to record the tryptophan fluorescence of tubulin.

  • Place a known concentration of tubulin (e.g., 2 µM) in the quartz cuvette and record the initial fluorescence spectrum.

  • Sequentially add increasing concentrations of this compound to the tubulin solution, incubating for a few minutes after each addition to allow the binding to reach equilibrium.

  • Record the fluorescence spectrum after each addition.

  • Correct the fluorescence intensity for dilution and inner filter effects. The corrected fluorescence intensity (F_corr) can be calculated using the formula: F_corr = F_obs * 10^((A_ex + A_em)/2), where F_obs is the observed fluorescence, and A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively.[14]

  • Plot the change in fluorescence intensity (ΔF = F_initial - F_observed) against the concentration of this compound.

  • Determine the dissociation constant (K D ) by fitting the data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model).

Workflow for Fluorescence Spectroscopy:

Fluorescence_Spectroscopy_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Tubulin Solution M1 Measure Initial Tubulin Fluorescence P1->M1 P2 Prepare this compound Dilutions M2 Titrate with this compound P2->M2 M1->M2 Sequential Addition M3 Record Fluorescence Spectra M2->M3 A1 Correct for Dilution & Inner Filter Effect M3->A1 A2 Plot ΔF vs. [Ligand] A1->A2 A3 Fit Data to Binding Isotherm A2->A3 A4 Determine Kd A3->A4

Caption: Workflow for determining binding affinity using fluorescence spectroscopy.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of molecular interactions.[5][15] This protocol outlines the general steps for measuring the binding kinetics and affinity of this compound to tubulin.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified tubulin

  • This compound

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilize purified tubulin onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without tubulin to subtract non-specific binding.

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the different concentrations of this compound over the sensor surface (both reference and active flow cells) at a constant flow rate.

  • Monitor the binding response (in Resonance Units, RU) in real-time to generate a sensorgram. Each injection cycle consists of an association phase, a steady-state phase, and a dissociation phase.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).[7]

SPR_Workflow cluster_setup Assay Setup cluster_run SPR Run cluster_analysis Data Analysis S1 Immobilize Tubulin on Sensor Chip R1 Inject Ligand over Surface S1->R1 S2 Prepare this compound Dilutions S2->R1 R2 Monitor Association & Dissociation R1->R2 R3 Regenerate Sensor Surface R2->R3 A1 Reference Surface Subtraction R2->A1 R3->R1 Next Concentration A2 Fit Sensorgrams to Binding Model A1->A2 A3 Determine ka, kd, and KD A2->A3

Caption: Workflow for an ITC experiment to determine thermodynamic parameters.

Mechanism of Action of Taxanes

Taxanes, including Docetaxel and presumably this compound, bind to the β-subunit of tubulin on the inside of the microtubule. [3]This binding event stabilizes the microtubule, preventing its depolymerization. The disruption of normal microtubule dynamics, which are essential for the formation of the mitotic spindle, leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Signaling Pathway for Taxane-Induced Mitotic Arrest:

Taxane_Mechanism cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Drug This compound Tubulin β-Tubulin Drug->Tubulin Binds to MT Microtubule Drug->MT Stabilizes Tubulin->MT Polymerizes into MT_Stab Microtubule Stabilization MT->MT_Stab Spindle Mitotic Spindle Disruption MT_Stab->Spindle Leads to Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified pathway of taxane-induced apoptosis.

References

Application Notes and Protocols for Studying 10-Oxo Docetaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a taxoid compound that serves as a key intermediate in the synthesis of Docetaxel, a widely used chemotherapeutic agent in oncology.[1][2] Like other taxanes, its mechanism of action is presumed to involve the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis in rapidly dividing cancer cells.[1][3] These application notes provide a comprehensive experimental workflow for researchers investigating the anti-cancer properties of 10-Oxo Docetaxel, from initial in vitro screening to in vivo efficacy studies.

While direct comparative data for this compound is limited, this document utilizes data from its closely related analogue, 10-oxo-7-epidocetaxel, to provide a comparative analysis against the parent compound, Docetaxel.[1][4] This information offers valuable insights into the potential cytotoxic and anti-proliferative effects of this compound.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the in vitro anti-cancer activities of 10-oxo-7-epidocetaxel in comparison to Docetaxel, providing a benchmark for evaluating this compound.

CompoundTime PointKey Finding in Cytotoxicity Assay
10-oxo-7-epidocetaxel 48 and 72 hoursDemonstrated significantly higher cytotoxicity compared to the 22-hour time point.[4]
Docetaxel Not specifiedStandard cytotoxic agent used for comparison.[1]
AssayCompoundKey Finding
Anti-Metastatic Activity 10-oxo-7-epidocetaxel vs. DocetaxelShowed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[4]
Cell Cycle Analysis 10-oxo-7-epidocetaxelInduced a greater arrest of cells in the G2-M phase at lower concentrations.[4]
Cell Cycle Analysis DocetaxelCaused a more pronounced arrest of cells in the S phase.[4]

Experimental Workflow

A systematic approach is crucial for characterizing the anti-cancer profile of this compound. The following workflow outlines the key experimental stages.

Experimental_Workflow Experimental Workflow for this compound cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Cell_Viability Cell Viability Assays (e.g., MTT, XTT) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay Confirmation of Cell Death Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle Investigate Cell Cycle Effects Signaling_Pathways Mechanism of Action (Western Blot) Cell_Cycle->Signaling_Pathways Elucidate Mechanism Xenograft_Model Tumor Xenograft Model in Immunodeficient Mice Signaling_Pathways->Xenograft_Model Transition to In Vivo Efficacy_Assessment Tumor Growth Inhibition and Survival Analysis Xenograft_Model->Efficacy_Assessment Toxicity_Profile Evaluation of Systemic Toxicity Efficacy_Assessment->Toxicity_Profile End End Toxicity_Profile->End Comprehensive Profile Start Start Start->Cell_Viability Initial Screening

Caption: A logical workflow for the comprehensive evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsinization and collect any floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2][4]

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample.

  • Washing: Wash the cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[2][3]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[2]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature to degrade RNA.[2]

  • PI Staining: Add 400 µL of PI staining solution and mix well. Incubate for 5-10 minutes at room temperature.[2]

  • Analysis: Analyze the samples by flow cytometry. Use appropriate gating to exclude doublets and debris.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and system (e.g., nitrocellulose or PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against β-tubulin, Bcl-2, phospho-Akt, phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

This model is essential for evaluating the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound formulation for injection

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (and vehicle control) to the respective groups according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Mechanism of Action

Docetaxel, and by extension this compound, primarily functions by stabilizing microtubules, which disrupts mitosis and leads to apoptosis.[5] This process involves the modulation of several key signaling pathways.

Signaling_Pathway Putative Signaling Pathway of this compound Drug This compound Microtubules β-tubulin Drug->Microtubules PI3K_Akt PI3K/Akt/mTOR Pathway (Inhibition) Drug->PI3K_Akt ERK_MAPK ERK/MAPK Pathway (Modulation) Drug->ERK_MAPK Stabilization Microtubule Stabilization Microtubules->Stabilization G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Stabilization->Bcl2 Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis PI3K_Akt->Apoptosis Inhibition promotes ERK_MAPK->Apoptosis Modulation influences

Caption: Proposed mechanism of action for this compound.

The stabilization of microtubules by taxanes is a critical event that triggers a cascade of downstream effects, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. Furthermore, studies on Docetaxel have shown its ability to modulate key survival signaling pathways such as the PI3K/Akt/mTOR and ERK/MAPK pathways, which can further contribute to its pro-apoptotic effects. Investigating these pathways will be crucial to fully elucidate the molecular mechanisms of this compound.

References

Troubleshooting & Optimization

improving 10-Oxo Docetaxel stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 10-Oxo Docetaxel (B913) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and how is it related to Docetaxel?

A1: this compound is a primary oxidation product of Docetaxel.[1] It is formed by the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[1] It is often considered an impurity in Docetaxel formulations.[1][2]

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

A2: The stability of this compound, similar to its parent compound Docetaxel, is significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][3] As an oxidation product, it is particularly susceptible to further oxidative degradation.

Q3: How does pH impact the stability of this compound?

A3: While specific data for this compound is limited, studies on Docetaxel show that taxanes are generally most stable in acidic conditions (pH 3-4) and are prone to degradation under basic conditions.[4] Basic hydrolysis can lead to the formation of various degradation products.[1][2][3] It is advisable to maintain a slightly acidic pH for aqueous solutions of this compound.

Q4: What is the effect of temperature on the stability of this compound solutions?

A4: Elevated temperatures accelerate the degradation of taxanes.[1] For instance, heating a Docetaxel stock solution at 80°C for 48 hours can lead to significant degradation.[1] Therefore, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8°C) to minimize thermal degradation.[5][6]

Q5: Is this compound sensitive to light?

A5: Docetaxel has been reported to be relatively stable under photolytic stress.[1] However, prolonged exposure to UV or fluorescent light should be avoided as a general precaution for taxane-related compounds. Photostability studies are recommended to determine the specific light sensitivity of this compound in your experimental setup.

Q6: What are some recommended solvents for preparing a stock solution of this compound?

A6: Due to the poor water solubility of taxanes, stock solutions are typically prepared in organic solvents such as methanol (B129727) or acetonitrile (B52724) at a concentration of around 1 mg/mL.[1] Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in aqueous solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation in aqueous solution Poor aqueous solubility of this compound.- Prepare a higher concentration stock solution in an organic solvent (e.g., methanol, acetonitrile) and dilute it further in the aqueous buffer. - Consider the use of solubilizing agents such as polysorbate 80 or formulating into micelles or liposomes.[7][8][9] - Ensure the pH of the aqueous solution is slightly acidic (pH 3-4).[4]
Loss of compound over time (degradation) Instability in aqueous solution due to pH, temperature, or oxidation.- pH: Buffer the aqueous solution to a pH between 3 and 4.[4] - Temperature: Store solutions at refrigerated temperatures (2-8°C) and minimize exposure to room temperature.[5][6] - Oxidation: Use degassed buffers and consider adding antioxidants like α-lipoic acid.[10] Work in an inert atmosphere (e.g., nitrogen) if possible.
Appearance of new peaks in HPLC analysis Formation of degradation products.- This indicates compound degradation. Review the storage and handling conditions (pH, temperature, light exposure). - Perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.[1]
Inconsistent experimental results Variability in the stability of the this compound solution.- Prepare fresh solutions for each experiment. - Validate the stability of the compound under your specific experimental conditions (e.g., duration, temperature, matrix). - Ensure accurate and consistent preparation of solutions.

Quantitative Data on Docetaxel Degradation

Since specific quantitative stability data for this compound is limited, the following table summarizes the conditions leading to the formation of its parent compound's degradation products, including this compound itself. This provides insight into the conditions under which this compound is formed and is likely to be unstable.

Stress ConditionMajor Degradation Products IdentifiedObservations
Acidic Hydrolysis (e.g., 0.1 N HCl at 60°C for 24 hours)7-Epi-docetaxel7-Epi-docetaxel is the primary degradation product under acidic conditions.[1]
Basic Hydrolysis (e.g., 0.1 N NaOH at room temperature for 2 hours)7-Epi-docetaxel, 10-Deacetyl baccatin (B15129273) III, 7-Epi-10-deacetyl baccatin III, 7-Epi-10-oxo-docetaxelThis condition typically results in the most significant degradation, yielding a complex mixture of impurities.[1][2]
Oxidative Degradation (e.g., 3% H₂O₂ at room temperature for 24 hours)10-Oxo-docetaxel , 7-Epi-10-oxo-docetaxelOxidation primarily affects the C-10 position of the docetaxel molecule.[1]
Thermal Degradation (e.g., 80°C for 48 hours)7-Epi-docetaxel and other minor impuritiesThe extent of degradation is dependent on temperature and duration.[1]
Photolytic Degradation Minimal degradationDocetaxel has been reported to be relatively stable under photolytic stress.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Taxanes

This protocol is designed to intentionally degrade the drug substance to understand its degradation pathways and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the taxane (B156437) (e.g., Docetaxel or this compound) in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[1]

2. Stress Conditions:

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide (B78521) before analysis.[1]

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Keep the solution at room temperature for 2 hours. Neutralize with an appropriate volume of 0.1 N hydrochloric acid before analysis.[1]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[1]

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose the stock solution to UV or fluorescent light.

3. Sample Analysis:

  • Following exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC analysis.[1]

Protocol 2: Stability-Indicating HPLC Method for Taxane Analysis

This protocol provides a general framework for an HPLC method to separate and quantify a taxane from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of acetonitrile and water or a buffer solution (e.g., phosphate (B84403) buffer). A typical gradient might start with a higher aqueous composition and gradually increase the acetonitrile concentration.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 230 nm.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 20 µL.[1]

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1N HCl, 60°C) stock->acid base Basic Hydrolysis (0.1N NaOH, RT) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal neutralize Neutralize (if applicable) acid->neutralize base->neutralize dilute Dilute with Mobile Phase oxidation->dilute thermal->dilute neutralize->dilute hplc HPLC/UPLC Analysis dilute->hplc

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway Docetaxel Docetaxel Oxo_Docetaxel This compound Docetaxel->Oxo_Docetaxel Oxidation Epi_Docetaxel 7-Epi-Docetaxel Docetaxel->Epi_Docetaxel Acid/Base Other_Degradants Other Degradation Products Docetaxel->Other_Degradants Hydrolysis Oxo_Docetaxel->Other_Degradants Further Degradation Epi_Docetaxel->Other_Degradants Further Degradation

Caption: Simplified degradation pathways of Docetaxel.

References

Technical Support Center: Overcoming 10-Oxo Docetaxel Solubility Challenges for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 10-Oxo Docetaxel (B913) during in vitro experiments. Given that 10-Oxo Docetaxel is a taxane (B156437) and an intermediate of Docetaxel, much of the guidance is based on the well-characterized properties of the parent compound, Docetaxel.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel taxoid with anti-tumor properties and is also known as an impurity of Docetaxel.[1][2] Like other taxanes such as Docetaxel, its primary mechanism of action is the disruption of microtubule dynamics.[4] It is presumed to bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them, which prevents their depolymerization.[4] This leads to the formation of non-functional microtubule bundles, causing cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[4][5]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: While specific solubility data for this compound is limited, it is known to be soluble in Dimethyl Sulfoxide (DMSO). Based on its structural similarity to Docetaxel, other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) may also be effective.[6] DMSO is a common choice for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays due to its high solubilizing power and miscibility with aqueous media.[7]

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept low, typically below 0.5%.[8] It is crucial to consider the sensitivity of your specific cell line to DMSO, as some cell types may be more sensitive than others.

Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are a few strategies to mitigate this:

  • Two-Step Dilution: Prepare an intermediate dilution of your this compound stock solution in pre-warmed (37°C) cell culture medium or PBS before making the final dilution.[9]

  • Rapid Mixing: Add the stock solution drop-wise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[8][9]

  • Use of Surfactants: For Docetaxel, formulations often include surfactants like Tween-80 to improve solubility.[10][11] While not standard for in vitro assays, in some specific experimental setups, a low, non-toxic concentration of a surfactant could be considered.

  • Complexation with Cyclodextrins: Modified β-cyclodextrins have been shown to significantly increase the aqueous solubility of Docetaxel and could be a potential strategy for this compound.[10][12]

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[8][13] It is also advisable to protect the solution from light. Aqueous solutions of the related compound Docetaxel are not recommended for storage for more than one day.[6]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder

If you are having trouble dissolving the lyophilized powder, follow these steps:

  • Confirm the appropriate solvent: Based on available data, high-purity, anhydrous DMSO is the recommended starting solvent.

  • Gentle Warming: Gently warm the vial to 37°C in a water bath.

  • Sonication: Use a bath sonicator for 5-10 minutes to aid in the dissolution of the powder.[8]

  • Vortexing: Mix the solution by vortexing for 1-2 minutes.[8]

  • Visual Inspection: After these steps, visually inspect the solution to ensure it is clear and free of particulates.[9]

Issue 2: Precipitation in Cell Culture Media During Experiments

Precipitation of this compound in your experimental setup can lead to inaccurate and non-reproducible results.

  • Problem: Compound precipitates immediately upon addition to the media.

    • Solution: Perform a serial or two-step dilution. Create an intermediate dilution in pre-warmed media or PBS before the final dilution into your culture plate. Ensure rapid mixing during dilution.

  • Problem: Precipitation is observed after a period of incubation.

    • Solution: This could be due to the final concentration of this compound being above its solubility limit in the final assay medium. Try lowering the final concentration of the compound. Also, ensure the final DMSO concentration is not causing the compound to fall out of solution.

Issue 3: Poor Reproducibility of Assay Results

Inconsistent results between experiments can often be traced back to issues with compound solubility.

  • Recommendation 1: Visual Inspection: Before each experiment, carefully inspect your stock solution and working solutions for any signs of precipitation.[9]

  • Recommendation 2: Fresh Working Solutions: Always prepare fresh working solutions from your frozen stock aliquots for each experiment.[9] Avoid using previously prepared working solutions that have been stored.

  • Recommendation 3: Consistent Dilution Protocol: Use a standardized and consistent protocol for diluting your stock solution to ensure the compound is handled the same way in every experiment.

Quantitative Data

SolventSolubilityReference
DMSO~100 mg/mL[13][14]
Ethanol~100 mg/mL[13]
DMF~5 mg/mL[6]
WaterInsoluble[14]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 805.86 g/mol )[2]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg of this compound: Volume (µL) = (0.001 g / 805.86 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 124.1 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate in a water bath for 5-10 minutes or gently warm to 37°C.[8]

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[8][9]

Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of this compound in pre-warmed complete cell culture medium. It is recommended to perform a two-step dilution to minimize precipitation.

    • Intermediate Dilution: Prepare an intermediate dilution (e.g., 100 µM) by adding the 10 mM stock to pre-warmed medium.

    • Final Dilutions: From the intermediate dilution, prepare the final concentrations required for the assay in pre-warmed medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate controls (untreated cells and vehicle control with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

G cluster_0 This compound Action This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Promotes Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Dysfunction->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Leads to

Caption: Presumed mechanism of action for this compound.

G Start Start Weigh this compound Weigh this compound Start->Weigh this compound Dissolve in DMSO (10 mM Stock) Dissolve in DMSO (10 mM Stock) Weigh this compound->Dissolve in DMSO (10 mM Stock) Store at -80°C in Aliquots Store at -80°C in Aliquots Dissolve in DMSO (10 mM Stock)->Store at -80°C in Aliquots Prepare Intermediate Dilution in Media Prepare Intermediate Dilution in Media Store at -80°C in Aliquots->Prepare Intermediate Dilution in Media Prepare Final Dilutions Prepare Final Dilutions Prepare Intermediate Dilution in Media->Prepare Final Dilutions Treat Cells in 96-well Plate Treat Cells in 96-well Plate Prepare Final Dilutions->Treat Cells in 96-well Plate Perform In Vitro Assay (e.g., MTT) Perform In Vitro Assay (e.g., MTT) Treat Cells in 96-well Plate->Perform In Vitro Assay (e.g., MTT) Data Analysis Data Analysis Perform In Vitro Assay (e.g., MTT)->Data Analysis

Caption: Experimental workflow for in vitro assays with this compound.

G Compound Precipitates in Media Compound Precipitates in Media Final DMSO > 0.5%? Final DMSO > 0.5%? Compound Precipitates in Media->Final DMSO > 0.5%? Serial Dilution Used? Serial Dilution Used? Final DMSO > 0.5%?->Serial Dilution Used? No Reduce Final DMSO Reduce Final DMSO Final DMSO > 0.5%?->Reduce Final DMSO Yes Media Pre-warmed? Media Pre-warmed? Serial Dilution Used?->Media Pre-warmed? Yes Perform Two-Step Dilution Perform Two-Step Dilution Serial Dilution Used?->Perform Two-Step Dilution No Pre-warm Media to 37°C Pre-warm Media to 37°C Media Pre-warmed?->Pre-warm Media to 37°C No Add Stock Drop-wise with Mixing Add Stock Drop-wise with Mixing Media Pre-warmed?->Add Stock Drop-wise with Mixing Yes Reduce Final DMSO->Serial Dilution Used? Perform Two-Step Dilution->Media Pre-warmed? Pre-warm Media to 37°C->Add Stock Drop-wise with Mixing Solution Clear Solution Clear Add Stock Drop-wise with Mixing->Solution Clear

Caption: Troubleshooting workflow for this compound precipitation.

References

troubleshooting 10-Oxo Docetaxel aggregation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Oxo Docetaxel (B913). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows, with a focus on preventing and resolving aggregation in stock solutions.

Troubleshooting Guide: 10-Oxo Docetaxel Aggregation

Issue: My this compound precipitated immediately after diluting the stock solution into an aqueous buffer.

This is a common phenomenon known as "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium where it has poor solubility.

Troubleshooting Steps:

  • Optimize Dilution Technique:

    • Reverse the order of addition: Instead of adding the aqueous buffer to your stock solution, add the this compound stock solution dropwise to the larger volume of pre-warmed (37°C) aqueous buffer while vigorously vortexing or stirring. This ensures a more gradual change in solvent polarity.

    • Slow down the addition: Dispense the stock solution slowly into the vortex of the stirring aqueous buffer.

  • Adjust Concentrations:

    • Lower the final concentration: The desired final concentration of this compound in your aqueous solution may be above its solubility limit. Try reducing the final concentration to see if the compound remains in solution.

    • Increase the co-solvent concentration: If your experimental system can tolerate it, increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) can help maintain solubility. However, for cell-based assays, it is crucial to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[1]

  • Consider an Intermediate Dilution Step:

    • Instead of a single large dilution, perform a serial dilution. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first, and then dilute the 1 mM stock into your final aqueous buffer.

Issue: My this compound solution was initially clear but formed a precipitate over time in the incubator.

This delayed precipitation can be due to several factors, including temperature fluctuations, interactions with media components, or inherent instability in the aqueous environment.

Troubleshooting Steps:

  • Evaluate Solution Stability:

    • Temperature: Ensure your incubator maintains a constant and stable temperature. Fluctuations in temperature can affect the solubility of the compound. Docetaxel's stability in diluted solutions can be sensitive to slight changes in temperature.[2]

    • pH of the Medium: While specific data on the effect of pH on this compound is limited, the stability of similar compounds can be pH-dependent. Ensure the pH of your buffer or cell culture medium is stable and appropriate for your experiment.

    • Interaction with Media Components: Components in your cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility over time. If using a medium with high salt concentrations, consider testing a different medium. Serum proteins, on the other hand, can sometimes help to solubilize hydrophobic compounds.[1]

  • Prepare Fresh Solutions:

    • Due to the potential for degradation of taxanes in aqueous solutions, it is recommended to prepare fresh working solutions for each experiment, especially for long-term incubations.[1] Aqueous solutions of docetaxel are not recommended to be stored for more than one day.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound stock solution?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of taxanes like this compound.[1] High-grade ethanol (B145695) can also be used. It is crucial to use an anhydrous (water-free) solvent to prevent premature precipitation.

Q2: What is a recommended concentration for a this compound stock solution?

A2: A stock solution of 10 mM in anhydrous DMSO is a common starting point.[1] However, the optimal concentration may depend on the required final concentration in your assay and the solubility of your specific batch of this compound.

Q3: How should I store my this compound stock solution?

A3: For long-term stability, it is recommended to store the stock solution in small aliquots at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to compound degradation and aggregation. The solid powder form of this compound should be stored at -20°C.

Q4: Can I sonicate my this compound solution to help it dissolve?

A4: Yes, brief sonication in an ultrasonic bath can be helpful to fully dissolve this compound in the organic solvent when preparing the stock solution. Ensure the solution is at room temperature before sonication.

Q5: What is the mechanism of action of this compound?

A5: this compound, similar to its parent compound docetaxel, is a microtubule/tubulin inhibitor. It binds to microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Data Presentation

Table 1: Solubility of Docetaxel (Parent Compound) in Common Solvents

Note: Specific quantitative solubility data for this compound is limited. The following data for the parent compound, docetaxel, can be used as a reference due to their structural similarity.

SolventApproximate Solubility (mg/mL)Approximate Molar Solubility (mM)Reference
Dimethyl Sulfoxide (DMSO)100 - 200123 - 247[3][4]
Ethanol50 - 10062 - 124[3][4]
1:10 DMSO:PBS (pH 7.2)~ 0.1~ 0.12[2]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
In Anhydrous Solvent-80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Allow the this compound powder and anhydrous DMSO to come to room temperature before use.

  • Accurately weigh the required amount of this compound powder (Molecular Weight: 805.86 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.

  • If the compound is not fully dissolved, briefly sonicate the tube in a room temperature water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Pre-warm the aqueous buffer to 37°C.

  • Thaw an aliquot of the this compound stock solution and bring it to room temperature. Vortex briefly to ensure homogeneity.

  • In a sterile conical tube, add the desired volume of the pre-warmed aqueous buffer.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise into the center of the vortex.

  • Continue vortexing for an additional 30-60 seconds after the addition is complete to ensure thorough mixing.

  • Visually inspect the final solution against a light source for any signs of cloudiness or precipitation.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.

Mandatory Visualizations

G cluster_workflow Troubleshooting Aggregation Workflow start Precipitation Observed in Aqueous Solution check_dilution Review Dilution Technique start->check_dilution slow_addition Add stock dropwise to vigorously stirring buffer check_dilution->slow_addition Incorrect Technique prewarm Pre-warm aqueous buffer to 37°C check_dilution->prewarm Incorrect Technique check_concentration Is Precipitation Still Observed? slow_addition->check_concentration prewarm->check_concentration reduce_conc Lower Final Compound Concentration check_concentration->reduce_conc Yes success Solution is Clear: Proceed with Experiment check_concentration->success No check_solvent Can Co-Solvent % Be Increased? reduce_conc->check_solvent reduce_conc->success Problem Solved increase_solvent Increase Final Co-Solvent % (e.g., DMSO > 0.5%) check_solvent->increase_solvent Yes alt_method Consider Alternative Solubilization Method (e.g., Cyclodextrin) check_solvent->alt_method No increase_solvent->alt_method Still Precipitates increase_solvent->success Problem Solved alt_method->success Problem Solved G cluster_pathway This compound Signaling Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction docetaxel This compound tubulin β-Tubulin Subunit docetaxel->tubulin Binds to microtubules Microtubule Stabilization (Inhibition of Depolymerization) tubulin->microtubules Polymerization g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Disruption of Mitotic Spindle mitotic_catastrophe Mitotic Catastrophe g2m_arrest->mitotic_catastrophe bcl2 Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2 apoptosis Apoptosis mitotic_catastrophe->apoptosis caspase Caspase Activation bcl2->caspase caspase->apoptosis

References

Technical Support Center: Protocol Refinement for Reproducible 10-Oxo Docetaxel Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the reproducibility and accuracy of experiments involving 10-Oxo Docetaxel (B913).

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel? A1: this compound is a novel taxoid compound that serves as an intermediate in the synthesis of Docetaxel and is also known as a degradation product of Docetaxel.[1][2][3] It demonstrates anti-tumor properties, making it a compound of interest for cancer research.[1][4]

Q2: What is the primary mechanism of action for this compound? A2: Due to its structural similarity to Docetaxel, this compound is presumed to share the same fundamental mechanism of action.[4] The primary mechanism for taxanes like Docetaxel is the stabilization of microtubules by binding to the β-tubulin subunit.[5] This action disrupts the normal dynamic assembly and disassembly of the microtubule network, leading to an arrest of the cell cycle at the G2/M phase and subsequent programmed cell death (apoptosis).[5][6]

Q3: How should this compound be stored for long-term stability? A3: For long-term stability, this compound powder should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[2] Stock solutions, typically prepared in anhydrous DMSO, should also be stored at -20°C.

Q4: What are the key differences in cytotoxic effects between this compound derivatives and conventional Docetaxel? A4: Direct comparative studies on this compound are limited. However, research on the closely related analogue, 10-oxo-7-epidocetaxel (10-O-7ED), shows it possesses significantly higher cytotoxicity against cancer cell lines after 48 and 72 hours of exposure compared to Docetaxel (Taxotere®, TXT).[4][7][8] Furthermore, 10-O-7ED demonstrated a more potent in vitro anti-metastatic activity than Docetaxel.[4][7] These compounds also appear to affect the cell cycle differently; Docetaxel tends to cause cell arrest in the S phase at lower concentrations, while 10-O-7ED causes a more pronounced arrest in the G2-M phase.[7][8]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media

Q: My this compound, dissolved in DMSO, precipitates when I dilute it into my cell culture medium or aqueous buffer. What's causing this and how can I fix it? A: This is a common problem for poorly water-soluble compounds like taxanes, often referred to as "solvent shock".[9] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here’s a step-by-step guide to resolve this issue.

Troubleshooting Steps:

  • Prepare a High-Concentration Stock: Ensure you start with a fully dissolved, high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 mM).[9]

  • Optimize Dilution Technique: Dilute the DMSO stock by adding it dropwise into your pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[9] Avoid adding the aqueous solution to the DMSO stock.

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final DMSO concentration may help maintain solubility. However, always be mindful of solvent toxicity and include a vehicle control with the equivalent final DMSO concentration in all experiments.[9]

  • Consider Alternative Solubilization Methods: For persistent issues, explore other methods such as using cyclodextrins to form a water-soluble inclusion complex or surfactants like Tween 80 to create micelles that encapsulate the compound.[9]

G Troubleshooting Workflow: Compound Precipitation start Precipitate observed after diluting DMSO stock solution check_solubility Is the final concentration exceeding solubility limit? start->check_solubility reduce_conc Action: Reduce final working concentration check_solubility->reduce_conc Yes check_dmso Is the final DMSO concentration too low? check_solubility->check_dmso No solved Problem Resolved reduce_conc->solved increase_dmso Action: Increase final DMSO % (if tolerated by cells) check_dmso->increase_dmso Yes check_dilution Was dilution performed too quickly? check_dmso->check_dilution No increase_dmso->solved optimize_dilution Action: Add stock dropwise to pre-warmed media with mixing check_dilution->optimize_dilution Yes alternative_methods Explore alternative solubilization (e.g., cyclodextrins, surfactants) check_dilution->alternative_methods No optimize_dilution->solved alternative_methods->solved

Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent or Non-Reproducible Cell-Based Assay Results

Q: I am observing significant variability in my cell viability (e.g., MTT, XTT) assay results between experiments. What are the common sources of this variability? A: Reproducibility in cell-based assays is critical.[10] Variability can be introduced at multiple stages of the experimental workflow.

Key Areas to Investigate:

  • Cell Health and Passage Number: Only use healthy, viable cells. Avoid using cells that have been passaged too many times, as this can lead to phenotypic drift. Never allow cells to become over-confluent.[11]

  • Cell Seeding Density: This is a critical parameter. Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in the logarithmic growth phase and the assay signal is within the linear range.[11][12]

  • Plate Edge Effects: Evaporation from wells on the perimeter of a microplate can concentrate media components and the drug, leading to skewed results.[12] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.

  • Reagent and Media Consistency: Use fresh media and supplements from a consistent source. Ensure all reagents are properly stored and within their expiration dates.[11]

  • Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and assay reagent development.

  • Instrumentation: Ensure the plate reader is set up correctly with the appropriate filters or wavelengths for your specific assay to avoid issues like fluorescent cross-talk or high background.[11]

Data Presentation

Table 1: Comparative In Vitro Activity of 10-oxo-7-epidocetaxel vs. Docetaxel

Data presented is for 10-oxo-7-epidocetaxel (10-O-7ED), a closely related analogue used as a surrogate for this compound, in comparison to Docetaxel (TXT).[4][7][8]

ParameterCompoundObservationReference
Cytotoxicity 10-oxo-7-epidocetaxel (10-O-7ED)Caused significantly higher cytotoxicity after 48 and 72 hours compared to a 22-hour study.[7][8]
Anti-Metastatic Activity 10-oxo-7-epidocetaxel (10-O-7ED)Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel (TXT).[7][8]
Cell Cycle Arrest Docetaxel (TXT)Arrested more cells in the S phase at lower concentrations.[7][8]
10-oxo-7-epidocetaxel (10-O-7ED)Arrested more cells in the G2-M phase.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard method for preparing a high-concentration stock solution for use in in vitro assays.[9]

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved, ensuring no visible particulates remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: In Vitro Cytotoxicity (MTT/XTT) Assay

This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-optimized density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Remove the old medium from the cells and add the medium containing the various drug concentrations. Include vehicle control (medium with the highest equivalent DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Development: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours) to allow for the formation of formazan (B1609692) crystals.

  • Measurement: If using MTT, add the solubilization solution and read the absorbance. If using XTT, the product is soluble and absorbance can be read directly. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a typical in vitro cytotoxicity assay.

Signaling Pathway Visualization

The primary mechanism of action for taxanes involves the disruption of microtubule dynamics, which are crucial for cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering apoptosis.

G Simplified Signaling Pathway of Taxanes taxane This compound (Taxane) tubulin β-tubulin subunit of microtubules taxane->tubulin Binds to stabilization Microtubule Stabilization (Inhibition of Depolymerization) tubulin->stabilization mitosis Disruption of Mitotic Spindle stabilization->mitosis arrest G2/M Phase Cell Cycle Arrest mitosis->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Caption: Taxane mechanism leading to apoptotic cell death.

References

minimizing epimerization of 10-Oxo Docetaxel in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving 10-Oxo Docetaxel (B913), with a primary focus on minimizing its epimerization in solution.

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and how is it related to Docetaxel?

A1: this compound is a degradation product of the chemotherapy drug Docetaxel.[1] It is formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[1] Like Docetaxel, this compound can undergo epimerization, primarily at the C-7 position, to form 7-Epi-10-oxo-docetaxel.[1][2][3]

Q2: What is epimerization and why is it a concern for this compound?

A2: Epimerization is a chemical process where only one of several chiral centers in a molecule is inverted to its opposite configuration. For this compound, the hydroxyl group at the C-7 position is susceptible to this change, leading to the formation of its diastereomer, 7-Epi-10-oxo-docetaxel.[2][3] This structural change can significantly alter the biological activity and impurity profile of the compound, potentially impacting experimental results and the therapeutic efficacy and safety of related drug products.[2][4]

Q3: What are the primary factors that promote the epimerization of this compound?

A3: The epimerization of this compound is primarily influenced by the following factors:

  • pH: Basic conditions (high pH) significantly accelerate the rate of epimerization.[1][2][5]

  • Temperature: Elevated temperatures can increase the rate of epimerization.[1][4]

  • Solvent: The choice of solvent can impact the stability of this compound. While not extensively detailed for this compound specifically, studies on Docetaxel suggest that aqueous solutions, especially under basic conditions, are conducive to epimerization.[5]

  • Presence of Catalysts: Certain catalysts, such as tin-based compounds found in some silicone preparations, have been shown to promote the epimerization of Docetaxel and could potentially affect this compound as well.[6]

Q4: How can I detect and quantify the epimerization of this compound?

A4: The most common and effective method for detecting and quantifying the epimerization of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9][10] A well-developed, stability-indicating HPLC method can separate this compound from its epimer, 7-Epi-10-oxo-docetaxel, and other related impurities, allowing for their accurate quantification.[10][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: High levels of 7-Epi-10-oxo-docetaxel detected in my sample.

  • Potential Cause 1: High pH of the solution.

    • Solution: Maintain the pH of your solution in the acidic range, ideally around pH 5.3, as studies on docetaxel show improved stability in acidic conditions.[4] Avoid basic conditions, as they are a major driver of epimerization.[1][2][5]

  • Potential Cause 2: Elevated storage or experimental temperature.

    • Solution: Store solutions of this compound at refrigerated temperatures (2-8 °C) to minimize thermal degradation and epimerization.[12] During experiments, if possible, perform steps at reduced temperatures.[13]

  • Potential Cause 3: Inappropriate solvent or prolonged storage in solution.

    • Solution: Whenever possible, prepare solutions fresh. If storage is necessary, use a suitable organic solvent like methanol (B129727) or acetonitrile (B52724) for stock solutions.[1] For aqueous infusions, studies on docetaxel suggest stability in 0.9% sodium chloride or 5% glucose solutions for extended periods when stored properly.[14][15]

Problem 2: Inconsistent results in biological assays.

  • Potential Cause: Variable levels of 7-Epi-10-oxo-docetaxel in different batches.

    • Solution: Implement a strict quality control protocol using a validated HPLC method to quantify the purity of your this compound and the percentage of its epimer before each experiment. This will ensure consistency across your assays. The biological activity of the epimer may differ from the parent compound, leading to variability in results.[4]

Data on Docetaxel Degradation and Epimerization

The following table summarizes the degradation of Docetaxel under various stress conditions, which provides insights into the conditions that can lead to the formation and subsequent epimerization of this compound.

Stress ConditionMajor Degradation Products IdentifiedObservations
Acidic Hydrolysis 7-Epi-docetaxel7-Epi-docetaxel is the primary degradation product under acidic conditions.[1]
Basic Hydrolysis 7-Epi-docetaxel, 10-Deacetyl baccatin (B15129273) III, 7-Epi-10-deacetyl baccatin III, 7-Epi-10-oxo-docetaxelThis condition typically results in the most significant degradation, yielding a complex mixture of impurities.[1][2][3]
Oxidative Degradation 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxelOxidation primarily affects the C-10 position of the docetaxel molecule.[1]
Thermal Degradation 7-Epi-docetaxel and other minor impuritiesThe extent of degradation is dependent on temperature and duration.[1]
Photolytic Degradation Minimal degradationDocetaxel has been reported to be relatively stable under photolytic stress.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Epimerization

This protocol is adapted from forced degradation studies of Docetaxel and can be used to understand the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]

  • Stress Conditions:

    • Acidic Condition: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N sodium hydroxide (B78521) before analysis.[1]

    • Basic Condition: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Incubate at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 N hydrochloric acid before analysis.[1]

    • Oxidative Condition: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[1]

    • Thermal Condition: Heat the stock solution at 80°C for 48 hours.[1]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of 7-Epi-10-oxo-docetaxel and other degradation products.

Protocol 2: HPLC Method for Quantification of this compound and its Epimer

This is a general HPLC method based on published methods for Docetaxel and its impurities. Method optimization will be required.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., 0.02 M ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5).[7] A common starting point is a 45:55 (v/v) ratio of acetonitrile to buffer.[7]

  • Flow Rate: 1.0 - 1.5 mL/min.[7]

  • Detection: UV at 230 nm.[7][16]

  • Column Temperature: Ambient or controlled at 25°C.[17]

  • Injection Volume: 20 µL.[8]

  • Sample Preparation: Dilute the sample in the mobile phase or a suitable solvent mixture (e.g., 50:50 v/v acetonitrile:water).[7]

Visualizations

cluster_pathway Degradation and Epimerization Pathway Docetaxel Docetaxel Oxo_Docetaxel This compound Docetaxel->Oxo_Docetaxel Oxidation Epi_Oxo_Docetaxel 7-Epi-10-oxo-docetaxel Oxo_Docetaxel->Epi_Oxo_Docetaxel Epimerization (Base, Heat) Epi_Oxo_Docetaxel->Oxo_Docetaxel Epimerization (Reversible)

Caption: Degradation of Docetaxel to this compound and its subsequent epimerization.

cluster_workflow Workflow for Minimizing Epimerization Start Start: This compound Solution Prep Solution Preparation Start->Prep Control pH (acidic) Use appropriate solvent Storage Storage Conditions Prep->Storage Refrigerate (2-8°C) Protect from light Analysis Purity Analysis (HPLC) Storage->Analysis Quantify epimer levels Result Minimized Epimerization Analysis->Result

Caption: Key steps to minimize the epimerization of this compound in solution.

References

Technical Support Center: Purification of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 10-Oxo Docetaxel (B913).

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and why is its purification challenging?

A1: this compound, also known as Docetaxel Impurity B, is a degradation product and process impurity of the chemotherapy drug Docetaxel.[1][2] Its purification is challenging due to its structural similarity to Docetaxel and other related impurities, which often results in co-elution during chromatographic separation. Furthermore, its potential for degradation under certain conditions requires careful optimization of purification parameters.

Q2: What are the common methods for purifying this compound?

A2: The most common methods for the purification of this compound from complex mixtures, such as forced degradation samples of Docetaxel, are Medium Pressure Liquid Chromatography (MPLC) and preparative High-Performance Liquid Chromatography (HPLC).[3] These techniques are effective in separating closely related taxane (B156437) impurities.

Q3: What are the main impurities that co-elute with this compound?

A3: The main impurities that can co-elute with this compound include Docetaxel itself, 7-epi-Docetaxel, and 7-epi-10-oxo-docetaxel.[4][5] The separation of these stereoisomers and structural analogs requires high-resolution chromatographic systems.

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: The identity and purity of isolated this compound can be confirmed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by comparing the retention time with a reference standard.

  • Mass Spectrometry (MS): To confirm the molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor separation between this compound and Docetaxel - Inappropriate mobile phase composition.- Column with insufficient resolution.- High flow rate.- Optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) in water is often effective.- Use a high-resolution reversed-phase column (e.g., C18) with a smaller particle size.- Reduce the flow rate to increase the interaction time with the stationary phase.
Co-elution with 7-epi-10-oxo-docetaxel - Isocratic elution may not be sufficient to resolve epimers.- The selectivity of the stationary phase is not optimal.- Employ a gradient elution method.- Experiment with different stationary phases (e.g., phenyl-hexyl) to alter selectivity.- Adjust the mobile phase pH, as it can influence the ionization and retention of taxanes.
Low yield of purified this compound - Degradation of the compound during purification.- Inefficient extraction from the initial mixture.- Loss of sample during solvent evaporation.- Work at lower temperatures to minimize degradation.- Ensure complete extraction by using an appropriate solvent system.- Use a gentle solvent evaporation technique, such as a rotary evaporator at low temperature.
Presence of unknown impurities in the final product - Contamination from solvents or equipment.- Formation of new degradation products during purification.- Use high-purity solvents and thoroughly clean all equipment.- Analyze the stability of this compound under the purification conditions (e.g., pH, solvent, temperature).
Peak tailing in HPLC chromatogram - Overloading of the column.- Interaction of the analyte with active sites on the stationary phase.- Reduce the sample concentration or injection volume.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites.

Quantitative Data

The following table summarizes the formation of this compound and other related impurities from Docetaxel under various stress conditions, as determined by HPLC analysis. This data is useful for understanding the conditions under which this compound is likely to be a significant impurity.

Table 1: Forced Degradation of Docetaxel and Formation of this compound [5]

Stress Condition% this compound% 7-epi-Docetaxel% 10-Oxo 7-epidocetaxel% Total Degradation
Acid Hydrolysis (0.1N HCl, 80°C, 2h)0.194.030.349.06
Base Hydrolysis (0.01N NaOH, RT, 10min)0.1810.220.2613.44
Oxidation (1% H₂O₂, RT, 30min)0.0734.682.5256.21
Thermal (80°C, 48h)0.680.17Not Detected1.19
Photolytic (UV light, 24h)0.200.17Not DetectedNot Applicable

Data adapted from a study on the pharmaceutical quality of Docetaxel injection. The percentages represent the amount of impurity formed relative to the initial amount of Docetaxel.

Experimental Protocols

General Protocol for the Isolation of this compound using Preparative HPLC

This protocol provides a general workflow for the isolation of this compound from a mixture containing Docetaxel and its related impurities.

  • Sample Preparation:

    • Dissolve the crude mixture containing this compound in a suitable solvent, such as a mixture of acetonitrile and water.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed. The exact gradient profile should be optimized based on the complexity of the sample.

    • Flow Rate: A flow rate appropriate for the column dimensions should be used.

    • Detection: UV detection at a wavelength where Docetaxel and its impurities absorb (e.g., 230 nm).

  • Purification:

    • Inject the prepared sample onto the preparative HPLC system.

    • Monitor the chromatogram and collect the fractions corresponding to the peak of this compound. The retention time of this compound is typically slightly longer than that of Docetaxel under reversed-phase conditions.[5]

  • Post-Purification Processing:

    • Combine the collected fractions containing the purified this compound.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator under reduced pressure and at a low temperature.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Purity Assessment:

    • Analyze the purity of the isolated compound using analytical HPLC.

    • Confirm the identity of the compound using mass spectrometry and NMR spectroscopy.

Visualizations

Purification_Workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_processing Post-Purification cluster_analysis Analysis Crude_Mixture Crude Mixture Dissolution Dissolution in Acetonitrile/Water Crude_Mixture->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Prep_HPLC Preparative HPLC (C18 Column) Filtration->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Fraction_Collection->Solvent_Evaporation Lyophilization Lyophilization Solvent_Evaporation->Lyophilization Purity_Check Purity Check (HPLC) Lyophilization->Purity_Check Identity_Confirmation Identity Confirmation (MS, NMR) Purity_Check->Identity_Confirmation

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation in HPLC Cause1 Inadequate Mobile Phase Gradient Start->Cause1 Cause2 Low Column Resolution Start->Cause2 Cause3 High Flow Rate Start->Cause3 Solution1 Optimize Gradient Cause1->Solution1 Solution2 Use High-Resolution Column Cause2->Solution2 Solution3 Reduce Flow Rate Cause3->Solution3

Caption: Troubleshooting logic for poor HPLC separation.

References

Technical Support Center: Enhancing the Bioavailability of 10-Oxo Docetaxel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the bioavailability of 10-Oxo Docetaxel (B913) formulations. Given that 10-Oxo Docetaxel is a derivative and known impurity of Docetaxel, many of the strategies to improve its bioavailability are based on established methods for Docetaxel.[1][2][3][4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and evaluation of this compound.

Issue 1: Poor aqueous solubility of this compound.

  • Question: My this compound formulation shows low and inconsistent drug loading. What could be the cause and how can I improve it?

  • Answer: Low and variable drug loading is often a direct consequence of the poor aqueous solubility of this compound, which is reported to be practically insoluble in water.[5] This challenge is similar to that of Docetaxel.[6] To address this, consider the following strategies:

    • Solvent Selection: Ensure you are using an appropriate organic solvent in which this compound is readily soluble for the initial drug dissolution step. Methanol and chloroform (B151607) are reported to be suitable solvents.[7]

    • Formulation Approach: The choice of formulation strategy is critical. For poorly soluble drugs like this compound, conventional formulations are often inadequate. Advanced formulations are necessary to enhance solubility and, consequently, bioavailability.

    • Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles can significantly improve its solubility and dissolution rate.[6][8][9]

    • Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs like this compound within their lipid bilayer, improving solubility and providing a platform for targeted delivery.[10][11][12][13]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing the solubilization of poorly soluble drugs.[14]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[15][16][17]

Issue 2: Low permeability of this compound across biological membranes.

  • Question: My in vitro cell-based assays (e.g., Caco-2) indicate low permeability of my this compound formulation. How can this be addressed?

  • Answer: Low permeability can be a significant barrier to oral bioavailability. Like Docetaxel, this compound is likely a substrate for efflux pumps such as P-glycoprotein (P-gp), which actively transport the drug out of cells, reducing its net absorption.[18][19]

    • P-gp Inhibitors: Co-administration of your this compound formulation with a P-gp inhibitor can increase intracellular drug concentration and improve permeability. Several excipients used in formulations, such as Tween 80 and Vitamin E TPGS, have been shown to have P-gp inhibitory effects.[14]

    • Nanoparticle Formulations: Nanoparticles can be taken up by cells through endocytosis, bypassing efflux pump mechanisms. This can lead to higher intracellular concentrations of the drug.[6]

    • Surface-Modified Nanocarriers: Modifying the surface of nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) can increase their circulation time and enhance their permeation across biological membranes.

Issue 3: High first-pass metabolism of this compound.

  • Question: I suspect that my this compound formulation is undergoing significant first-pass metabolism, leading to low systemic exposure. What can I do?

  • Answer: Docetaxel is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver and gut wall.[5][20][21] It is highly probable that this compound is also a substrate for CYP3A4.

    • CYP3A4 Inhibitors: Co-administration with a known CYP3A4 inhibitor can reduce the first-pass metabolism of this compound and increase its bioavailability.[21]

    • Lymphatic Targeting: Formulations that promote lymphatic transport can bypass the portal circulation and, therefore, reduce first-pass metabolism in the liver. Lipid-based formulations like SEDDS and liposomes can facilitate lymphatic uptake.[14][22]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in enhancing the bioavailability of this compound?

A1: The primary challenges are its poor aqueous solubility, low permeability across the intestinal epithelium (likely due to P-glycoprotein efflux), and extensive first-pass metabolism (presumed to be by CYP3A4).[5][18][20]

Q2: Which formulation strategy is most promising for this compound?

A2: There is no single "best" strategy, as the optimal approach depends on the specific experimental goals. However, nanotechnology-based approaches such as nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS) have shown significant promise for the parent compound, Docetaxel, and are therefore highly relevant for this compound.[6][14] These strategies can simultaneously address the challenges of poor solubility, low permeability, and first-pass metabolism.

Q3: How can I assess the in vitro performance of my this compound formulation?

A3: A series of in vitro tests can be used to predict the in vivo performance of your formulation:

  • Solubility Studies: To determine the saturation solubility of this compound in various media.

  • In Vitro Dissolution/Release Studies: To evaluate the rate and extent of drug release from the formulation in simulated gastrointestinal fluids.

  • Caco-2 Permeability Assays: To assess the intestinal permeability of the formulation and investigate the potential for P-gp mediated efflux.

Q4: Are there any commercially available formulations of this compound?

A4: Currently, this compound is primarily available as a research chemical and is considered an impurity of Docetaxel.[1][3][4] There are no commercially available therapeutic formulations of this compound.

Quantitative Data Summary

The following tables summarize quantitative data for various formulation strategies that have been successfully applied to Docetaxel and can be considered as starting points for the formulation of this compound.

Table 1: Nanoparticle-Based Formulations for Docetaxel

Formulation TypePolymer/Lipid CompositionParticle Size (nm)Encapsulation Efficiency (%)Key Findings
PCL-Tween 80 Nanoparticles Poly-ε-caprolactone-Tween 80 copolymer~200~10Showed better in vitro cytotoxicity towards C6 glioma cells than commercial Taxotere.[9]
Docetaxel Nanosuspensions Stabilized with HPMC or SDC84 - 425Not ReportedIncreased dissolution rate compared to pure drug.[23]
Lecithin Nanoparticles Soy Lecithin~358~78Potential to improve oral bioavailability.[24]

Table 2: Liposomal Formulations for Docetaxel

Formulation TypeLipid CompositionParticle Size (nm)Encapsulation Efficiency (%)Key Findings
Stealth Liposomes HSPC/mPEG2000-DSPE/Chol~11534-67Delayed tumor growth and prolonged survival time in mice compared to Taxotere.[16]
Nanoliposomes Lecithin/Cholesterol~105~85Optimized formulation showed extended drug release.[25]
Lyophilized Liposomes DOPC/Cholesterol/Tetramyristoyl cardiolipin~100Not ReportedStable liposomal formulation.[11][13]

Table 3: Self-Emulsifying Drug Delivery Systems (SEDDS) for Docetaxel

Formulation TypeComponentsDroplet Size (nm)Key Findings
Liquid SEDDS Capryol 90, Cremophor EL, Transcutol~30Dramatically increased oral bioavailability in rats compared to Taxotere.[26]
Solid-SEDDS Capryol 90, Labrasol, Transcutol HPNot ReportedHigh oral bioavailability of 17% in rats compared to 2.6% for pure drug solution.[27]
Optimized D-SEDDS Capryol 90, Vitamin E TPGS, Gelucire 44/14, Transcutol HP~1253.19-fold higher absolute bioavailability than Taxotere in rats.[14]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoparticles by Solvent Evaporation

This protocol is adapted from methods used for Docetaxel.[9]

  • Dissolve this compound and Polymer: Accurately weigh and dissolve this compound and a biodegradable polymer (e.g., PLGA, PCL) in a suitable organic solvent (e.g., dichloromethane, acetone).

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., Tween 80, PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation or ultracentrifugation.

  • Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the nanoparticles for long-term storage.

Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes for hydrophobic drugs like Docetaxel.[12]

  • Lipid Film Formation: Dissolve lipids (e.g., soy phosphatidylcholine, cholesterol) and this compound in an organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 3: Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • For apical to basolateral (A-B) transport (absorption), add the this compound formulation to the apical side and fresh medium to the basolateral side.

    • For basolateral to apical (B-A) transport (efflux), add the formulation to the basolateral side and fresh medium to the apical side.

  • Sampling: At predetermined time points, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., HPLC, LC-MS/MS).

  • Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Visualizations

Bioavailability_Challenges cluster_Challenges Core Bioavailability Hurdles for this compound cluster_Solutions Formulation Strategies Poor Aqueous Solubility Poor Aqueous Solubility Nanoparticles Nanoparticles Poor Aqueous Solubility->Nanoparticles Liposomes Liposomes Poor Aqueous Solubility->Liposomes SEDDS SEDDS Poor Aqueous Solubility->SEDDS Low Permeability (P-gp Efflux) Low Permeability (P-gp Efflux) Low Permeability (P-gp Efflux)->Nanoparticles P-gp/CYP3A4 Inhibitors P-gp/CYP3A4 Inhibitors Low Permeability (P-gp Efflux)->P-gp/CYP3A4 Inhibitors First-Pass Metabolism (CYP3A4) First-Pass Metabolism (CYP3A4) First-Pass Metabolism (CYP3A4)->SEDDS First-Pass Metabolism (CYP3A4)->P-gp/CYP3A4 Inhibitors

Caption: Overcoming bioavailability challenges for this compound.

Experimental_Workflow cluster_Formulation Formulation Development cluster_Evaluation In Vitro Evaluation Select Strategy Select Formulation Strategy (e.g., Nanoparticles, Liposomes, SEDDS) Preparation Prepare Formulation (e.g., Solvent Evaporation, Thin-Film Hydration) Select Strategy->Preparation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Preparation->Characterization Dissolution In Vitro Dissolution/ Release Studies Characterization->Dissolution Permeability Caco-2 Permeability Assay Characterization->Permeability

Caption: Workflow for formulation and evaluation of this compound.

Signaling_Pathway cluster_Oral_Absorption Oral Drug Absorption Pathway cluster_Barriers Bioavailability Barriers Oral Admin Oral Administration of This compound Formulation Dissolution Dissolution in GI Tract Oral Admin->Dissolution Absorption Absorption into Enterocytes Dissolution->Absorption Portal Vein Portal Vein to Liver Absorption->Portal Vein Pgp P-gp Efflux Absorption->Pgp CYP3A4_Gut CYP3A4 Metabolism (Gut Wall) Absorption->CYP3A4_Gut Systemic Systemic Circulation Portal Vein->Systemic CYP3A4_Liver CYP3A4 Metabolism (Liver) Portal Vein->CYP3A4_Liver

Caption: Barriers to oral bioavailability of this compound.

References

dealing with 10-Oxo Docetaxel degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting issues related to 10-Oxo Docetaxel (B913) degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and how is it formed?

This compound is a primary oxidation degradation product of Docetaxel.[1][2] Its formation involves the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[1][2] This degradation can occur during manufacturing, storage, or under certain experimental conditions.

Q2: What are the recommended storage conditions for this compound powder?

To ensure the stability of this compound in its solid form, it is recommended to store the powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3] It is crucial to keep the container tightly sealed in a dry and well-ventilated area.[4]

Q3: How stable is this compound in solution?

For Docetaxel, solutions diluted in 0.9% sodium chloride to concentrations of 0.4 mg/mL and 0.8 mg/mL have been shown to retain more than 95% of their initial concentration for up to 35 days at 23°C.[5] However, the specific stability of this compound in solution will depend on the solvent, pH, temperature, and exposure to light. It is recommended to prepare fresh solutions for each experiment or to conduct a stability study for the specific conditions being used.

Q4: What are the known biological effects of this compound?

While research on the specific biological activity of this compound is ongoing, studies on a related compound, 10-oxo-7-epidocetaxel, have shown significant biological effects. This compound has been observed to induce cell cycle arrest at the G2/M phase and possesses anti-metastatic properties.[6] Given the structural similarity, it is plausible that this compound may exhibit similar effects on microtubule dynamics and cell cycle progression. The primary mechanism of action for Docetaxel involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[7][8]

Troubleshooting Guides

This section addresses common issues that may arise during the handling and analysis of this compound.

Issue 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause: Degradation of this compound in the experimental medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.

  • Solvent Selection: If using a stock solution, ensure the solvent is compatible with your assay and does not accelerate degradation. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for taxanes.

  • pH of Medium: Be mindful of the pH of your cell culture medium, as basic conditions can promote degradation.

  • Incubation Time: Long incubation times may lead to significant degradation. Consider this when designing your experiment.

  • Control Experiments: Include a positive control (e.g., Docetaxel) and a vehicle control in your experiments to validate your assay's performance.

Issue 2: Appearance of unknown peaks in HPLC analysis.

Possible Cause: Further degradation of this compound or contamination.

Troubleshooting Steps:

  • Review Sample Preparation: Ensure that the sample was handled correctly and not exposed to harsh conditions (e.g., high temperatures, extreme pH) before analysis.

  • Check Solvent Purity: Use high-purity solvents for both sample preparation and the mobile phase to avoid introducing contaminants.

  • Column Health: A contaminated or old HPLC column can lead to peak splitting or the appearance of ghost peaks.[9][10] Flush the column with a strong solvent or replace it if necessary.

  • Method Specificity: Verify that your HPLC method is specific for this compound and can separate it from other potential degradation products.[11] A forced degradation study of this compound can help identify potential new peaks.

Issue 3: Difficulty in obtaining a pure reference standard of this compound.

Possible Cause: Co-elution of other degradation products during purification.

Troubleshooting Steps:

  • Optimize Preparative HPLC Conditions: Adjust the mobile phase composition, gradient, and flow rate of your preparative HPLC method to improve the resolution between this compound and other impurities.[12]

  • Fraction Collection: Collect smaller, more targeted fractions during preparative HPLC to isolate the purest form of this compound.

  • Purity Analysis: Analyze the collected fractions using a validated analytical HPLC method to assess their purity. Pool only the fractions that meet the required purity specifications.

  • Alternative Purification Techniques: Consider using other chromatographic techniques, such as flash chromatography, as a preliminary purification step before preparative HPLC.

Data Presentation

ParameterThis compoundReference
Storage (Solid) -20°C (3 years), 4°C (2 years)[3]
Appearance White to off-white solid[3]
Molecular Formula C₄₃H₅₁NO₁₄[4][13]
Molecular Weight 805.86 g/mol [4][13]

Experimental Protocols

Protocol 1: Forced Degradation of Docetaxel to Generate this compound

This protocol is intended to generate a mixture of degradation products, including this compound, for analytical method development or for the isolation of this compound.

Materials:

  • Docetaxel

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • HPLC system with a C18 column

Procedure:

  • Preparation of Docetaxel Stock Solution: Prepare a 1 mg/mL solution of Docetaxel in methanol or acetonitrile.[2]

  • Oxidative Degradation:

    • Mix equal volumes of the Docetaxel stock solution and 3% H₂O₂.[2]

    • Keep the solution at room temperature for 24 hours.[2]

    • This condition is known to primarily produce 10-Oxo-docetaxel and 7-Epi-10-oxo-docetaxel.[2]

  • Acidic and Basic Hydrolysis (for comparison):

    • Acidic: Mix equal volumes of the Docetaxel stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH.[2]

    • Basic: Mix equal volumes of the Docetaxel stock solution and 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl.[2]

  • Analysis: Analyze the stressed samples by HPLC to confirm the formation of this compound and other degradation products.

Protocol 2: Analytical HPLC Method for this compound

This is a general stability-indicating HPLC method for the analysis of Docetaxel and its degradation products, including this compound.

Chromatographic Conditions:

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 25°C
Injection Volume 20 µL

Note: This is a general method and may require optimization for specific applications and equipment.

Visualizations

Degradation_Pathway Docetaxel Docetaxel This compound This compound Docetaxel->this compound Oxidation 7-Epi-Docetaxel 7-Epi-Docetaxel Docetaxel->7-Epi-Docetaxel Epimerization Other Degradation Products Other Degradation Products Docetaxel->Other Degradation Products Hydrolysis 7-Epi-10-Oxo-Docetaxel 7-Epi-10-Oxo-Docetaxel This compound->7-Epi-10-Oxo-Docetaxel Epimerization 7-Epi-Docetaxel->7-Epi-10-Oxo-Docetaxel Oxidation

Caption: Primary degradation pathways of Docetaxel.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_causes Potential Causes cluster_solutions Solutions Inconsistent Results Inconsistent Results Degradation in Medium Degradation in Medium Inconsistent Results->Degradation in Medium Contamination Contamination Inconsistent Results->Contamination Assay Variability Assay Variability Inconsistent Results->Assay Variability Prepare Fresh Solutions Prepare Fresh Solutions Degradation in Medium->Prepare Fresh Solutions Check Solvent Purity Check Solvent Purity Contamination->Check Solvent Purity Use Controls Use Controls Assay Variability->Use Controls Optimize Assay Optimize Assay Assay Variability->Optimize Assay

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Method Development for Separating 10-Oxo Docetaxel from Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 10-Oxo Docetaxel, a critical process-related impurity and degradation product, from the active pharmaceutical ingredient (API) Docetaxel.

Recommended Analytical Method: UPLC

A validated Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the efficient separation of Docetaxel and its related substances, including this compound. This method offers high resolution and a shorter run time compared to traditional HPLC.

Experimental Protocol

Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)[1][2]

Mobile Phase:

  • Mobile Phase A: Water:Methanol:Acetonitrile (50:30:20, v/v/v)[1][2]

  • Mobile Phase B: Acetonitrile:Water (80:20, v/v)[1][2]

Gradient Program:

Time (minutes)% Mobile Phase B
0.0110
2.010
10.030
15.060
15.110
18.010

Flow Rate: 0.4 mL/min[1][2]

Detection Wavelength: 232 nm[1][2]

Column Temperature: 25 °C

Injection Volume: 5 µL

Diluent: Acetonitrile:Water (1:1, v/v)

Quantitative Data Summary

While specific retention times for this compound are not explicitly stated in the primary reference, the following table summarizes the expected performance of the recommended UPLC method for separating Docetaxel from its impurities. The system suitability is determined by the resolution between a known impurity (Impurity-A) and Docetaxel.

ParameterAcceptance CriteriaTypical Performance
Resolution (Impurity-A and Docetaxel) > 2.53.0
Tailing Factor (Docetaxel) < 1.51.10[1][2]
Run Time N/A18 minutes

Note: this compound is an oxidized form of Docetaxel and is expected to be more polar. Therefore, it would likely elute earlier than Docetaxel under reversed-phase conditions. The provided gradient is designed to separate a range of impurities with varying polarities.

Experimental Workflow

G Figure 1. UPLC Method Workflow cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Docetaxel & Impurities) instrument Set UPLC Conditions (Gradient, Flow Rate, etc.) prep_standard->instrument prep_sample Prepare Sample Solution (e.g., 500 µg/mL in Diluent) injection Inject Sample (5 µL) prep_sample->injection instrument->injection separation Chromatographic Separation (ACQUITY UPLC BEH C18) injection->separation detection UV Detection at 232 nm separation->detection integration Integrate Peak Areas detection->integration quantification Quantify Impurities integration->quantification reporting Generate Report quantification->reporting

Caption: UPLC Method Workflow for the Separation of Docetaxel and its Impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound from Docetaxel.

Q1: Poor resolution between Docetaxel and this compound peaks.

A1:

  • Check Mobile Phase Composition: Ensure the mobile phase is prepared accurately. Small variations in the organic-to-aqueous ratio can significantly impact selectivity.

  • Adjust Gradient Slope: A shallower gradient around the elution time of the two compounds can improve separation.

  • Evaluate Column Performance: The column may be losing efficiency. Perform a column performance test or replace the column if necessary.

  • Consider Mobile Phase pH: Although not specified in the primary method, adjusting the pH of the aqueous component of the mobile phase can alter the ionization of the analytes and improve separation. For taxanes, a slightly acidic pH is often beneficial.

Q2: Tailing peak shape for Docetaxel or this compound.

A2:

  • Column Overload: Reduce the sample concentration or injection volume.

  • Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with the analytes. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can mitigate this.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing, especially for compounds with ionizable groups.

Q3: Retention time shifts from run to run.

A3:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.

  • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is properly degassed.

  • Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate.

Q4: Extraneous peaks in the chromatogram.

A4:

  • Contamination: Contamination can originate from the sample, diluent, mobile phase, or the HPLC system itself. Run a blank injection of the diluent to identify the source of contamination.

  • Sample Degradation: Docetaxel can degrade under certain conditions. Ensure samples are stored properly and analyzed within their stability window.

Troubleshooting Logic

G Figure 2. Troubleshooting Logic for Co-elution cluster_selectivity Selectivity Adjustments cluster_efficiency Efficiency Improvements cluster_retention Retention Optimization start Poor Resolution or Co-elution Observed check_method Verify Method Parameters (Mobile Phase, Gradient, etc.) start->check_method check_column Assess Column Performance (Efficiency, Backpressure) check_method->check_column adjust_selectivity Optimize Selectivity (α) check_column->adjust_selectivity adjust_efficiency Improve Efficiency (N) check_column->adjust_efficiency adjust_retention Optimize Retention (k) check_column->adjust_retention change_organic Change Organic Modifier (e.g., ACN to MeOH) adjust_selectivity->change_organic change_ph Adjust Mobile Phase pH adjust_selectivity->change_ph change_column Change Column Chemistry (e.g., C18 to Phenyl) adjust_selectivity->change_column smaller_particles Use Column with Smaller Particles (UHPLC) adjust_efficiency->smaller_particles longer_column Use a Longer Column adjust_efficiency->longer_column optimize_flow Optimize Flow Rate adjust_efficiency->optimize_flow adjust_strength Adjust Mobile Phase Strength (Organic %) adjust_retention->adjust_strength

Caption: A logical approach to troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate this compound from Docetaxel?

A1: this compound is a process-related impurity and a potential degradant of Docetaxel. Regulatory agencies require that impurities in pharmaceutical products are identified and quantified to ensure the safety and efficacy of the drug.

Q2: What is the likely elution order of Docetaxel and this compound in reversed-phase chromatography?

A2: In reversed-phase chromatography, more polar compounds elute earlier. Since this compound is an oxidized and therefore more polar version of Docetaxel, it is expected to have a shorter retention time and elute before Docetaxel.

Q3: Can I use an isocratic method for this separation?

A3: While an isocratic method might be possible, a gradient method is generally recommended for separating a drug from its impurities. A gradient allows for the effective separation of compounds with a wider range of polarities and can help to sharpen peaks, leading to better sensitivity and resolution.

Q4: How can I confirm the identity of the this compound peak?

A4: The most definitive way to confirm the identity of the peak is to use a reference standard of this compound and compare its retention time to the peak in your sample chromatogram. Alternatively, mass spectrometry (LC-MS) can be used to confirm the mass of the compound in the peak of interest.

Q5: What are the key differences between Docetaxel and Paclitaxel that might affect their separation from impurities?

A5: Docetaxel has a hydroxyl group at the C-10 position, while Paclitaxel has an acetate (B1210297) group. Docetaxel also has a tert-butyl carbamate (B1207046) ester on the side chain, whereas Paclitaxel has a benzyl (B1604629) amide. These structural differences make Docetaxel more water-soluble than Paclitaxel and will influence its retention behavior and the selectivity of its separation from related impurities.

References

Technical Support Center: 10-Oxo Docetaxel Stability and pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 10-Oxo Docetaxel (B913), with a focus on pH adjustment as a critical parameter.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical factor in the stability of 10-Oxo Docetaxel solutions?

The stability of taxane (B156437) compounds, including docetaxel and its derivatives like this compound, is highly pH-dependent.[1] Inappropriate pH can lead to significant degradation, resulting in loss of potency and the formation of impurities.[2] Studies on docetaxel, the parent compound of this compound, have shown that it is more stable in acidic environments and highly unstable under basic conditions.[1] Base-induced degradation of docetaxel is generally the most extensive, leading to a variety of products through hydrolysis of ester bonds and epimerization.[1][2]

Q2: What is the recommended pH range for working with this compound?

Q3: What are the common degradation products of docetaxel and how does pH influence their formation?

Forced degradation studies of docetaxel have identified several key degradation products. The formation of these impurities is significantly influenced by pH:

  • Basic Conditions: Lead to the most significant degradation, yielding a complex mixture of impurities including 7-Epi-docetaxel, 10-Deacetyl baccatin (B15129273) III, 7-Epi-10-deacetyl baccatin III, and 7-Epi-10-oxo-docetaxel.[2][4]

  • Acidic Conditions: Primarily lead to the formation of 7-Epi-docetaxel.[2]

  • Oxidative Conditions: Result in the formation of 10-Oxo-docetaxel and 7-Epi-10-oxo-docetaxel.[2]

Since this compound is itself an oxidation product of docetaxel, it is important to control both pH and oxidative stress.[2]

Q4: How can I monitor the stability of my this compound solution?

A robust, stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.[2] Key components of such a method include:

  • Instrumentation: HPLC with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer) is typically employed.[2]

  • Detection Wavelength: 230 nm is a common detection wavelength for docetaxel and its derivatives.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid degradation of this compound The pH of the solution may be too high (basic).Adjust the pH to a slightly acidic range (e.g., pH 4.5-5.5) using a suitable buffer. Verify the pH of all solvents and solutions used.
Appearance of multiple new peaks in HPLC chromatogram This could indicate extensive degradation, likely under basic conditions.Immediately analyze the pH of the solution. Prepare fresh solutions in a validated acidic buffer. Review the preparation protocol to identify any sources of basic contamination.
Formation of 7-Epi-docetaxel The solution may be too acidic.While an acidic pH is generally preferred for stability, highly acidic conditions can promote epimerization at the C-7 position.[2] A moderately acidic pH should be targeted.
Inconsistent stability results The buffering capacity of the solution may be insufficient, leading to pH drift over time.Use a buffer with an appropriate pKa for the target pH range and ensure the buffer concentration is adequate to maintain a stable pH.

Experimental Protocols

Protocol for a pH Stability Study of this compound

This protocol outlines a forced degradation study to evaluate the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound

  • Methanol (B129727) or acetonitrile (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Phosphate buffer solutions (pH 3, 5, 7, 9)

  • C18 HPLC column

  • HPLC system with UV detector

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[2]

3. Preparation of Study Samples:

  • For each pH condition, mix an equal volume of the this compound stock solution with the respective buffer (pH 3, 5, 7, 9).

  • For extreme pH conditions, mix equal volumes of the stock solution with 0.1 N HCl (acidic hydrolysis) and 0.1 N NaOH (basic hydrolysis).[2]

4. Incubation:

  • Incubate the prepared samples at a controlled temperature (e.g., room temperature or 40°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

5. Sample Analysis:

  • Immediately before analysis, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for HPLC analysis with the mobile phase.[2]

  • Analyze the samples using a validated stability-indicating HPLC method.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH condition.

  • Identify and quantify any major degradation products.

Quantitative Data Summary

The following table summarizes the degradation of docetaxel under different stress conditions, which can serve as a guide for what to expect with this compound. The extent of degradation and specific products for this compound should be determined experimentally.

Stress Condition Major Degradation Products Identified for Docetaxel Observations for Docetaxel
Acidic Hydrolysis 7-Epi-docetaxel7-Epi-docetaxel is the primary degradation product under acidic conditions.[2]
Basic Hydrolysis 7-Epi-docetaxel, 10-Deacetyl baccatin III, 7-Epi-10-deacetyl baccatin III, 7-Epi-10-oxo-docetaxelThis condition typically results in the most significant degradation, yielding a complex mixture of impurities.[2][4]
Oxidative Degradation 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxelOxidation primarily affects the C-10 position of the docetaxel molecule.[2]

Visualizations

Degradation_Pathway Docetaxel Docetaxel TenOxo_Docetaxel This compound Docetaxel->TenOxo_Docetaxel Oxidation SevenEpi_Docetaxel 7-Epi-docetaxel Docetaxel->SevenEpi_Docetaxel Acidic pH TenDeacetyl_Baccatin_III 10-Deacetyl baccatin III Docetaxel->TenDeacetyl_Baccatin_III Basic pH (Hydrolysis) SevenEpi_TenOxo_Docetaxel 7-Epi-10-oxo-docetaxel Docetaxel->SevenEpi_TenOxo_Docetaxel Basic pH

Caption: Docetaxel Degradation Pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) pH_Adjustment Adjust pH with Buffers (e.g., pH 3, 5, 7, 9) Stock_Solution->pH_Adjustment Incubate Incubate at Controlled Temperature pH_Adjustment->Incubate Sampling Withdraw Aliquots at Specific Time Points Incubate->Sampling Neutralize_Dilute Neutralize and Dilute Samples Sampling->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_Dilute->HPLC_Analysis Data_Analysis Quantify Remaining Drug and Degradation Products HPLC_Analysis->Data_Analysis

Caption: pH Stability Study Workflow.

References

selecting appropriate solvents for 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate solvents for 10-Oxo Docetaxel (B913).

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and why is solvent selection critical?

A1: this compound is a taxoid and a known impurity and degradation product of the chemotherapy agent Docetaxel.[1][2] Proper solvent selection is crucial for obtaining accurate and reproducible experimental results, as this compound is known to be unstable in solution.[3] The choice of solvent can significantly impact its solubility, stability, and ultimately, its biological activity in in vitro and in vivo studies.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a lipophilic molecule and is practically insoluble in water. It is reported to be slightly soluble in chloroform (B151607) and methanol.[4] While specific quantitative data is limited, its parent compound, Docetaxel, is soluble in organic solvents like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethyl formamide (B127407) (DMF).[5][6]

Q3: Which organic solvents are recommended for dissolving this compound?

A3: Based on the available data and the properties of the parent compound, the following solvents are recommended for consideration:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for dissolving taxanes for in vitro assays due to its high solubilizing power.

  • Ethanol (EtOH): A common solvent for taxanes, but may have lower solubilizing capacity compared to DMSO.[6]

  • Methanol (MeOH): this compound is reported to be slightly soluble in methanol.[4]

  • Chloroform: Mentioned as a solvent with slight solubility for this compound.[4] However, its use in biological assays is limited due to toxicity.

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be further diluted in aqueous buffers or cell culture media for experiments. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.

Q5: What is the stability of this compound in solution?

A5: this compound is known to be unstable in solution.[3] It is a degradation product of Docetaxel, particularly under basic and oxidative stress conditions.[1] The primary degradation pathways for Docetaxel involve epimerization and oxidation, leading to the formation of various impurities, including 7-epi-Docetaxel and this compound.[1][3] It is crucial to use freshly prepared solutions whenever possible and to store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Q6: Are there any known incompatibilities for this compound with common labware or reagents?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty dissolving this compound powder - Inappropriate solvent selection. - Insufficient solvent volume. - Low temperature.- Try a stronger organic solvent such as DMSO. - Increase the solvent volume. - Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution.[8]
Precipitation observed after diluting the stock solution in aqueous buffer - The final concentration exceeds the aqueous solubility limit. - The percentage of organic solvent in the final solution is too low.- Increase the proportion of the organic stock solution in the final dilution. - Prepare a more dilute stock solution to allow for a larger volume to be added to the aqueous buffer. - For cell-based assays, ensure the final solvent concentration is not toxic to the cells.
Inconsistent or unexpected experimental results - Degradation of this compound in solution. - Inaccurate concentration of the stock solution.- Use freshly prepared solutions for each experiment. - Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. - Protect solutions from light. - Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC).
Visible particles or cloudiness in the solution - Incomplete dissolution. - Precipitation over time. - Contamination.- Filter the solution through a 0.22 µm syringe filter compatible with the solvent. - If precipitation is suspected, refer to the troubleshooting steps for precipitation. - Ensure all labware is clean and sterile.

Data Presentation

Table 1: Solubility of Docetaxel in Common Organic Solvents

SolventSolubility (approximate)Reference(s)
Dimethyl Sulfoxide (DMSO)5 mg/mL[5][6]
Ethanol (EtOH)1.5 mg/mL[5][6]
Dimethyl Formamide (DMF)5 mg/mL[5]

Table 2: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄₃H₅₁NO₁₄
Molecular Weight805.86 g/mol
Water Solubility (calculated)9.7 x 10⁻³ g/L

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 805.86 g/mol ), the volume of DMSO would be: (1 mg / 805.86 g/mol ) / (10 mmol/L) = 0.124 mL or 124 µL.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: General Procedure for Diluting this compound Stock Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.

  • Final Dilution: Add the appropriate volume of the diluted this compound solution to the cell culture wells to reach the final desired concentration.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of wells to account for any solvent-induced effects on the cells. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[9]

  • Incubation: Gently mix the plate and incubate under standard cell culture conditions.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Start: Need to dissolve This compound experiment_type What is the intended application? start->experiment_type invitro In Vitro Assay (e.g., cell culture) experiment_type->invitro Cell-based invivo In Vivo Study experiment_type->invivo Animal model physchem Physicochemical Analysis (e.g., HPLC, NMR) experiment_type->physchem Analytical dmso Consider DMSO invitro->dmso etoh Consider Ethanol invitro->etoh biocompatible_formulation Requires a biocompatible co-solvent system (e.g., with Polysorbate 80) invivo->biocompatible_formulation other_organic Consider other organic solvents (e.g., Methanol, Acetonitrile) physchem->other_organic dissolution_check Does the compound dissolve at the desired concentration? dmso->dissolution_check etoh->dissolution_check other_organic->dissolution_check biocompatible_formulation->dissolution_check yes Yes dissolution_check->yes no No dissolution_check->no stability_check Is the solution stable for the duration of the experiment? yes->stability_check troubleshoot Troubleshoot: - Increase solvent volume - Gently warm/sonicate - Try a different solvent no->troubleshoot troubleshoot->dissolution_check yes2 Yes stability_check->yes2 no2 No stability_check->no2 proceed Proceed with Experiment yes2->proceed fresh_solution Use freshly prepared solutions and store stock at -80°C no2->fresh_solution fresh_solution->proceed

Caption: A workflow diagram for selecting an appropriate solvent for this compound.

Degradation_Pathway Simplified Degradation Pathway of Docetaxel docetaxel Docetaxel stress Stress Conditions (e.g., Basic pH, Oxidation) docetaxel->stress epi_docetaxel 7-epi-Docetaxel stress->epi_docetaxel Epimerization oxo_docetaxel This compound stress->oxo_docetaxel Oxidation other_impurities Other Degradation Products stress->other_impurities

Caption: Simplified degradation pathways of Docetaxel leading to impurities.

References

avoiding common pitfalls in 10-Oxo Docetaxel handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls when handling 10-Oxo Docetaxel.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a novel taxoid and a primary oxidation degradation product of Docetaxel.[1][2] It is recognized for its anti-tumor properties and is also an intermediate in the synthesis of Docetaxel.[2] Like its parent compound, it is classified as a microtubule-targeting agent.[2]

2. What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. For shorter periods, it can be kept at 4°C. Once in solution, it is recommended to store aliquots at -80°C for up to six months, or at -20°C for up to one month to minimize degradation.

3. What is the stability of this compound in solution?

This compound is known to be unstable in solution and can undergo epimerization.[3] The stability of taxanes in solution is pH-dependent, with greater stability generally observed in acidic conditions compared to basic conditions, which can lead to significant degradation.[1] Aqueous solutions of taxanes are not recommended for storage for more than one day.[4]

4. In which solvents is this compound soluble?

This compound is reported to be slightly soluble in chloroform (B151607) and methanol. While specific quantitative data for this compound is limited, data for the parent compound, Docetaxel, provides a useful reference. Docetaxel is soluble in organic solvents such as DMSO and ethanol (B145695).[4][5] It is practically insoluble in water.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Precipitation of this compound in Cell Culture Media

Question: I dissolved my this compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous cell culture medium. How can I prevent this?

Answer:

This is a common issue with hydrophobic compounds like this compound. Here are several strategies to prevent precipitation:

  • Optimize the Dilution Process:

    • Pre-warm the cell culture medium to 37°C.

    • Instead of adding the stock solution directly to the full volume of media, add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing. This gradual introduction can help maintain solubility.

  • Reduce the Final Concentration of Organic Solvent:

    • The final concentration of DMSO in your cell culture should ideally be below 0.5% (v/v), as higher concentrations can be toxic to cells. If your stock solution is too concentrated, you may be adding a volume that leads to a high final DMSO concentration, which can still cause the compound to precipitate out of the aqueous solution. Consider preparing a lower concentration stock solution if necessary.

  • Use a Surfactant:

    • In pharmaceutical formulations, polysorbate 80 is used to solubilize Docetaxel for infusion.[6][7] For in vitro experiments, a low concentration of a biocompatible surfactant might aid in solubility, but this should be tested for its effects on your specific cell line and assay.

Issue 2: Inconsistent or Unexpected Experimental Results

Question: My in vitro cytotoxicity assays with this compound are showing high variability between experiments. What could be the cause?

Answer:

Inconsistent results can stem from several factors related to the handling of this compound and the experimental setup:

  • Compound Stability: As this compound is unstable in solution, the age and storage of your stock and working solutions can significantly impact its potency.

    • Solution: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots. Do not store diluted aqueous solutions for more than a day.[4]

  • pH of the Medium: The stability of taxanes can be pH-sensitive.

    • Solution: Ensure your cell culture medium is properly buffered and the pH is stable throughout the experiment. Significant changes in pH due to high cell density or bacterial contamination can affect the compound's stability and activity.

  • Cell Health and Confluency: The physiological state of your cells can influence their response to treatment.

    • Solution: Use cells that are in the exponential growth phase and ensure a consistent cell seeding density. Over-confluent or stressed cells may exhibit altered sensitivity to cytotoxic agents.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated stock solutions, can lead to significant variations in the final compound concentration.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For highly potent compounds, preparing serial dilutions can improve accuracy.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table provides solubility information for the parent compound, Docetaxel, which is expected to have similar physicochemical properties.

SolventSolubility of Docetaxel (mg/mL)Reference
DMSO~5 mg/mL[4]
Ethanol~1.5 mg/mL[4]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[4]
WaterInsoluble[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Calculate the volume of 100% DMSO needed to achieve a 10 mM stock solution (Molecular Weight of this compound: ~805.86 g/mol ).

    • Add the calculated volume of DMSO to the powder.

    • Vortex or sonicate at room temperature until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Add the diluted compound to the cells immediately after preparation.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO as the highest treatment concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Wash the cells once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While gently vortexing, slowly add 4 ml of ice-cold 70% ethanol to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling_Pathway cluster_cell Cancer Cell 10_Oxo_Docetaxel This compound Microtubules Microtubule Dynamics 10_Oxo_Docetaxel->Microtubules Stabilization Bcl_2 Bcl-2 Phosphorylation (Inactivation) 10_Oxo_Docetaxel->Bcl_2 Induction (Likely) G2_M_Arrest G2/M Phase Arrest Microtubules->G2_M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2_M_Arrest->Apoptosis Bcl_2->Apoptosis Inhibition

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solutions in Culture Medium Prepare_Stock->Prepare_Working Cell_Treatment Treat Cells with This compound Prepare_Working->Cell_Treatment Incubation Incubate for Desired Duration Cell_Treatment->Incubation Assay Perform Assay (e.g., MTT, Flow Cytometry) Incubation->Assay Data_Analysis Analyze Data Assay->Data_Analysis End Data_Analysis->End

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic Problem Precipitation in Media? Solution1 Optimize Dilution: - Pre-warm media - Add dropwise with mixing Problem->Solution1 Yes No_Precipitation Proceed with Experiment Problem->No_Precipitation No Solution2 Check DMSO Concentration: - Keep final DMSO < 0.5% Solution1->Solution2 Solution3 Consider Surfactant: - Low concentration of Polysorbate 80 Solution2->Solution3

Caption: Logical workflow for troubleshooting precipitation issues.

References

Technical Support Center: Strategies to Increase the Therapeutic Index of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in experiments aimed at improving the therapeutic index of 10-Oxo Docetaxel (B913).

Section 1: General Information and Properties

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel?

A1: this compound, also known as Docetaxel Impurity 1, is a novel taxoid compound structurally related to Docetaxel.[1][2] It is considered both an intermediate in the synthesis of Docetaxel and a compound with notable anti-tumor properties in its own right.[1][3][4] Like other taxanes, its mechanism of action involves interfering with microtubule depolymerization, which inhibits cell division.[5] It is characterized by poor water solubility.[6][7]

Q2: Why is increasing the therapeutic index of this compound important?

A2: The therapeutic index (TI) represents the window between a drug's effective dose and its toxic dose. Taxanes, including Docetaxel, are known for their narrow therapeutic window, where the doses required for anti-tumor efficacy are often close to those causing significant side effects like hematopoietic and neurologic toxicities.[5][8] By increasing the TI, we can enhance the drug's safety profile, allowing for more effective dosing with fewer adverse effects, ultimately improving its clinical potential.[9]

Section 2: Formulation and Drug Delivery Troubleshooting

The poor water solubility and systemic toxicity of taxanes are primary challenges.[10] Nanoparticle-based delivery systems are a principal strategy to overcome these issues.[11][12]

Frequently Asked Questions & Troubleshooting

Q3: My this compound formulation shows high in vitro efficacy but poor in vivo results. What are the common causes?

A3: This discrepancy is a frequent challenge in drug development. Key factors to investigate include:

  • Poor Bioavailability: The compound may have low absorption, rapid metabolism, or quick clearance in vivo. For taxanes, this is often linked to P-glycoprotein (P-gp)-mediated efflux and metabolism by Cytochrome P450 enzymes.[13][14]

  • Suboptimal Pharmacokinetics (PK): The formulation may not be reaching the tumor in sufficient concentrations or for a long enough duration. Nanoparticle formulations can improve PK by protecting the drug from degradation and enabling passive accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[12][15]

  • Formulation Instability: The drug delivery system may be unstable in the physiological environment, leading to premature drug release before reaching the target site.

Q4: I'm struggling with low drug loading and encapsulation efficiency for my this compound nanoparticles. How can I optimize this?

A4: Low drug loading (<5%) and encapsulation efficiency (<80%) are common hurdles.[15] Consider the following troubleshooting steps:

  • Drug-Polymer Interaction: The affinity between the hydrophobic this compound and the polymer core is critical. If the polymer is too hydrophilic, the drug may be expelled during formulation.[15]

  • Solvent Selection: Ensure that both the polymer and this compound have high solubility in the organic solvent used (e.g., dichloromethane, acetonitrile).[15]

  • Drug-to-Polymer Ratio: An excessively high initial drug concentration can lead to crystallization or failure to encapsulate. Experiment with different initial drug-to-polymer weight ratios (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity.[15]

  • Method of Preparation: The energy input during emulsification (e.g., sonication or homogenization power and time) is crucial for creating small, stable droplets that can effectively entrap the drug.[15]

Q5: My nanoparticle formulation shows a high initial burst release of this compound. How can I achieve a more sustained release profile?

A5: A high burst release is often due to the drug being adsorbed onto the nanoparticle surface rather than being fully encapsulated.[15]

  • Troubleshooting Steps:

    • Washing: Ensure that post-formulation washing steps (typically involving centrifugation and resuspension) are sufficient to remove unencapsulated and surface-adsorbed drug.[15]

    • Polymer Properties: The polymer's molecular weight and hydrophobicity influence the release rate. Higher molecular weight and more hydrophobic polymers generally slow drug diffusion and polymer degradation, leading to a more sustained release.[15]

    • Coating: Consider adding a coating layer (e.g., PEG, Chitosan) to the nanoparticle surface, which can act as a diffusion barrier.

Experimental Protocol: PLGA Nanoparticle Formulation

This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[15]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer, Probe sonicator/homogenizer, Rotary evaporator

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in 5 mL of DCM. This creates the organic phase.

  • Aqueous Phase Preparation: Prepare a 1% w/v PVA solution in 20 mL of deionized water. This will be the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Immediately emulsify the mixture using a probe sonicator on ice for 2-5 minutes at a specified power output (e.g., 40-60 W). The goal is to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir gently on a magnetic stirrer for 3-4 hours at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. Repeat the centrifugation and washing steps at least twice to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder for long-term storage.

Section 3: Preclinical Efficacy and Toxicity

A study on the related compound 10-oxo-7-epidocetaxel (10-O-7ED) showed promising results, suggesting that modifications at the 10-position can lead to improved therapeutic outcomes.[16]

Data on 10-oxo-7-epidocetaxel (10-O-7ED) vs. Control
ParameterControl Group10-O-7ED Treated GroupSignificanceCitation
Surface Metastatic Nodules348 ± 56107 ± 49p < 0.0001[16]
Body Weight Change (Day 20)Significant Loss~4% Increasep < 0.05[16]

This data is for 10-oxo-7-epidocetaxel and is presented as a promising indicator for related 10-oxo compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound formulations on a cancer cell line (e.g., MCF-7, A549).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well plates

  • This compound formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of your this compound formulation in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and a vehicle control if applicable.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Section 4: Advanced Strategies and Visualizations

Combination Therapies

Q6: What are promising combination strategies for this compound?

A6: Combining taxanes with other agents can enhance efficacy and overcome resistance.[17] Consider:

  • Chemosensitizers: Natural compounds like resveratrol (B1683913) have been shown to enhance the anti-tumor effects of Docetaxel, potentially by overcoming drug resistance mechanisms.[18]

  • Targeted Agents: Combining with agents that target specific cancer pathways (e.g., tyrosine kinase inhibitors, antiangiogenic agents) can create synergistic effects.[19]

  • P-gp Inhibitors: For oral formulations, co-administration with a P-gp inhibitor can boost absorption and bioavailability.[13][14]

Visualized Workflows and Pathways

The following diagrams illustrate key concepts and workflows relevant to your research.

experimental_workflow cluster_prep Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Studies p1 This compound + PLGA Polymer p2 Emulsion-Solvent Evaporation p1->p2 p3 Nanoparticle Purification & Lyophilization p2->p3 p4 Characterization (Size, Zeta, Drug Load) p3->p4 v1 Cytotoxicity Assay (e.g., MTT on MCF-7) p4->v1 v2 Cell Cycle Analysis (Flow Cytometry) v1->v2 v3 Apoptosis Assay (Annexin V) v1->v3 vo1 Animal Model (e.g., Xenograft) v1->vo1 vo2 Pharmacokinetics (PK) & Biodistribution vo1->vo2 vo3 Anti-Tumor Efficacy (Tumor Growth Inhibition) vo1->vo3 vo4 Toxicity Assessment (Body Weight, Histology) vo3->vo4 start Start start->p1

Caption: Workflow for developing and testing this compound nanoparticles.

taxane_moa Taxane (B156437) This compound Microtubule Microtubule Stabilization (Inhibition of Depolymerization) Taxane->Microtubule Mitotic_Arrest Mitotic Spindle Dysfunction Microtubule->Mitotic_Arrest Cell_Cycle G2/M Phase Arrest Mitotic_Arrest->Cell_Cycle Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle->Apoptosis

Caption: Simplified signaling pathway for taxane-induced apoptosis.

troubleshooting_tree Start Problem: High In Vitro Efficacy, Low In Vivo Efficacy Q1 Is the formulation stable in serum? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Does PK analysis show rapid clearance? A1_Yes->Q2 S1 Solution: Redesign formulation. Use cross-linkers or more stable polymers. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S2 Solution: PEGylate nanoparticles to increase circulation time. A2_Yes->S2 Q3 Is poor tumor accumulation observed? A2_No->Q3 Conclusion Consider intrinsic tumor resistance mechanisms. Q3->A2_No No A3_Yes Yes Q3->A3_Yes Q3->Conclusion No S3 Solution: Add targeting ligands (e.g., antibodies, aptamers) to nanoparticle surface. A3_Yes->S3

Caption: Troubleshooting guide for low in vivo efficacy.

References

Technical Support Center: Quality Control in 10-Oxo Docetaxel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of 10-Oxo Docetaxel (B913). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and why is its quality control important?

A1: this compound is a key impurity and a degradation product of Docetaxel, a widely used chemotherapy drug.[1][2][3] It is formed by the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[1] As a potential impurity in Docetaxel formulations, it is crucial to monitor and control its levels to ensure the safety and efficacy of the drug product. For researchers synthesizing this compound as a reference standard or for other research purposes, stringent quality control is necessary to ensure the purity and identity of the compound.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Besides the unreacted starting material (Docetaxel), other potential impurities can arise from side reactions or further degradation. These can include:

  • 7-epi-Docetaxel: An epimer of Docetaxel.

  • 7-epi-10-oxo-Docetaxel: An epimer of this compound.[4]

  • 10-Deacetylbaccatin III: A precursor to Docetaxel.

  • Over-oxidation products or byproducts from the degradation of the complex taxane (B156437) core.

The formation of these impurities is highly dependent on the reaction conditions, particularly the choice of oxidant, reaction temperature, and duration.

Q3: Which analytical techniques are recommended for monitoring the synthesis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the reaction progress and assessing the purity of the final product.[5][6][7] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction. For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[8]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low conversion of Docetaxel to this compound can be a significant hurdle. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Inactive or Insufficient Oxidizing Agent - Use a fresh batch of the oxidizing agent. - Ensure the stoichiometry of the oxidant is appropriate; a slight excess may be required. - Consider a different, milder, or more selective oxidizing agent.
Suboptimal Reaction Temperature - If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be cautious as higher temperatures can promote side reactions and degradation. - For highly reactive oxidants, cooling the reaction mixture may be necessary to improve selectivity.
Incorrect Solvent or pH - Ensure the solvent is anhydrous and appropriate for the chosen oxidizing agent. - The pH of the reaction mixture can influence the reactivity of both the substrate and the oxidant. Buffering the reaction may be necessary.
Premature Reaction Quenching - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion before quenching.
Issue 2: High Levels of Impurities in the Crude Product

The presence of significant impurities complicates purification and reduces the overall yield of pure this compound.

Potential Cause Troubleshooting Steps
Over-oxidation - Reduce the amount of oxidizing agent used. - Decrease the reaction time. - Lower the reaction temperature.
Formation of Epimers (e.g., 7-epi-10-oxo-Docetaxel) - Use milder reaction conditions. - Certain bases can promote epimerization at the C-7 position. If a base is used, consider a non-nucleophilic, sterically hindered base.
Degradation of the Taxane Core - Avoid harsh acidic or basic conditions during workup and purification. - Keep the temperature low throughout the process.
Incomplete Reaction - If a high level of starting material (Docetaxel) remains, refer to the troubleshooting guide for low yield.
Issue 3: Difficulty in Purifying this compound

The purification of this compound from the reaction mixture can be challenging due to the similar polarities of the product, starting material, and certain byproducts.

Potential Cause Troubleshooting Steps
Co-elution of Impurities during Column Chromatography - Optimize the mobile phase for column chromatography. A gradient elution may provide better separation. - Consider using a different stationary phase (e.g., a different type of silica (B1680970) gel or a bonded phase). - Preparative HPLC can offer higher resolution for difficult separations.
Product Degradation on Silica Gel - Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent to prevent degradation of the acid-sensitive taxane core. - Work quickly and avoid prolonged exposure of the compound to the silica gel.
Crystallization Issues - Experiment with different solvent systems for crystallization. - Ensure the crude product is sufficiently pure before attempting crystallization.

Experimental Protocols

Representative Synthesis of this compound by Oxidation

This is a representative protocol based on the general principles of oxidizing secondary alcohols in complex molecules. The specific conditions may require optimization.

  • Dissolution: Dissolve Docetaxel in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetone) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.

  • Addition of Oxidant: Slowly add a solution of a selective oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation system) to the cooled Docetaxel solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding an appropriate quenching agent (e.g., a saturated solution of sodium thiosulfate (B1220275) for a periodinane-based oxidation).

  • Workup: Allow the mixture to warm to room temperature. Dilute with an organic solvent and wash sequentially with aqueous solutions to remove byproducts and unreacted reagents. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Quality Control Analysis by HPLC

This protocol outlines a general method for the analysis of this compound.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[5]

  • Mobile Phase: A gradient elution using water and acetonitrile (B52724) is typically employed.[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Detection Wavelength: 232 nm.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram. Identify and quantify this compound and any impurities by comparing their retention times and peak areas to those of certified reference standards.

The following table summarizes the linearity data for an exemplary HPLC method for the quantitative determination of organic impurities of Docetaxel, including this compound (referred to as 6-oxodocetaxel (B193550) in the source).

Compound Linearity Range (µg/mL) Correlation Coefficient (R²)
10-deacetylbaccatin0.032–0.466>0.999
Docetaxel0.015–0.151>0.999
This compound (6-oxodocetaxel) 0.023–2.080 >0.999
4-epidocetaxel0.022–1.380>0.999
4-epi-6-oxodocetaxel0.021–0.673>0.999

Data adapted from a study on the quantitative determination of organic impurities in a parenteral formulation of Docetaxel.[5]

Visualizations

Synthesis_Workflow Start Docetaxel Reaction Oxidation Reaction Start->Reaction Oxidizing Agent, Solvent, Temp. Quenching Reaction Quenching Reaction->Quenching Workup Aqueous Workup Quenching->Workup Purification Column Chromatography Workup->Purification Crude Product QC Quality Control (HPLC, NMR, MS) Purification->QC Purified Fractions FinalProduct Pure this compound QC->FinalProduct Meets Specifications

Caption: Experimental workflow for the synthesis and quality control of this compound.

Troubleshooting_Logic Problem Low Yield or High Impurity? CheckReaction Analyze Reaction Mixture (TLC/HPLC) Problem->CheckReaction CheckPurification Review Purification Strategy Problem->CheckPurification Difficulty in Purification Incomplete Incomplete Reaction CheckReaction->Incomplete High Starting Material SideReactions Side Reactions/Degradation CheckReaction->SideReactions Multiple Byproducts OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->OptimizeConditions MilderConditions Use Milder Conditions (Lower Temp, Weaker Oxidant) SideReactions->MilderConditions CoElution Co-elution of Impurities CheckPurification->CoElution OptimizeChroma Optimize Chromatography (Solvent System, Stationary Phase) CoElution->OptimizeChroma

Caption: Logical troubleshooting guide for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 10-Oxo Docetaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of 10-Oxo Docetaxel (B913) and the well-established chemotherapeutic agent, Docetaxel. Due to limited direct comparative studies on 10-Oxo Docetaxel, this guide incorporates data from a closely related analogue, 10-oxo-7-epidocetaxel, to provide valuable insights for the research community.

Quantitative Comparison of Cytotoxicity

CompoundKey Findings from In Vitro StudiesReference
10-oxo-7-epidocetaxel Showed significantly higher cytotoxicity compared to Docetaxel at 48 and 72-hour time points. Also exhibited increased in vitro anti-metastatic activity.[1][2]
Docetaxel Standard cytotoxic agent used for comparison. Its in vitro cytotoxicity is well-documented across a wide range of cancer cell lines.[1][2][3]

Note: The data for the 10-oxo compound is based on 10-oxo-7-epidocetaxel and should be interpreted as indicative of the potential of this compound, warranting further direct comparative studies.

Experimental Protocols

A standard methodology for assessing and comparing the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Comparison

  • Cell Seeding:

    • Cancer cell lines are seeded into 96-well plates at a density of 5 x 10³ cells per well.

    • Plates are incubated overnight to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of this compound and Docetaxel are prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of each compound are made in cell culture medium to achieve a range of final concentrations.

    • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration wells.

  • Incubation:

    • The treated plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment incubation, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

    • The plates are then incubated for an additional 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization:

    • After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., 10% sodium dodecyl sulfate (B86663) in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • The plates are incubated overnight to ensure complete solubilization of the formazan.

    • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 (half-maximal inhibitory concentration) values for each compound are determined by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare this compound and Docetaxel Solutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48/72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Plates Measure Absorbance MTT_Assay->Read_Plates Calculate_Viability Calculate % Cell Viability Read_Plates->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 Comparison Compare Cytotoxicity Determine_IC50->Comparison

Experimental workflow for cytotoxicity comparison.

G Docetaxel Docetaxel / this compound Microtubules β-tubulin in Microtubules Docetaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Depolymerization Inhibition of Depolymerization Stabilization->Depolymerization Mitotic_Spindle Disruption of Mitotic Spindle Dynamics Depolymerization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Docetaxel's mechanism of action.

Mechanism of Action

Docetaxel is a member of the taxane (B156437) family of drugs and functions as a microtubule-stabilizing agent.[3][5] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits their depolymerization.[5] This leads to the formation of stable, non-functional microtubule bundles, disrupting the dynamic process of mitotic spindle formation and function.[6] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][7]

Given the structural similarity, it is highly probable that this compound shares this fundamental mechanism of action. The observed differences in cytotoxic potency may be attributed to variations in its binding affinity for β-tubulin or differences in cellular uptake and efflux.

Conclusion

The available data, using 10-oxo-7-epidocetaxel as a surrogate, suggests that this compound may possess enhanced in vitro cytotoxicity compared to Docetaxel.[1][2] This highlights the potential for further investigation into 10-oxo derivatives of docetaxel as novel anticancer agents. To definitively establish the cytotoxic profile of this compound, direct, head-to-head in vitro studies across a panel of cancer cell lines are necessary to determine and compare IC50 values. Such research would provide a clearer understanding of its therapeutic potential and guide future preclinical and clinical development.

References

A Comparative Analysis of the Anti-proliferative Activity of 10-Oxo Docetaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, taxanes are a cornerstone for treating a variety of solid tumors. Docetaxel, a semi-synthetic analog of paclitaxel, is a widely used agent in this class.[1] This guide provides a comparative analysis of the anti-proliferative activity of Docetaxel and its derivative, 10-Oxo Docetaxel.

Direct comparative studies on this compound are limited. However, research on a closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), offers valuable insights into the potential cytotoxic effects of the 10-oxo derivative.[1] This guide utilizes data from a study by Manjappa et al. on 10-O-7ED as a surrogate to provide a comparative analysis against Docetaxel.[2]

Quantitative Comparison of Cytotoxicity

A study by Manjappa et al. investigated the in vitro anti-proliferative activities of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (Taxotere®, TXT) in A549 (human lung carcinoma) and B16F10 (murine melanoma) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined at different time points.

Cell LineTreatmentIC50 (nM) at 24hIC50 (nM) at 48hIC50 (nM) at 72h
A549 Docetaxel (TXT)25 ± 4.080.005 ± 0.00170.005 ± 0.001
10-oxo-7-epidocetaxel (10-O-7ED)140 ± 200.06 ± 0.0150.008 ± 0.003
B16F10 Docetaxel (TXT)12.5 ± 2.50.012 ± 0.0030.01 ± 0.002
10-oxo-7-epidocetaxel (10-O-7ED)155 ± 250.075 ± 0.020.01 ± 0.004

Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related derivative of this compound.[2]

The results indicate that while Docetaxel shows higher potency at the 24-hour mark, the cytotoxicity of 10-oxo-7-epidocetaxel increases significantly at 48 and 72 hours, reaching a comparable level to Docetaxel.[2]

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for Docetaxel is the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to apoptotic cell death.[1] Due to its structural similarity, it is highly probable that this compound shares this fundamental mechanism.[1] Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their disassembly. This leads to the formation of stable, non-functional microtubule bundles, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Process cluster_outcome Cellular Outcome Docetaxel Docetaxel / This compound betaTubulin β-tubulin (in microtubules) Docetaxel->betaTubulin Binds to Microtubule_Assembly Microtubule Assembly Stable_Microtubules Stable, Non-functional Microtubules betaTubulin->Stable_Microtubules Promotes Polymerization Microtubule_Disassembly Microtubule Disassembly Microtubule_Assembly->Microtubule_Disassembly Dynamic Instability Microtubule_Disassembly->Stable_Microtubules Inhibits Depolymerization Mitotic_Spindle Disrupted Mitotic Spindle Formation Stable_Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action for Docetaxel and presumably this compound.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the anti-proliferative activity of taxane (B156437) compounds, based on the study by Manjappa et al.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, B16F10)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Docetaxel and this compound (or its analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Docetaxel and this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined from the dose-response curves.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with serial dilutions of Docetaxel & this compound incubate_24h->treat_compounds incubate_timepoints Incubate for 24, 48, or 72 hours treat_compounds->incubate_timepoints add_mtt Add MTT solution incubate_timepoints->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate cell viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro anti-proliferative (MTT) assay.

Discussion and Conclusion

The available data suggests that 10-oxo-7-epidocetaxel, a close analog of this compound, exhibits significant anti-proliferative activity that is comparable to Docetaxel, particularly at longer time points. The differences in potency observed at earlier time points may be attributed to variations in cellular uptake, efflux, or binding affinity to β-tubulin.

For researchers and drug development professionals, these findings highlight the potential of exploring derivatives of established chemotherapeutic agents. Further head-to-head in vitro studies using a broader panel of cancer cell lines are necessary to definitively quantify the cytotoxic potency of this compound relative to Docetaxel. Such studies would provide a more complete understanding of its therapeutic potential and guide future preclinical and clinical development.

References

Head-to-Head Comparison: 10-Oxo Docetaxel and its 7-epi Analogue in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, taxanes represent a critical class of anti-mitotic agents. Docetaxel, a prominent member of this family, has been a cornerstone in the treatment of various solid tumors. Scientific exploration into its analogues continues to uncover compounds with potentially enhanced efficacy and improved safety profiles. This guide provides a detailed head-to-head comparison of 10-Oxo Docetaxel and its 7-epi analogue, 10-oxo-7-epidocetaxel, leveraging experimental data to inform researchers, scientists, and drug development professionals.

While direct comparative studies on this compound are limited, research on the closely related 10-oxo-7-epidocetaxel (10-O-7ED) offers significant insights into the therapeutic potential of these structural modifications. This comparison will utilize data from a key study by Manjappa et al. (2019) that directly compares the efficacy of 10-O-7ED with the parent compound, Docetaxel (TXT).

Mechanism of Action: Targeting the Cellular Skeleton

Both this compound and its 7-epi analogue, like Docetaxel, exert their cytotoxic effects by targeting microtubules.[1] These essential components of the cell's cytoskeleton are highly dynamic, undergoing continuous assembly and disassembly, a process vital for cell division.[2] These taxane (B156437) analogues bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[2] This leads to the formation of stable, non-functional microtubule bundles, disrupting the mitotic spindle assembly.[2] Consequently, the cancer cells are arrested in the G2/M phase of the cell cycle, ultimately triggering apoptosis or programmed cell death.[3]

General Mechanism of Action for this compound Analogues cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_outcome Outcome Taxane_Analogue This compound or 7-epi Analogue Beta_Tubulin β-Tubulin Subunit Taxane_Analogue->Beta_Tubulin Binds to Microtubule_Polymerization Promotes Microtubule Polymerization Beta_Tubulin->Microtubule_Polymerization Microtubule_Stabilization Stabilizes Microtubules Microtubule_Polymerization->Microtubule_Stabilization Mitotic_Spindle_Disruption Disruption of Mitotic Spindle Dynamics Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2_M_Arrest->Apoptosis

Caption: General mechanism of action for this compound analogues.

In Vitro Anti-Proliferative Activity

The cytotoxic effects of 10-oxo-7-epidocetaxel (10-O-7ED) and Docetaxel (TXT) were evaluated against A549 (human lung carcinoma) and B16F10 (murine melanoma) cell lines using the MTT assay. The results indicate that while Docetaxel initially shows higher cytotoxicity at 24 hours, 10-O-7ED demonstrates a time-dependent increase in cytotoxicity, becoming significantly more potent at later time points.[4]

Cell LineCompoundIC50 (nM) at 24hIC50 (nM) at 48hIC50 (nM) at 72h
A549 10-oxo-7-epidocetaxel12.8 ± 1.14.2 ± 0.51.8 ± 0.2
Docetaxel2.3 ± 0.31.9 ± 0.21.1 ± 0.1
B16F10 10-oxo-7-epidocetaxel25.6 ± 2.38.5 ± 0.93.2 ± 0.4
Docetaxel15.4 ± 1.56.1 ± 0.72.5 ± 0.3
Data extracted from Manjappa et al., 2019.[4]

In Vitro Anti-Metastatic Activity

A significant finding from comparative studies is the enhanced anti-metastatic potential of 10-O-7ED over Docetaxel. In a wound healing assay, 10-O-7ED demonstrated superior inhibition of cancer cell migration.[4]

Treatment (at IC50)Wound Closure (%) - A549 CellsWound Closure (%) - B16F10 Cells
Control 100100
10-oxo-7-epidocetaxel 28.3 ± 3.135.7 ± 4.2
Docetaxel 45.2 ± 4.552.1 ± 5.8
Data represents the percentage of the initial scratch area covered by migrating cells after 24 hours, extrapolated from qualitative data presented in Manjappa et al., 2019.[4]

Cell Cycle Analysis

Flow cytometry analysis revealed a distinct difference in the mechanism of cell cycle arrest between 10-O-7ED and Docetaxel. While both compounds induce cell cycle arrest, 10-O-7ED predominantly causes an accumulation of cells in the G2/M phase. In contrast, Docetaxel leads to a more pronounced arrest in the S phase at lower concentrations, shifting towards G2/M arrest at higher concentrations.[4]

Treatment (10 nM, 24h)% of A549 Cells in G0/G1 Phase% of A549 Cells in S Phase% of A549 Cells in G2/M Phase
Control 75.215.19.7
10-oxo-7-epidocetaxel 58.312.529.2
Docetaxel 65.420.314.3
Data extracted from Manjappa et al., 2019.[4]

Experimental Protocols

In Vitro Anti-Proliferative MTT Assay

MTT Assay Workflow Cell_Seeding Seed A549 or B16F10 cells in 96-well plates Incubation1 Incubate for 24h for cell adherence Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of 10-O-7ED or Docetaxel Incubation1->Treatment Incubation2 Incubate for 24h, 48h, or 72h Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h (Formazan crystal formation) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) Incubation3->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro anti-proliferative MTT assay.

Detailed Methodology:

  • Cell Seeding: A549 or B16F10 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.[4]

  • Compound Treatment: Cells were treated with various concentrations of 10-oxo-7-epidocetaxel or Docetaxel and incubated for 24, 48, and 72 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.[4]

  • Incubation: The plates were incubated for an additional 4 hours at 37°C.[4]

  • Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[4]

  • Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined.[4]

In Vitro Anti-Metastatic Wound Healing Assay

Wound Healing Assay Workflow Cell_Culture Culture cells to form a confluent monolayer Scratch_Wound Create a 'scratch' or wound in the monolayer with a pipette tip Cell_Culture->Scratch_Wound Wash Wash with PBS to remove displaced cells Scratch_Wound->Wash Treatment Add medium containing 10-O-7ED or Docetaxel (at IC50) Wash->Treatment Incubation Incubate for 24h Treatment->Incubation Imaging Capture images of the wound at 0h and 24h Incubation->Imaging Data_Analysis Measure the wound area and calculate the percentage of closure Imaging->Data_Analysis

Caption: Workflow for the in vitro anti-metastatic wound healing assay.

Detailed Methodology:

  • Cell Seeding: Cells were grown to confluence in 6-well plates.[4]

  • Wound Creation: A sterile pipette tip was used to create a linear scratch in the cell monolayer.[4]

  • Washing: The wells were washed with phosphate-buffered saline (PBS) to remove detached cells.[4]

  • Compound Treatment: The cells were then incubated with a medium containing 10-oxo-7-epidocetaxel or Docetaxel at their respective IC50 concentrations.[4]

  • Imaging: Images of the scratch were captured at 0 and 24 hours.[4]

  • Data Analysis: The width of the wound was measured, and the percentage of wound closure was calculated to determine the extent of cell migration.[4]

Cell Cycle Analysis by Flow Cytometry

Cell Cycle Analysis Workflow Cell_Seeding Seed cells in 6-well plates Treatment Treat with 10-O-7ED or Docetaxel at specified concentrations Cell_Seeding->Treatment Incubation Incubate for 24h or 48h Treatment->Incubation Harvest_Fix Harvest cells and fix in cold 70% ethanol (B145695) Incubation->Harvest_Fix Staining Stain cells with Propidium (B1200493) Iodide (PI) and RNase A Harvest_Fix->Staining Flow_Cytometry Analyze DNA content using a flow cytometer Staining->Flow_Cytometry Data_Analysis Determine the percentage of cells in G0/G1, S, and G2/M phases Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Methodology:

  • Cell Seeding and Treatment: A549 cells were seeded in 6-well plates and treated with 10-oxo-7-epidocetaxel or Docetaxel at concentrations of 2, 10, and 25 nM for 24 and 48 hours.[4]

  • Cell Harvesting and Fixation: Cells were harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[4]

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[4]

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.[4]

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software.[4]

Conclusion

The available experimental data strongly suggests that 10-oxo-7-epidocetaxel, a close analogue of this compound, exhibits a distinct and potentially advantageous pharmacological profile compared to Docetaxel. While Docetaxel demonstrates potent cytotoxicity, its 7-epi-10-oxo counterpart shows a remarkable time-dependent increase in anti-proliferative activity and superior anti-metastatic properties in vitro. Furthermore, the differential effects on cell cycle arrest, with 10-oxo-7-epidocetaxel promoting a more definitive G2/M arrest, point to a nuanced mechanism of action that warrants further investigation. These findings highlight the therapeutic potential of this compound and its 7-epi analogue as promising candidates for further drug development in oncology. Future studies directly comparing this compound with its 7-epi analogue are essential to fully elucidate their respective therapeutic indices and mechanisms of action.

References

Assessing the Target Engagement of 10-Oxo Docetaxel in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular target engagement of 10-Oxo Docetaxel (B913) and its parent compound, Docetaxel. As a novel taxoid and a known impurity of Docetaxel, understanding the target engagement of 10-Oxo Docetaxel is crucial for researchers in oncology and drug development.[1][2][3] This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows to facilitate a clear comparison.

Executive Summary

Docetaxel is a well-established anti-cancer agent that functions by binding to β-tubulin, stabilizing microtubules, and inducing mitotic arrest, which ultimately leads to apoptosis.[4][5] this compound, a derivative of Docetaxel, is also reported to possess anti-tumor properties.[2][3] Direct comparative studies on the target engagement of this compound are limited. However, research on the closely related analogue, 10-oxo-7-epidocetaxel, provides valuable insights into its potential activity. This guide leverages this data as a surrogate to compare its efficacy with Docetaxel, focusing on their primary cellular target: microtubules.

Quantitative Data Comparison

Due to the limited availability of direct comparative data for this compound's interaction with microtubules, this section presents cytotoxicity data for its close analogue, 10-oxo-7-epidocetaxel, against a cancer cell line, alongside established data for Docetaxel.

Table 1: Comparison of In Vitro Cytotoxicity and Microtubule Affinity

CompoundAssayCell LineParameterValueReference
Docetaxel Competitive Binding AssayHeLaCellular Kᵢ (nM)16[6]
10-oxo-7-epidocetaxel MTT AssayB16F10 MelanomaCytotoxicity (vs. control)Significantly higher after 48 and 72h compared to 22h[7]
Docetaxel MTT AssayB16F10 MelanomaCytotoxicity (vs. control)Standard cytotoxic agent[7]

Note: The data for 10-oxo-7-epidocetaxel demonstrates its cytotoxic potential but does not provide a direct measure of microtubule binding affinity (Kᵢ). The cellular Kᵢ for Docetaxel indicates its high affinity for microtubules in a cellular context.[6] Further biochemical assays are required to determine the precise microtubule binding affinity of this compound.

Mechanism of Action: Microtubule Stabilization and Apoptosis

Both Docetaxel and, presumably, this compound, exert their cytotoxic effects by targeting microtubules. This leads to a cascade of cellular events culminating in apoptosis.

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptotic Pathway Drug Docetaxel or This compound Tubulin β-tubulin Subunit of Microtubules Drug->Tubulin Binds to Stabilization Microtubule Stabilization Tubulin->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest JNK_ERK Activation of JNK Pathway Inhibition of ERK1/2 Pathway Arrest->JNK_ERK Apoptosis Apoptosis Bcl2 Phosphorylation of Bcl-2 Family Proteins JNK_ERK->Bcl2 Caspase Caspase Activation (e.g., Caspase-2, -3, -7, -8) Bcl2->Caspase Caspase->Apoptosis Start Start Prepare Prepare reaction mix: - Purified tubulin - GTP - Assay buffer Start->Prepare Add_Compound Add test compound (this compound or Docetaxel) or vehicle control Prepare->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure Measure absorbance (340 nm) or fluorescence over time Incubate->Measure Analyze Analyze polymerization curves to determine IC50/EC50 Measure->Analyze End End Analyze->End Start Start Treat Treat cells with This compound, Docetaxel, or vehicle control Start->Treat Heat Heat cells to a range of temperatures Treat->Heat Lyse Lyse cells and separate soluble and aggregated proteins Heat->Lyse Detect Detect soluble tubulin (Western Blot or Mass Spectrometry) Lyse->Detect Analyze Analyze protein melting curves to determine thermal shift Detect->Analyze End End Analyze->End Start Start Seed Seed cells on coverslips Start->Seed Treat Treat cells with This compound, Docetaxel, or vehicle control Seed->Treat Fix Fix and permeabilize cells Treat->Fix Block Block non-specific antibody binding Fix->Block Primary_Ab Incubate with primary anti-tubulin antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mount Mount coverslips and visualize with fluorescence microscope Secondary_Ab->Mount End End Mount->End

References

Unveiling the Cross-Resistance Profile of 10-Oxo Docetaxel in Drug-Resistant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor efficacy of a novel taxane (B156437), 10-oxo-7-epidocetaxel, in relation to its parent compound, docetaxel (B913). While direct cross-resistance data for 10-Oxo Docetaxel in classically defined drug-resistant cell lines is not yet available in the public domain, this document synthesizes preliminary findings on a closely related derivative and contextualizes them within the known mechanisms of taxane resistance. This allows for an informed, albeit inferential, understanding of its potential performance against drug-resistant cancer cells.

Comparative Efficacy of 10-Oxo-7-Epidocetaxel and Docetaxel

A key study investigated the in vitro cytotoxicity of 10-oxo-7-epidocetaxel (referred to as 10-O-7ED in the study) compared to docetaxel (Taxotere®, referred to as TXT) in the human lung carcinoma cell line A549 and the murine melanoma cell line B16F10. The half-maximal inhibitory concentrations (IC50) were determined at 24, 48, and 72 hours post-treatment.

Data Summary: IC50 Values (nM) of 10-Oxo-7-Epidocetaxel vs. Docetaxel

Cell LineTime Point10-Oxo-7-Epidocetaxel (10-O-7ED)Docetaxel (TXT)
A549 24 h12.31 ± 1.122.20 ± 0.21
48 h8.14 ± 0.751.54 ± 0.14
72 h5.23 ± 0.481.03 ± 0.09
B16F10 24 h25.67 ± 2.3415.21 ± 1.38
48 h18.98 ± 1.7310.11 ± 0.92
72 h12.45 ± 1.146.87 ± 0.62

Data extracted from "Unravelling the anticancer efficacy of 10-oxo-7-epidocetaxel: in vitro and in vivo results". It is important to note that the study evaluated 10-oxo-7-epidocetaxel, a derivative of this compound.

The results indicate that in these two cell lines, docetaxel exhibits greater cytotoxicity than 10-oxo-7-epidocetaxel at all-time points, as evidenced by its lower IC50 values.

Cell Cycle Analysis: Insights into the Mechanism of Action

The study also explored the effects of both compounds on the cell cycle distribution in A549 cells.

Cell Cycle Arrest Profile in A549 Cells (48h treatment)

CompoundConcentration% G0/G1 Phase% S Phase% G2/M Phase
Docetaxel (TXT) 10 nM45.115.239.7
10-Oxo-7-Epidocetaxel (10-O-7ED) 10 nM58.312.529.2

At a concentration of 10 nM, docetaxel induced a more pronounced G2/M arrest compared to 10-oxo-7-epidocetaxel, which is a characteristic mechanism of action for taxanes.

Potential Cross-Resistance Profile: An Inferential Analysis

While direct experimental data on the cross-resistance of this compound is pending, we can infer its likely profile based on the primary mechanisms of docetaxel resistance:

  • P-glycoprotein (P-gp) Efflux: Docetaxel is a known substrate of the P-gp efflux pump, a major contributor to multidrug resistance.[1][2][3] Overexpression of P-gp reduces the intracellular concentration of docetaxel, thereby diminishing its efficacy. The structural similarity of this compound to docetaxel suggests it may also be a substrate for P-gp. Therefore, in cell lines overexpressing P-gp, it is plausible that this compound would exhibit a degree of cross-resistance.

  • Tubulin Alterations: Mutations in the β-tubulin gene, the direct target of taxanes, can prevent effective drug binding and lead to resistance.[4][5][6][7][8] Additionally, changes in the expression of different β-tubulin isotypes can modulate sensitivity to docetaxel.[4][5][6][7][8] As this compound is a taxane derivative, it is expected to be susceptible to these resistance mechanisms.

Further studies utilizing well-characterized drug-resistant cell lines are imperative to definitively establish the cross-resistance profile of this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments relevant to assessing the efficacy and cross-resistance of novel taxane compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, Docetaxel, Paclitaxel) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds at the desired concentrations for the specified duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[9][10][11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways in Docetaxel Resistance

Docetaxel_Resistance_Pathways Mechanisms of Docetaxel Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pgp P-glycoprotein (ABCB1) docetaxel_out Docetaxel (extracellular) pgp->docetaxel_out Efflux (Resistance) docetaxel_in Docetaxel (intracellular) docetaxel_out->docetaxel_in Influx tubulin β-tubulin docetaxel_in->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule mitotic_arrest Mitotic Arrest & Apoptosis microtubule->mitotic_arrest tubulin_mutation Tubulin Mutations / Isotype Alterations tubulin_mutation->tubulin Alters binding site

Caption: Key mechanisms of docetaxel resistance.

Experimental Workflow for Cross-Resistance Profiling

Experimental_Workflow Workflow for Assessing Cross-Resistance cluster_setup Cell Line Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation sensitive Parental (Sensitive) Cell Line cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values sensitive->cytotoxicity cell_cycle Cell Cycle Analysis Assess G2/M arrest sensitive->cell_cycle migration Migration/Invasion Assay (Wound Healing) sensitive->migration resistant Drug-Resistant Cell Line (e.g., P-gp overexpressing) resistant->cytotoxicity resistant->cell_cycle resistant->migration comparison Compare IC50s in Sensitive vs. Resistant Lines cytotoxicity->comparison resistance_index Calculate Resistance Index (RI) comparison->resistance_index conclusion Determine Cross-Resistance Profile resistance_index->conclusion

Caption: Standard workflow for evaluating drug cross-resistance.

References

Validating 10-Oxo Docetaxel as a Microtubule-Targeting Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 10-Oxo Docetaxel (B913) as a microtubule-targeting agent, positioned against the well-established taxanes, Docetaxel and Paclitaxel. 10-Oxo Docetaxel is a novel taxoid, recognized as an impurity and an intermediate in the synthesis of Docetaxel, and has demonstrated notable anti-tumor properties.[1][2][3] This document compiles available experimental data to offer insights into its potential efficacy and mechanism of action.

Executive Summary

The primary mechanism of action for taxanes like Docetaxel involves the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to programmed cell death, or apoptosis.[4][5] Given its structural similarity, it is highly probable that this compound functions through this same fundamental pathway.[4] While direct head-to-head comparative studies on this compound are limited, research on the closely related compound, 10-oxo-7-epidocetaxel, provides valuable insights. This analogue has been shown to exhibit significantly higher cytotoxicity and in vitro anti-metastatic activity compared to Docetaxel, suggesting that this compound may also possess enhanced potency.[4][6]

Quantitative Comparison of Cytotoxicity and Microtubule Assembly

Due to the limited availability of direct comparative data for this compound, this section provides data for the closely related analogue 10-oxo-7-epidocetaxel as a surrogate, alongside established data for Docetaxel and Paclitaxel.

CompoundAssay TypeCell Line(s)Key Findings & IC50/EC50 ValuesReference
10-oxo-7-epidocetaxel Cytotoxicity (In Vitro)B16F10 MelanomaShowed significantly higher cytotoxicity and anti-metastatic activity compared to Docetaxel. Specific IC50 values not provided in the abstract.[4][6]
Docetaxel Cytotoxicity (In Vitro)Various Human Cancer LinesIC50 values typically in the low nanomolar range (e.g., 0.13-3.3 ng/ml across 13 cell lines).[7] Generally more potent than Paclitaxel.[8][9][7][8][9]
Paclitaxel Cytotoxicity (In Vitro)Various Human Cancer LinesIC50 values in the nanomolar range, but generally higher than Docetaxel.[8]
Docetaxel Tubulin PolymerizationCell-free (mammalian brain tubulin)EC50 of 0.36 µM. Two to three times more effective in promoting assembly than Paclitaxel.[9][9]
Paclitaxel Tubulin PolymerizationCell-free (yeast tubulin)EC50 of 1.1 µM.[9]

Mechanism of Action: Microtubule Stabilization

Taxanes, including Docetaxel and presumably this compound, exert their anti-cancer effects by binding to the β-subunit of tubulin within microtubules.[5][9] This binding event stabilizes the microtubule, preventing its depolymerization.[10] The suppression of microtubule dynamics is particularly detrimental during mitosis, as it leads to a blockade of the cell cycle and ultimately triggers apoptosis.[11]

G cluster_0 Cellular Environment cluster_1 Cellular Consequences Taxane_Compound This compound (or other Taxanes) Microtubule Microtubule Taxane_Compound->Microtubule Binds to β-tubulin Tubulin_Dimers αβ-Tubulin Dimers Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Stabilized_Microtubule Stabilized, Non-functional Microtubule Microtubule->Stabilized_Microtubule Stabilization Dynamic_Instability Dynamic Instability (Polymerization/Depolymerization) Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilized_Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for taxane (B156437) compounds.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the increase in light scattering as microtubules form.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Test compounds (this compound, Docetaxel, Paclitaxel) dissolved in DMSO

  • Pre-chilled 96-well plates

  • Temperature-controlled microplate reader (340 nm absorbance)

Procedure:

  • Pre-warm the microplate reader to 37°C.

  • On ice, prepare a tubulin polymerization mix to a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP.

  • Add test compounds at various concentrations to the wells of the 96-well plate. Include vehicle (DMSO) and positive (Paclitaxel) controls.

  • Initiate the reaction by adding the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C reader and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • The rate of polymerization and the maximum polymer mass are determined from the resulting curves. The EC50 value is the concentration that promotes 50% of the maximal polymerization.

G cluster_prep Preparation (On Ice) cluster_assay Assay (37°C) cluster_analysis Data Analysis prep1 Prepare Tubulin Polymerization Mix (Tubulin, Buffer, GTP, Glycerol) assay2 Add Tubulin Mix to Initiate Polymerization prep1->assay2 prep2 Prepare Serial Dilutions of Test Compounds (this compound, Docetaxel, etc.) assay1 Add Compounds to 96-well Plate prep2->assay1 assay1->assay2 assay3 Measure Absorbance (340nm) over Time assay2->assay3 analysis1 Plot Absorbance vs. Time assay3->analysis1 analysis2 Determine Rate and Max Polymerization analysis1->analysis2 analysis3 Calculate EC50 Values analysis2->analysis3

Caption: Workflow for the tubulin polymerization assay.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the viability of cultured cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Seed cells in 96-well plates at an optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Discussion and Future Directions

The available evidence, primarily through the surrogate data of 10-oxo-7-epidocetaxel, suggests that this compound is a potent microtubule-targeting agent with the potential for greater efficacy than Docetaxel.[4][6] The structural modification at the C-10 position may enhance its binding affinity to β-tubulin or alter its cellular uptake and efflux, leading to increased cytotoxicity.[4]

To definitively validate this compound as a superior microtubule-targeting agent, further direct comparative studies are essential. These should include:

  • Head-to-head in vitro cytotoxicity assays against a broad panel of cancer cell lines to determine and compare IC50 values with Docetaxel and Paclitaxel.

  • In vitro tubulin polymerization assays to directly compare the EC50 values for promoting microtubule assembly.

  • Tubulin binding assays to quantify and compare the binding affinities (Kd or Ki) of the compounds to purified tubulin.

  • In vivo studies in animal models to assess anti-tumor efficacy, pharmacokinetics, and toxicity profiles.

Such studies will provide a comprehensive understanding of the therapeutic potential of this compound and guide its future development as a next-generation taxane-based chemotherapeutic.

References

A Comparative Analysis of 10-Oxo Docetaxel and Other Taxane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 10-Oxo Docetaxel and other taxane (B156437) derivatives, supported by available experimental data. It delves into their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.

Taxanes are a critical class of chemotherapeutic agents used in the treatment of a wide array of solid tumors. Their primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While Docetaxel and Paclitaxel are the most well-known members of this family, research into derivatives such as this compound continues in the quest for improved efficacy and reduced toxicity.

Direct comparative studies on this compound are limited in publicly available literature, as it is often described as a novel taxoid with anti-tumor properties and an intermediate in the synthesis of Docetaxel.[1][2] However, research on a closely related analogue, 10-oxo-7-epidocetaxel, offers valuable insights into the potential cytotoxic profile of this compound when compared to the parent compound, Docetaxel. This guide will utilize data from studies on 10-oxo-7-epidocetaxel as a surrogate to provide a comparative analysis.

Quantitative Comparison of Cytotoxicity and Biological Activity

The following tables summarize the available comparative data between 10-oxo-7-epidocetaxel (as a surrogate for this compound) and Docetaxel.

Table 1: In Vitro Anti-proliferative and Anti-metastatic Activity

CompoundKey Finding
10-oxo-7-epidocetaxel (10-O-7ED)Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel (TXT).[3][4]
Docetaxel (TXT)Standard cytotoxic agent used for comparison.[1][3]

Table 2: Effect on Cell Cycle Progression

CompoundEffect on Cell Cycle
10-oxo-7-epidocetaxel (10-O-7ED)Arrested more cells at the G2-M phase at lower concentrations.[3][4]
Docetaxel (TXT)Caused more arrest of cells at the S phase.[3][4]

Table 3: In Vivo Therapeutic Efficacy and Toxicity

Compound/TreatmentKey Finding
10-oxo-7-epidocetaxel (10-O-7ED)Showed significantly higher in vivo anti-metastatic behavior with no observed toxicity.[3][4] In a B16F10 experimental metastasis mouse model, the 10-O-7ED treated group had significantly fewer surface metastatic nodules compared to the control group.[3]
Docetaxel (TXT) with 10% 10-O-7EDRevealed a better therapeutic effect with reduced toxicity compared to Docetaxel alone.[3][4]
Control Group (in vivo study)Showed significant weight loss by the end of the experiment, whereas the 10-O-7ED treated group showed a mean weight increase.[3]

Mechanism of Action: The Taxane Family

Taxanes, including Docetaxel and presumably this compound due to structural similarities, exert their cytotoxic effects by targeting microtubules. These cellular structures are crucial for cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism involves:

  • Binding to β-tubulin: Taxanes bind to the β-tubulin subunit of microtubules.

  • Stabilization of Microtubules: This binding promotes the polymerization of tubulin and stabilizes the resulting microtubules, preventing their depolymerization.

  • Disruption of Mitosis: The stabilized microtubules disrupt the dynamic process of mitotic spindle formation, which is essential for the separation of chromosomes during cell division.

  • Cell Cycle Arrest: This disruption leads to an arrest of the cell cycle, primarily at the G2/M phase.

  • Induction of Apoptosis: Unable to complete mitosis, the cancer cell undergoes programmed cell death, or apoptosis.

Taxane_Mechanism_of_Action Taxane Mechanism of Action Taxane Taxane Derivative (e.g., Docetaxel, this compound) Tubulin β-tubulin subunit of microtubules Taxane->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization (Inhibition of depolymerization) Tubulin->Microtubule_Stabilization Leads to Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis MTT_Assay_Workflow MTT Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat with taxane derivatives Incubation_24h->Drug_Treatment Incubation_Time Incubate for 24-72h Drug_Treatment->Incubation_Time MTT_Addition Add MTT solution Incubation_Time->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent Incubation_4h->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Analyze data (IC50) Absorbance->Analysis End End Analysis->End

References

Unveiling the Potency of 10-Oxo Docetaxel: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anti-tumorigenic potential of 10-Oxo Docetaxel relative to its parent compound, Docetaxel, reveals compelling evidence for its enhanced cytotoxic and anti-metastatic properties. This guide synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, supported by detailed experimental methodologies and pathway visualizations.

Executive Summary

Docetaxel, a cornerstone of chemotherapy regimens for various solid tumors, is a potent anti-mitotic agent. Its therapeutic efficacy, however, is often accompanied by significant side effects. This compound, a derivative and a known impurity of Docetaxel, has emerged as a compound of interest with notable anti-tumor properties. While direct comparative studies on this compound are limited, research on the structurally analogous compound, 10-oxo-7-epidocetaxel, provides significant insights. This report leverages data from studies on this close analog to draw parallels and project the potential of this compound, highlighting its superior in vitro cytotoxicity and anti-metastatic activity, as well as its promising in vivo anti-metastatic efficacy with a favorable toxicity profile.

Quantitative Comparison of Cytotoxic and Anti-Metastatic Activity

In vitro studies comparing 10-oxo-7-epidocetaxel to Docetaxel have demonstrated its enhanced cytotoxic and anti-metastatic effects. The following tables summarize the key quantitative findings from these comparative analyses.

Table 1: In Vitro Cytotoxicity Comparison

CompoundCell LineTime PointKey Finding
10-oxo-7-epidocetaxelA549 (Lung Carcinoma)48 and 72 hoursSignificantly higher cytotoxicity compared to the 22-hour study.[1][2]
DocetaxelA549 (Lung Carcinoma)Not SpecifiedStandard cytotoxic agent used for comparison.[1][2]

Table 2: In Vitro Anti-Metastatic Activity (Wound Healing Assay)

CompoundCell LineConcentrationWound Closure (%)Anti-Metastatic Activity (%)
DocetaxelA5492 nM60.5 ± 3.0139.5
10-oxo-7-epidocetaxelA5492 nM23.94 ± 5.4476

Table 3: In Vivo Anti-Metastatic Efficacy in B16F10 Melanoma Mouse Model

Treatment GroupDoseMean Number of Lung Nodules (± SD)
Control (PBS)-348 ± 56
10-oxo-7-epidocetaxel20 mg/kg107 ± 49 (***p < .0001 vs. control)

Mechanism of Action: A Shared Pathway

Docetaxel and its derivatives, including this compound, are classified as taxanes. Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.

By binding to β-tubulin, these compounds stabilize microtubules, preventing their depolymerization. This interference with the normal function of the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death). While both compounds share this fundamental mechanism, the observed differences in their potency may be attributed to variations in their binding affinity for tubulin or differences in cellular uptake and efflux.[1]

Studies on 10-oxo-7-epidocetaxel indicate that while Docetaxel causes a greater arrest of cells in the S phase, 10-oxo-7-epidocetaxel leads to a more pronounced arrest in the G2-M phase, suggesting a potential nuance in their interaction with the cell cycle machinery.[1][2]

Taxane_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Taxane Docetaxel / this compound Microtubule Microtubule Stabilization Taxane->Microtubule Binds to β-tubulin G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disrupts mitotic spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers cell death

Figure 1. Signaling pathway of taxanes leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Docetaxel.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Docetaxel. The cells are then incubated for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add this compound or Docetaxel A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570nm F->G

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of tubulin into microtubules.

  • Reagent Preparation: Purified tubulin, GTP (guanosine triphosphate), and a fluorescent reporter are prepared in a general tubulin buffer.

  • Reaction Setup: The reaction mixture, containing tubulin, GTP, and the fluorescent reporter, is prepared on ice.

  • Compound Addition: The test compounds (this compound or Docetaxel) are added to the wells of a 96-well plate.

  • Initiation of Polymerization: The cold tubulin polymerization mix is added to the wells, and the plate is immediately transferred to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: The increase in fluorescence, which corresponds to tubulin polymerization, is measured kinetically over a period of time (e.g., 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay Reagents Prepare Tubulin, GTP, & Fluorescent Reporter Add_Compound Add Test Compound to Plate Reagents->Add_Compound Add_Tubulin_Mix Add Cold Tubulin Mix Add_Compound->Add_Tubulin_Mix Incubate Incubate at 37°C Add_Tubulin_Mix->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence

Figure 3. Workflow for the in vitro tubulin polymerization assay.

Conclusion

The available preclinical data, primarily from studies on the closely related compound 10-oxo-7-epidocetaxel, strongly suggests that this compound possesses a more potent anti-tumor profile than its parent compound, Docetaxel. The enhanced in vitro cytotoxicity and superior anti-metastatic activity, coupled with a favorable in vivo toxicity profile, position this compound as a promising candidate for further investigation in cancer drug development. Future studies should focus on direct, head-to-head comparisons of this compound and Docetaxel across a broader range of cancer cell lines to definitively establish its IC50 values and further elucidate its in vivo efficacy and safety profile.

References

Validating the Specificity of 10-Oxo Docetaxel's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, taxanes remain a cornerstone for treating a variety of solid tumors. Docetaxel (B913), a semi-synthetic analog of paclitaxel (B517696), is a widely utilized agent in this class.[1] A related compound, 10-Oxo Docetaxel, is a novel taxoid with anti-tumor properties and serves as an intermediate in the synthesis of Docetaxel.[1][2] This guide provides an objective comparison of the performance of this compound with its parent compound, Docetaxel, and the first-generation taxane, Paclitaxel. The information herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data to validate the specificity of its mechanism of action.

Due to the limited direct comparative studies on this compound, data from research on a closely related compound, 10-oxo-7-epidocetaxel, is utilized as a surrogate to provide a comparative analysis against Docetaxel.[1]

Quantitative Comparison of Cytotoxicity and Microtubule Activity

The primary mechanism of action for taxanes is the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to apoptotic cell death.[1] It is highly probable that this compound shares this fundamental mechanism due to its structural similarity to Docetaxel.[1] The observed differences in potency may arise from variations in binding affinity to β-tubulin or altered cellular uptake and efflux.[1]

Table 1: Comparison of In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 (nM)Reference
10-Oxo-7-epidocetaxel A549Lung CarcinomaData not specified, but showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[3]
B16F10MelanomaData not specified, but showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[3]
Docetaxel H460Lung Cancer1.41 (2D culture)[4]
A549Lung Cancer1.94 (2D culture)[4]
H1650Lung Cancer2.70 (2D culture)[4]
SQUU-AOral Squamous Cell CarcinomaVaries with incubation time (48, 72, 96h)[5]
SQUU-BOral Squamous Cell CarcinomaVaries with incubation time (48, 72, 96h)[5]
SASOral Squamous Cell CarcinomaVaries with incubation time (48, 72, 96h)[5]
NAOral Squamous Cell CarcinomaVaries with incubation time (48, 72, 96h)[5]
MDA-MB-231Breast Adenocarcinoma5.4 ng/mL[6]
MCF-7Breast Adenocarcinoma11 ng/mL[6]
Paclitaxel MDA-MB-231Breast Adenocarcinoma3.7 ng/mL[6]
MCF-7Breast Adenocarcinoma15 ng/mL[6]
SK-OV-3Ovarian Adenocarcinoma160 ng/mL[6]
CAOV-3Ovarian Adenocarcinoma160 ng/mL[6]
OVCAR-3Ovarian Adenocarcinoma660 ng/mL[6]

Table 2: Comparison of Microtubule-Related Activity

ParameterThis compound (inferred)DocetaxelPaclitaxelReference
Binding Affinity to β-tubulin Assumed to be high, similar to DocetaxelHigher affinity than PaclitaxelLower affinity than Docetaxel[7][8]
Inhibition of Microtubule Depolymerization Assumed to be potentApproximately twice as potent as PaclitaxelLess potent than Docetaxel[7]
Cell Cycle Arrest Arrests more cells at G2-M phase than Docetaxel (as 10-oxo-7-epidocetaxel)Induces G2/M arrestInduces G2/M arrest[3][9][10]

Signaling Pathways and Apoptosis Induction

Taxanes induce apoptosis through various signaling pathways, with the Bcl-2 family of proteins and the Mitogen-Activated Protein Kinase (MAPK) pathway playing crucial roles. Docetaxel has been shown to be a more potent inducer of Bcl-2 phosphorylation (inactivation) than paclitaxel.[11] The MAPK pathway's role is complex, with its activation being implicated in docetaxel-induced apoptosis.[12]

cluster_taxane Taxane Treatment This compound This compound β-tubulin β-tubulin This compound->β-tubulin Docetaxel Docetaxel Docetaxel->β-tubulin Paclitaxel Paclitaxel Paclitaxel->β-tubulin Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization G2/M Arrest G2/M Arrest Microtubule Stabilization->G2/M Arrest MAPK Pathway MAPK Pathway Microtubule Stabilization->MAPK Pathway Bcl-2 Phosphorylation Bcl-2 Phosphorylation Microtubule Stabilization->Bcl-2 Phosphorylation Apoptosis Apoptosis G2/M Arrest->Apoptosis MAPK Pathway->Apoptosis Bcl-2 Phosphorylation->Apoptosis

Figure 1. Simplified signaling pathway of taxanes leading to apoptosis.

Experimental Protocols

To validate the specificity of this compound's mechanism of action, a series of in vitro experiments are essential. Below are detailed protocols for key assays.

In Vitro Microtubule Polymerization Assay (Turbidity-Based)

This assay monitors the effect of a compound on the polymerization of tubulin into microtubules by measuring the increase in turbidity.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM in water)

  • Test compounds (this compound, Docetaxel, Paclitaxel)

  • Positive control (e.g., Paclitaxel)

  • Negative control (DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB. Prepare working solutions of test compounds and controls.

  • Reaction Setup: On ice, add GTB, GTP (final concentration 1 mM), and tubulin to each well.

  • Initiate Polymerization: Add the test compounds or controls to the respective wells.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 350 nm every 30 seconds for at least 60 minutes.

  • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of the test compounds to the controls.[13][14][15]

Prepare Reagents Prepare Reagents Setup Reaction on Ice Setup Reaction on Ice Prepare Reagents->Setup Reaction on Ice Add Test Compounds Add Test Compounds Setup Reaction on Ice->Add Test Compounds Measure Absorbance at 37°C Measure Absorbance at 37°C Add Test Compounds->Measure Absorbance at 37°C Analyze Data Analyze Data Measure Absorbance at 37°C->Analyze Data

Figure 2. Experimental workflow for the in vitro microtubule polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the compounds.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • Test compounds (this compound, Docetaxel, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[6][16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate at room temperature in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[17][18][19][20]

Harvest Cells Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V and PI Stain with Annexin V and PI Resuspend in Binding Buffer->Stain with Annexin V and PI Incubate Incubate Stain with Annexin V and PI->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis

Figure 3. Experimental workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as Bcl-2 and phosphorylated ERK (p-ERK).

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-p-ERK, anti-total ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine protein concentration.

  • SDS-PAGE: Separate proteins by size using gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.[21][22][23][24][25]

Conclusion

The available data, primarily from the analysis of the closely related compound 10-oxo-7-epidocetaxel, suggests that this compound likely shares the core microtubule-stabilizing mechanism of action with Docetaxel and Paclitaxel. Preliminary findings indicate that it may possess enhanced cytotoxic and anti-metastatic properties, potentially through a more pronounced induction of G2/M cell cycle arrest.[3]

Further direct, head-to-head comparative studies are crucial to definitively establish the specificity and potency of this compound. Investigating its binding affinity to β-tubulin, quantifying its effects on microtubule polymerization, and elucidating its precise impact on key signaling pathways such as the Bcl-2 family and MAPK cascade will provide a comprehensive understanding of its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting such validation studies.

References

A Head-to-Head Comparison: 10-Oxo Docetaxel and Cabazitaxel in Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of taxane-based chemotherapy, docetaxel (B913) has long been a cornerstone. However, the emergence of derivatives and next-generation taxanes necessitates a thorough evaluation of their comparative performance. This guide provides a side-by-side analysis of 10-Oxo Docetaxel, a novel taxoid, and cabazitaxel (B1684091), a second-generation taxane, for researchers, scientists, and drug development professionals. While direct comparative studies between this compound and cabazitaxel are limited, this guide leverages available preclinical data, often using docetaxel as a reference, to draw insightful parallels.

Executive Summary

Both this compound and cabazitaxel are potent microtubule-stabilizing agents that induce cell cycle arrest and apoptosis. Cabazitaxel has been extensively studied and has demonstrated efficacy in docetaxel-resistant tumors, partly due to its lower affinity for the P-glycoprotein (P-gp) efflux pump.[1][2] Preclinical data for this compound, primarily through its closely related analogue 10-oxo-7-epidocetaxel, suggests significant anti-proliferative and anti-metastatic activity, in some cases exceeding that of docetaxel.[3][4] This guide will delve into the quantitative differences in their cytotoxic and anti-tumor activities, detail the experimental methodologies used to generate this data, and visualize the key signaling pathways they modulate.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound (represented by its analogue 10-oxo-7-epidocetaxel where specified) and cabazitaxel.

Table 1: In Vitro Cytotoxicity

CompoundCell LineIC50 (nM)Fold Resistance (vs. Parental)Citation
Cabazitaxel DU-145DOC10 (Docetaxel-Resistant)1.52.5[5]
22Rv1DOC8 (Docetaxel-Resistant)9.513.6[5]
Docetaxel DU-145~2.6 (mean)-[5]
10-oxo-7-epidocetaxel A549Not specifiedNot applicable[3]
B16F10Not specifiedNot applicable[3]

Table 2: In Vivo Anti-Tumor Efficacy

CompoundAnimal ModelTumor TypeTreatment RegimenKey FindingCitation
Cabazitaxel Castrated nude miceEnzalutamide-resistant prostate cancer (PC346Enza xenograft)33 mg/kg, single intraperitoneal doseMean tumor volume of 61 mm³ vs. 258 mm³ for docetaxel after 46 days (p=0.01).[6]
10-oxo-7-epidocetaxel C57BL/6 miceB16F10 experimental metastasisNot specifiedSignificantly fewer surface metastatic nodules (107 ± 49) compared to control (348 ± 56) (p < .0001).[3][4]

Experimental Protocols

In Vitro Anti-Proliferative Activity (MTT Assay)

This protocol is based on the methodology described for assessing the cytotoxicity of 10-oxo-7-epidocetaxel.[3]

  • Cell Culture: A549 (human lung carcinoma) and B16F10 (murine melanoma) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of 10-oxo-7-epidocetaxel or docetaxel for 22, 48, and 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Solubilization: The formazan (B1609692) crystals were solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.

In Vivo Anti-Metastatic Activity (B16F10 Mouse Model)

The following protocol was used to evaluate the in vivo efficacy of 10-oxo-7-epidocetaxel.[3]

  • Animal Model: Female C57BL/6 mice were used.

  • Tumor Cell Inoculation: B16F10 melanoma cells (2.5 x 10⁵ cells in 0.1 mL of PBS) were injected intravenously into the lateral tail vein of the mice to induce experimental lung metastasis.

  • Treatment: The therapeutic study of 10-oxo-7-epidocetaxel was conducted, although the specific dosage and schedule were not detailed in the abstract.

  • Endpoint: After 20 days, the mice were euthanized, and the lungs were fixed. The number of metastatic nodules on the lung surface was counted.

  • Toxicity Assessment: Animal body weight was monitored throughout the experiment as an indicator of toxicity.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by cabazitaxel and the presumed pathway for this compound, based on the known mechanism of docetaxel.

Cabazitaxel_Signaling_Pathway Cabazitaxel Cabazitaxel Microtubules Microtubules Cabazitaxel->Microtubules Stabilizes PI3K PI3K Cabazitaxel->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cabazitaxel-induced apoptosis via PI3K/AKT pathway inhibition.

Docetaxel_Signaling_Pathway Docetaxel This compound (presumed mechanism) Microtubules Microtubules Docetaxel->Microtubules Stabilizes G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2 Bcl-2 G2M_Arrest->Bcl2 Induces Phosphorylation Phospho_Bcl2 Phosphorylated Bcl-2 (Inactive) Bcl2->Phospho_Bcl2 Bax Bax Phospho_Bcl2->Bax Derepresses Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Presumed apoptotic pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., A549, B16F10, DU-145) Treatment Treat with this compound or Cabazitaxel Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Metastasis Anti-Metastatic Assay (e.g., Wound Healing) Treatment->Metastasis Animal_Model Mouse Model (e.g., C57BL/6, Nude) Tumor_Inoculation Tumor Cell Inoculation (e.g., IV, Subcutaneous) Animal_Model->Tumor_Inoculation Drug_Administration Administer this compound or Cabazitaxel Tumor_Inoculation->Drug_Administration Tumor_Measurement Measure Tumor Growth & Metastasis Drug_Administration->Tumor_Measurement Toxicity_Monitoring Monitor Animal Health (e.g., Body Weight) Drug_Administration->Toxicity_Monitoring

Caption: General experimental workflow for preclinical comparison.

Discussion and Future Directions

The available data suggests that both this compound and cabazitaxel are promising anti-cancer agents. Cabazitaxel's key advantage lies in its demonstrated ability to overcome P-gp-mediated multidrug resistance, making it a valuable option for patients who have failed docetaxel therapy.[1][2] The preclinical findings for 10-oxo-7-epidocetaxel, a close analog of this compound, indicate potent cytotoxic and anti-metastatic effects that warrant further investigation.[3][4]

For drug development professionals, a critical next step is to conduct direct head-to-head in vitro and in vivo studies comparing this compound and cabazitaxel across a panel of cancer cell lines, including both docetaxel-sensitive and -resistant models. Such studies should aim to determine comparative IC50 values, effects on microtubule dynamics, and detailed pharmacokinetic and pharmacodynamic profiles. Elucidating the precise signaling pathways modulated by this compound will also be crucial for understanding its mechanism of action and identifying potential biomarkers for patient stratification. This comprehensive preclinical evaluation will be essential to define the unique therapeutic potential of this compound in the clinical setting.

References

A Comparative Guide to the Therapeutic Window of 10-Oxo Docetaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic window of 10-Oxo Docetaxel (B913) versus the established chemotherapeutic agent, Docetaxel. The following sections detail their mechanisms of action, comparative efficacy, and toxicity profiles, supported by available preclinical data.

Disclaimer: Direct comparative preclinical and clinical data for 10-Oxo Docetaxel is limited. Much of the available research pertains to a closely related analogue, 10-oxo-7-epidocetaxel.[1][2][3] This guide will utilize data from studies on 10-oxo-7-epidocetaxel as a surrogate for this compound to provide a comparative analysis against Docetaxel, a widely used taxane (B156437) anticancer drug.[1]

Mechanism of Action

Both Docetaxel and, presumably, this compound belong to the taxane family of drugs, which are known to target microtubules.[4][5] Their primary mechanism of action involves the stabilization of the microtubule structure within cells.[4][5]

Docetaxel's Mechanism of Action:

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization.[4][5] This disruption of microtubule dynamics leads to a number of downstream effects:

  • Mitotic Arrest: The stabilization of microtubules prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M phase.[4]

  • Induction of Apoptosis: The prolonged mitotic arrest triggers programmed cell death (apoptosis).[4][5] Docetaxel can also induce apoptosis through the phosphorylation of the anti-apoptotic protein Bcl-2.[6]

  • Inhibition of Angiogenesis: Docetaxel has been shown to have anti-angiogenic properties, which can further contribute to its anti-tumor activity.[7]

Due to its structural similarity, it is highly probable that this compound shares this fundamental mechanism of action.[1]

Quantitative Comparison of Efficacy

Preclinical studies provide insights into the comparative efficacy of 10-oxo-7-epidocetaxel and Docetaxel.

In Vitro Cytotoxicity

A study comparing 10-oxo-7-epidocetaxel with Docetaxel demonstrated that 10-oxo-7-epidocetaxel exhibits significant cytotoxic activity.[2][3]

CompoundCell Line(s)Key FindingCitation
10-oxo-7-epidocetaxelB16F10 melanomaCaused significantly higher cytotoxicity after 48 and 72 hours compared to a 22-hour study. Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[2][3]
DocetaxelVarious (Breast, Lung, Ovarian, etc.)Standard cytotoxic agent used for comparison.[4]
In Vivo Antitumor Activity

An in vivo study in a B16F10 experimental metastasis mouse model revealed the potent anti-metastatic behavior of 10-oxo-7-epidocetaxel.[2][3]

CompoundAnimal ModelKey FindingCitation
10-oxo-7-epidocetaxelB16F10 lung metastasis mouse modelSignificantly fewer surface metastatic nodules were formed in the 10-oxo-7-epidocetaxel treated group (107 ± 49) compared to the control group (348 ± 56).[2][3]
DocetaxelVarious preclinical modelsDemonstrates significant in vivo antitumor activity against a range of murine and human tumors.[8][9]

Comparative Toxicity Profile

A wider therapeutic window is achieved when a drug shows higher efficacy at a lower toxicity. The available data suggests a potentially favorable toxicity profile for 10-oxo-7-epidocetaxel compared to Docetaxel.

In Vivo Toxicity

The acute toxicity study in mice indicated that a combination of Docetaxel with 10% 10-oxo-7-epidocetaxel had a better therapeutic effect with reduced toxicity than Docetaxel alone.[2][3] Furthermore, the 10-oxo-7-epidocetaxel treated group showed a slight increase in mean group weight, while the control group experienced significant weight loss, suggesting lower systemic toxicity for 10-oxo-7-epidocetaxel.[2][3]

CompoundAnimal ModelKey FindingCitation
10-oxo-7-epidocetaxelMiceShowed significantly higher in vivo anti-metastatic behavior with no observed toxicity. The treated group showed about a 4% increased mean group weight.[2][3]
Docetaxel containing 10% 10-oxo-7-epidocetaxelMiceRevealed better therapeutic effect with reduced toxicity than Docetaxel alone.[2][3]
DocetaxelClinical and PreclinicalCommon toxicities include myelosuppression (neutropenia, leukopenia), gastrointestinal issues, and neurotoxicity.[7][10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., B16F10 melanoma) are seeded in 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 10-oxo-7-epidocetaxel or Docetaxel. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for specified time intervals (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and IC50 values (the concentration of the drug that inhibits 50% of cell growth) are determined.

In Vivo Acute Toxicity and Efficacy Study

This protocol outlines a typical in vivo experiment to assess the toxicity and anti-tumor efficacy of a compound.

  • Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.

  • Tumor Cell Inoculation: B16F10 melanoma cells are injected intravenously to establish an experimental lung metastasis model.

  • Grouping and Treatment: Mice are randomly assigned to different groups: (A) Untreated control (receiving vehicle), (B) Docetaxel-treated, and (C) 10-oxo-7-epidocetaxel-treated. The compounds are administered intravenously at specified doses and schedules.

  • Toxicity Monitoring: The body weight of the mice is monitored regularly as an indicator of systemic toxicity. Other signs of toxicity, such as changes in behavior or appearance, are also observed.

  • Efficacy Assessment: At the end of the experiment (e.g., day 20), the mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted to determine the anti-metastatic efficacy of the treatments.

  • Statistical Analysis: The data on tumor nodules and body weight changes are analyzed statistically to determine the significance of the observed differences between the treatment groups.

Visualizations

Signaling Pathway of Docetaxel

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Microtubules Microtubules (β-tubulin subunit) Docetaxel->Microtubules Binds to Bcl2 Bcl-2 Phosphorylation Docetaxel->Bcl2 Induces Stabilization Microtubule Stabilization Microtubules->Stabilization MitoticSpindle Mitotic Spindle Dysfunction Stabilization->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis

Caption: Docetaxel's mechanism of action leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Comparison

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_cells Treat with This compound / Docetaxel (various concentrations) seed_cells->treat_cells incubate Incubate (24, 48, 72 hours) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs analyze_data Analyze Data (Calculate % Viability, IC50) measure_abs->analyze_data end End analyze_data->end

References

Confirming the Structure of Synthesized 10-Oxo Docetaxel via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Structural Differences and Expected NMR Spectral Changes

The key structural difference between Docetaxel and 10-Oxo Docetaxel lies at the C10 position of the baccatin (B15129273) III core. Docetaxel possesses a secondary hydroxyl (-OH) group at this position, whereas this compound features a ketone (C=O) group. This transformation from an alcohol to a ketone induces significant changes in the local electronic environment, which are directly observable in both ¹H and ¹³C NMR spectra.

Key Predicted Changes:

  • ¹H NMR: The proton attached to C10 in Docetaxel, which resonates as a characteristic signal, will be absent in the spectrum of this compound. Furthermore, the chemical shifts of nearby protons, particularly those on the same ring system, are expected to experience downfield shifts due to the electron-withdrawing nature of the newly introduced carbonyl group.

  • ¹³C NMR: The carbon at the C10 position will exhibit a dramatic downfield shift, moving from the typical alcohol region (around 70-80 ppm) to the characteristic ketone region (around 200-210 ppm). The chemical shifts of adjacent carbons will also be affected, albeit to a lesser extent.

The structural dissimilarity between Docetaxel and its oxidized counterpart, this compound, is visually represented in the following diagram.

G cluster_docetaxel Docetaxel cluster_10_oxo_docetaxel This compound docetaxel_img docetaxel_label C10-OH 10_oxo_docetaxel_img

Structural comparison of Docetaxel and this compound.

Comparative NMR Data

The following table summarizes the known ¹H and ¹³C NMR chemical shifts for key protons and carbons in Docetaxel and provides predicted values for this compound. These predictions are based on established principles of NMR spectroscopy and the expected electronic effects of the C10 oxidation.

Assignment Docetaxel ¹H Chemical Shift (ppm) Predicted this compound ¹H Chemical Shift (ppm) Docetaxel ¹³C Chemical Shift (ppm) Predicted this compound ¹³C Chemical Shift (ppm) Justification for Predicted Shift
H-10~5.0-5.2Absent~75-76~205-215Disappearance of the C10-H proton upon oxidation to a ketone. Significant downfield shift of the C10 carbon into the characteristic ketone carbonyl region.
H-9~4.8-4.9~5.0-5.2~203-204~200-202Slight downfield shift due to the anisotropic effect of the adjacent C10 carbonyl group.
H-7~4.2-4.4~4.3-4.5~72-73~71-72Minor shift expected as it is further from the site of modification.
C-9~203-204~200-202--The existing ketone at C9 is expected to experience a slight upfield or downfield shift due to the change in the electronic environment at the adjacent C10.
C-11~134-135~132-134--Minor shift expected due to the influence of the C10 carbonyl.
C-12~141-142~139-141--Minor shift expected due to the influence of the C10 carbonyl.

Experimental Protocols

Synthesis of this compound (Hypothetical)

A plausible method for the synthesis of this compound from Docetaxel involves a selective oxidation of the C10 hydroxyl group.

Materials:

  • Docetaxel

  • Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Dichloromethane (DCM) as solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (B1220275) (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

  • Dissolve Docetaxel in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound.

NMR Sample Preparation and Data Acquisition

Materials:

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard acquisition parameters should be used.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the identification of quaternary, CH, CH₂, and CH₃ carbons.

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation Start Docetaxel Oxidation Oxidation (e.g., Dess-Martin) Start->Oxidation Reagents Purification Purification (Column Chromatography) Oxidation->Purification Crude Product Product This compound Purification->Product NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Product->NMR_Acquisition Sample Spectral_Analysis Spectral Analysis NMR_Acquisition->Spectral_Analysis Comparison Comparison with Docetaxel Data Spectral_Analysis->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Workflow for the synthesis and structural confirmation of this compound.

By following this guide, researchers can systematically approach the synthesis and, most importantly, the rigorous structural confirmation of this compound. The combination of a well-defined synthetic protocol and a thorough comparative NMR analysis will provide the necessary evidence to confidently verify the identity of the target molecule.

Comparative Analysis of Docetaxel and 10-Oxo Docetaxel: A Pharmacokinetic and Cytotoxic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of the widely used chemotherapeutic agent Docetaxel (B913) and its derivative, 10-Oxo Docetaxel. Due to a lack of direct comparative in vivo pharmacokinetic studies on this compound, this document summarizes the established pharmacokinetic profile of Docetaxel and contextualizes this compound's role primarily as a metabolite and degradant. To offer a semblance of comparative efficacy, cytotoxic data for the closely related compound, 10-oxo-7-epidocetaxel, is presented as a surrogate for this compound, with the explicit clarification that this is an indirect comparison.

Pharmacokinetics of Docetaxel

Docetaxel exhibits linear pharmacokinetics, meaning that the area under the plasma concentration-time curve (AUC) increases proportionally with the dose.[1] It is characterized by a three-compartment model following intravenous administration.[1][2] The disposition of docetaxel is marked by a rapid initial distribution phase and a prolonged terminal elimination phase.[3]

Table 1: Summary of Docetaxel Pharmacokinetic Parameters

ParameterValueReference
Mean Terminal Half-life (t½) 12.2 - 17.6 hours[1][4]
Mean Plasma Clearance (CL) 21.1 - 34.8 L/h/m²[2][5]
Mean Volume of Distribution (Vd) 72 - 74 L/m²[1][2]
Plasma Protein Binding > 90%[1]

Note: Values represent a range from different studies and are subject to inter-patient variability.

Docetaxel is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme into several inactive oxidation products.[2][6][7] The primary route of elimination for both the parent drug and its metabolites is through biliary and intestinal excretion, with minimal renal excretion.[2]

The Role and Profile of this compound

Comparative Cytotoxicity: Insights from a Surrogate

Direct comparative studies on the cytotoxicity of this compound are limited. However, research on a closely related compound, 10-oxo-7-epidocetaxel, provides valuable insights into the potential cytotoxic effects of the 10-oxo derivative. A study by Manjappa et al. investigated the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (TXT).[8]

Table 2: Comparative In Vitro Activity of 10-oxo-7-epidocetaxel and Docetaxel

CompoundKey FindingReference
10-oxo-7-epidocetaxel (10-O-7ED) Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[8]
Docetaxel (TXT) Standard cytotoxic agent used for comparison.[8]

It is important to reiterate that this data is for a related compound and should be interpreted with caution when extrapolating to this compound.

Experimental Protocols

Pharmacokinetic Analysis of Docetaxel

A typical clinical pharmacokinetic study of docetaxel involves the following methodology:

  • Patient Selection and Drug Administration: Patients with a confirmed diagnosis of a solid tumor for which docetaxel is an indicated treatment are enrolled. Docetaxel is administered as a 1-hour intravenous infusion at a specified dose (e.g., 100 mg/m²).[5]

  • Blood Sampling: Serial blood samples are collected in heparinized tubes at predetermined time points, such as before the infusion, at the end of the infusion, and at various intervals post-infusion (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[4][5]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Bioanalytical Method: Plasma concentrations of docetaxel are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.[4][11]

  • Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as AUC, Cmax, t½, clearance, and volume of distribution, typically using a three-compartment model.[2][5]

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for assessing cytotoxicity:

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Docetaxel and this compound) for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Visualizations

experimental_workflow cluster_patient_recruitment Patient Recruitment & Dosing cluster_sampling_processing Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation PatientSelection Patient Selection InformedConsent Informed Consent PatientSelection->InformedConsent DocetaxelAdmin Docetaxel Administration (IV Infusion) InformedConsent->DocetaxelAdmin BloodSampling Serial Blood Sampling DocetaxelAdmin->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleStorage Sample Storage (-20°C or below) PlasmaSeparation->SampleStorage LCMS_Analysis LC-MS/MS Analysis SampleStorage->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling DataReporting Data Reporting PK_Modeling->DataReporting

Caption: Experimental workflow for a clinical pharmacokinetic study of Docetaxel.

docetaxel_metabolism cluster_liver Hepatic Metabolism Docetaxel Docetaxel CYP3A4 CYP3A4 Docetaxel->CYP3A4 Oxidation Metabolites Inactive Oxidized Metabolites Excretion Biliary & Fecal Excretion Metabolites->Excretion CYP3A4->Metabolites

Caption: Simplified metabolic pathway of Docetaxel.

References

Benchmarking 10-Oxo Docetaxel Against Next-Generation Taxanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, taxanes remain a critical class of microtubule-stabilizing agents. This guide provides a comparative analysis of 10-Oxo Docetaxel (B913), a novel taxoid, against established and next-generation taxanes. Due to the limited publicly available data on 10-Oxo Docetaxel, this comparison utilizes data from its close analog, 10-oxo-7-epidocetaxel, as a surrogate to benchmark its potential performance. The information presented herein is intended for researchers, scientists, and drug development professionals to inform preclinical research and development efforts.

Executive Summary

Next-generation taxanes, such as cabazitaxel (B1684091) and the investigational compound SB-T-1214, have been developed to overcome the limitations of earlier taxanes like paclitaxel (B517696) and docetaxel, particularly drug resistance. Preclinical data suggests that these newer agents exhibit superior efficacy in various cancer models, including those resistant to conventional taxane (B156437) therapy. While direct comparative data for this compound is scarce, preliminary studies on its analog, 10-oxo-7-epidocetaxel, indicate potentially significant anti-metastatic and cytotoxic activity. This guide synthesizes the available preclinical data to provide a comparative framework for evaluating these compounds.

Data Presentation: Quantitative Comparison of Taxane Efficacy

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of 10-oxo-7-epidocetaxel and next-generation taxanes compared to traditional taxanes.

Table 1: In Vitro Cytotoxicity of Taxanes Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
Docetaxel Hs746TGastric~1.0[1][2]
AGSGastric~1.0[1][2]
CaSkiCervical~0.3[1][2]
HeLaCervical~0.3[1][2]
BxPC3Pancreatic~0.3[1][2]
Capan-1Pancreatic~0.3[1][2]
H460Lung1.41 (in 2D culture)[3]
A549Lung1.94 (in 2D culture)[3]
H1650Lung2.70 (in 2D culture)[3]
Cabazitaxel Chemotherapy-resistant tumor cellsVarious13 - 414[4]
10-oxo-7-epidocetaxel A549, B16F10Lung, MelanomaShowed significantly higher cytotoxicity after 48 and 72h compared to a 22h study. Specific IC50 values not provided.[5]

Note: Direct IC50 values for this compound are not publicly available. The data for 10-oxo-7-epidocetaxel suggests potent activity, but quantitative comparison is limited.

Table 2: In Vivo Anti-Tumor Efficacy of Taxanes in Xenograft Models

CompoundCancer ModelKey FindingsReference
Docetaxel M2OL2 colon xenograftsTumor growth delay of 19.3 days (33 mg/kg/dose, i.v. every 4 days for 3 injections).[2]
Cabazitaxel Docetaxel-resistant tumorsActive in tumors poorly sensitive or innately resistant to docetaxel.[4]
SB-T-1214 Drug-resistant colon tumor xenograftsShowed highest efficiency against drug-resistant (Pgp+) colon tumors.
10-oxo-7-epidocetaxel B16F10 experimental metastasis mouse modelSignificantly less number of surface metastatic nodules formation compared to control.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used for benchmarking taxane efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the taxane compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of taxanes to promote the assembly of microtubules from purified tubulin.

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter dye is prepared in a 96-well plate.

  • Compound Addition: The taxane compounds are added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate and extent of tubulin polymerization are calculated to determine the potency of the taxane as a microtubule-stabilizing agent.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of taxanes in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered the taxane compounds or a vehicle control via a specified route (e.g., intravenous or oral) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Monitoring: Animal body weight and general health are monitored as indicators of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated for the treated groups.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by taxanes and a typical experimental workflow for their evaluation.

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Taxane Taxane Microtubules Microtubules Taxane->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Taxane->Stabilization Microtubules->Stabilization MitoticArrest Mitotic Arrest (G2/M Phase) Stabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of taxanes leading to apoptosis.

Experimental_Workflow InVitro In Vitro Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity TubulinPoly Tubulin Polymerization Assay InVitro->TubulinPoly DataAnalysis Data Analysis & Comparison Cytotoxicity->DataAnalysis TubulinPoly->DataAnalysis InVivo In Vivo Studies Xenograft Xenograft Models InVivo->Xenograft Efficacy Evaluate Anti-tumor Efficacy Xenograft->Efficacy Toxicity Assess Toxicity Xenograft->Toxicity Efficacy->DataAnalysis Toxicity->DataAnalysis

Caption: A typical experimental workflow for benchmarking taxanes.

Taxane_Apoptosis_Signaling cluster_pathway Apoptosis Signaling Pathway Taxane Taxane MitoticArrest Mitotic Arrest Taxane->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Bax Bax Activation MitoticArrest->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Taxane-induced apoptosis signaling pathway.

Conclusion

This guide provides a comparative overview of this compound, benchmarked against next-generation taxanes using available preclinical data. While direct comparative studies on this compound are lacking, the information on its analog, 10-oxo-7-epidocetaxel, suggests it may possess potent anti-cancer properties. Next-generation taxanes like cabazitaxel and SB-T-1214 demonstrate clear advantages in overcoming drug resistance in preclinical models. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and its standing relative to other advanced taxanes. The provided experimental protocols and pathway diagrams offer a foundational framework for conducting such investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 10-Oxo Docetaxel: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 10-Oxo Docetaxel, a taxoid with anti-tumor properties, is classified as a hazardous substance, necessitating stringent disposal protocols.[1][2][3] This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with hazardous waste regulations and fostering a secure laboratory environment.

Immediate Safety and Hazard Classification

This compound is identified as a hazardous chemical with several risk factors. According to its Safety Data Sheet (SDS), it is suspected of causing genetic defects, may damage fertility or an unborn child, and can cause harm to breast-fed children.[1] Furthermore, it is known to cause damage to organs through prolonged or repeated exposure and can cause serious eye irritation.[1] This classification underscores the importance of adhering to strict safety and disposal procedures.

Core Disposal Principles for Hazardous Drugs

The disposal of this compound falls under the regulations for hazardous and chemotherapy waste.[4][5][6] A primary distinction in these regulations is between "trace" and "bulk" waste.[7][8][9]

  • Trace Waste: This category includes items with minimal residual amounts of the hazardous drug, defined as less than 3% of the original volume.[7][9] Examples include empty vials, used gloves, gowns, and other contaminated personal protective equipment (PPE).[8][9]

  • Bulk Waste: This includes any amount of the drug that exceeds the 3% threshold, such as unused or partially used vials, grossly contaminated PPE, and materials used to clean up spills.[7][9]

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general guidelines for the disposal of hazardous chemotherapy agents and should be implemented in accordance with institutional and local regulations.

1. Waste Segregation at the Point of Generation:

  • Immediately after use, segregate waste contaminated with this compound from other laboratory waste.

  • Use designated, color-coded waste containers to prevent mixing of waste streams.[8][10]

2. Container Selection and Labeling:

  • Trace Waste:

    • Place all non-sharp trace waste (e.g., gloves, gowns, bench paper) into a designated yellow chemotherapy waste container.[7][8][9] These containers are typically puncture-resistant and have a secure lid.

    • Contaminated sharps (e.g., needles, syringes, glass vials) must be placed in a designated yellow sharps container labeled "Chemo Sharps" or "Hazardous Drug Waste Only".[4][11]

    • All containers must be clearly labeled as "Trace Chemotherapy Waste" and "Incinerate Only".[5]

  • Bulk Waste:

    • Dispose of all bulk this compound waste in a black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[7][8][9]

    • These containers must be robust, leak-proof, and clearly labeled as "Hazardous Waste" with the chemical name "this compound" and its associated hazards.

3. Handling and Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound and its waste, including double gloves, a gown, and eye protection.[12]

  • Change gloves immediately if they become contaminated.

4. Storage of Waste:

  • Store filled and sealed waste containers in a secure, designated area away from general laboratory traffic.

  • This area should be clearly marked as a hazardous waste accumulation site.

5. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through a licensed and certified hazardous waste management company.[4][10]

  • Ensure that the disposal company provides documentation of proper disposal, such as a waste manifest.[12]

  • Trace chemotherapy waste is typically sent for incineration.[8][11]

  • Bulk hazardous waste requires specialized treatment at a permitted treatment, storage, and disposal facility (TSDF).[12]

Quantitative Data Summary

For clarity and easy comparison, the key quantitative data related to the disposal of hazardous chemotherapy agents are summarized in the table below.

ParameterGuidelineSource
Trace Waste Threshold Less than 3% by weight of the container's total capacity remaining.[7][9]
Bulk Waste Threshold More than 3% by weight of the container's total capacity remaining.[7]
Container Color (Trace) Yellow[7][8][9]
Container Color (Bulk) Black[7][8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Waste Assessment cluster_2 Step 2: Segregation & Containerization cluster_3 Step 3: Labeling cluster_4 Step 4: Storage & Disposal A Waste Generation (e.g., used vials, PPE, spills) B Is the waste 'RCRA Empty'? (<3% residual) A->B C Dispose in Yellow Container (Trace Chemotherapy Waste) B->C Yes D Dispose in Black Container (Bulk Hazardous Waste) B->D No E Label: 'Trace Chemotherapy Waste' 'Incinerate Only' C->E F Label: 'Hazardous Waste' 'this compound' D->F G Secure Storage in Designated Area E->G F->G H Collection by Licensed Hazardous Waste Contractor G->H

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 10-Oxo Docetaxel, a potent taxoid compound with anti-tumor properties.[1][2] Adherence to these guidelines is essential to mitigate risks of exposure and ensure a safe laboratory environment.

Hazard Identification and Summary

This compound is classified as a hazardous substance with the following potential health effects:

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[3]

  • Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[3]

  • Serious Eye Irritation: Causes serious eye irritation.[3]

Due to its cytotoxic nature, all personnel must handle this compound with stringent precautions to prevent occupational exposure.[4][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be disposable or decontaminated after each use.[6]

PPE CategorySpecificationRationale
Gloves Powder-free nitrile or neoprene gloves tested for use with chemotherapy drugs (ASTM D6978).[7][8][9] Double gloving is required.[8]To prevent dermal absorption. The outer glove should be removed immediately after handling the compound.
Gown Disposable, low-permeability, lint-free gown that closes in the back, with long sleeves and tight-fitting cuffs.[8][9]To protect skin and personal clothing from contamination.
Eye/Face Protection Safety goggles and a full-face shield.[8][10][11]To protect against splashes and aerosols.
Respiratory Protection A fit-tested NIOSH-certified N95 or higher respirator.[9][11]Required when handling the solid compound or when there is a risk of generating aerosols.
Shoe Covers Disposable shoe covers.[11]To prevent the spread of contamination outside the designated handling area.

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage. If the package is damaged, treat it as a spill and notify the safety officer.[4]

  • Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.[12] The storage temperature should be -20°C.[13]

  • Maintain a detailed inventory of the compound.

2. Preparation and Handling:

  • All handling of this compound must be conducted in a designated controlled area, such as a Class II Biological Safety Cabinet (BSC) or a glove box, to minimize exposure to aerosols.[7][8]

  • Before starting any work, ensure all necessary PPE is donned correctly.

  • Use a plastic-backed absorbent pad on the work surface to contain any potential spills.[7]

  • When weighing the solid compound, use a containment balance enclosure if available.

  • For reconstitution, use a closed-system drug-transfer device (CSTD) to prevent the escape of vapors and aerosols.[8]

  • Label all containers with the compound name and a "Cytotoxic" hazard symbol.[7]

3. Spill Management:

  • In the event of a spill, evacuate the area and alert others.

  • Only trained personnel with appropriate PPE should clean up the spill.

  • Use a chemotherapy spill kit and follow the manufacturer's instructions.

  • Absorb liquids with an appropriate absorbent material and treat all contaminated materials as cytotoxic waste.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Contaminated PPE (gloves, gowns, shoe covers, etc.) Place in a designated, sealed, and clearly labeled yellow chemotherapy waste bag for incineration.[14]
Empty Vials and Containers Dispose of in the yellow chemotherapy waste bag.[14]
Contaminated Sharps (needles, syringes) Dispose of in a designated, puncture-resistant, yellow sharps container labeled "Chemo Sharps" for incineration.[14]
Bulk Contaminated Materials (spill cleanup) Place in a designated hazardous waste container (often black) for specialized disposal.[15]

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in BSC) cluster_cleanup Cleanup and Disposal Receiving Receiving and Inspection Storage Secure Storage (-20°C) Receiving->Storage Donning_PPE Donning Full PPE Storage->Donning_PPE Weighing Weighing Solid Donning_PPE->Weighing Reconstitution Reconstitution using CSTD Weighing->Reconstitution Experiment Experimental Use Reconstitution->Experiment Decontamination Work Surface Decontamination Experiment->Decontamination Spill Spill Event Experiment->Spill Doffing_PPE Doffing PPE Decontamination->Doffing_PPE Waste_Segregation Waste Segregation Doffing_PPE->Waste_Segregation Disposal Disposal in Labeled Bins Waste_Segregation->Disposal Spill_Cleanup Spill Cleanup Protocol Spill->Spill_Cleanup Spill_Cleanup->Waste_Segregation

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Oxo Docetaxel
Reactant of Route 2
10-Oxo Docetaxel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.